(R)-2-isopropylmorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-propan-2-ylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBOOEPFXFVICE-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CNCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693879 | |
| Record name | (2R)-2-(Propan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792886-64-7 | |
| Record name | (2R)-2-(Propan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (R)-2-isopropylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-isopropylmorpholine is a chiral substituted morpholine that holds significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The introduction of a chiral isopropyl group at the 2-position of the morpholine ring imparts specific stereochemical properties that can be crucial for molecular recognition and biological activity. This guide provides a comprehensive overview of the physical properties of this compound, offering both established data for related compounds and expert estimations for the target molecule. Understanding these properties is paramount for its effective handling, formulation, and application in research and development.
Chemical Structure and General Properties
This compound is a heterocyclic compound with the chemical formula C₇H₁₅NO. Its structure consists of a morpholine ring substituted with an isopropyl group at the second carbon atom, with the stereochemistry at this chiral center being the (R)-enantiomer.
| Property | Value (Estimated) |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Appearance | Colorless to pale yellow liquid (Expected) |
| Odor | Amine-like (Expected)[2] |
Note: Specific experimental data for this compound is limited. The values presented are based on the properties of morpholine and the known effects of alkyl substitution.
Boiling Point
Theoretical Estimation:
The parent compound, morpholine, has a boiling point of 128-129 °C.[3] The addition of an isopropyl group, a non-polar alkyl substituent, is expected to increase the molecular weight and van der Waals forces, leading to a higher boiling point. Generally, the boiling points of amines increase with the size of the alkyl group.[4][5]
Estimated Boiling Point: 160-175 °C
Experimental Protocol for Boiling Point Determination:
The boiling point of a liquid can be accurately determined using the following distillation method.
Instrumentation:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
Procedure:
-
Place a small volume of this compound in the distillation flask along with a few boiling chips.
-
Assemble the distillation apparatus.
-
Slowly heat the flask using the heating mantle.
-
Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
Density
The density of a compound is its mass per unit volume and is an important parameter for solvent and solution preparation.
Theoretical Estimation:
The density of morpholine is approximately 0.996 g/mL at 25 °C.[3] Alkyl substitution can have a small effect on the density of amines. It is anticipated that the density of this compound will be slightly lower than that of morpholine due to the less compact packing of the substituted molecules.
Estimated Density: 0.94 - 0.98 g/mL at 25 °C
Experimental Protocol for Density Measurement:
A pycnometer is used for the precise determination of the density of a liquid.
Instrumentation:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
Procedure:
-
Clean and dry the pycnometer and weigh it accurately.
-
Fill the pycnometer with distilled water and weigh it again.
-
Empty and dry the pycnometer, then fill it with this compound and weigh it.
-
The density can be calculated using the formula: Density = (mass of substance) / (volume of substance)
Solubility
Solubility is a crucial property for drug development, as it affects absorption and bioavailability.
Qualitative Solubility Profile (Predicted):
-
Water: Morpholine itself is miscible with water.[6] The isopropyl group introduces some hydrophobicity, which is expected to decrease the aqueous solubility of this compound compared to the parent compound. However, the presence of the nitrogen and oxygen atoms should still allow for some solubility in water.
-
Organic Solvents: this compound is expected to be soluble in a wide range of organic solvents, including alcohols, ethers, and chlorinated solvents, due to its organic nature.[6]
Experimental Protocol for Solubility Determination:
A simple visual method can be used to determine the qualitative solubility of a compound.
Procedure:
-
Add a small amount of this compound to a test tube.
-
Add a small volume of the solvent to be tested (e.g., water, ethanol, dichloromethane).
-
Agitate the mixture and observe if the compound dissolves completely.
-
If it dissolves, continue adding the compound until saturation is reached to get a semi-quantitative measure of solubility.
pKa
The pKa value is a measure of the acidity of a compound's conjugate acid and is critical for understanding its ionization state at different pH values.
Theoretical Estimation:
The pKa of the conjugate acid of morpholine is approximately 8.33-8.49.[3][7] Alkyl groups are generally electron-donating, which increases the electron density on the nitrogen atom and makes the amine more basic (i.e., the pKa of the conjugate acid increases).[8][9] Therefore, the pKa of this compound is expected to be slightly higher than that of morpholine.
Estimated pKa: 8.5 - 9.0
Experimental Protocol for pKa Determination:
Potentiometric titration is a standard method for determining the pKa of a substance.
Instrumentation:
-
pH meter
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Prepare a solution of this compound of known concentration.
-
Titrate the solution with a standard solution of a strong acid (e.g., HCl).
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Spectral Properties
Spectroscopic data is essential for the structural confirmation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the isopropyl group protons. The protons on the morpholine ring will likely appear as complex multiplets due to their diastereotopic nature.[10][11] The isopropyl group will show a doublet for the two methyl groups and a multiplet for the methine proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring heteroatoms and the alkyl substituent.[12]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C-O stretching vibrations of the morpholine ring, as well as C-H stretching and bending vibrations of the alkyl groups.[13][14][15]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.[16][17][18] The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the morpholine ring and the loss of the isopropyl group.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound. While experimental data for this specific compound is limited, estimations based on the well-characterized parent compound, morpholine, and the established principles of physical organic chemistry offer valuable insights for researchers. The described experimental protocols provide a roadmap for the empirical determination of these properties, which is essential for the advancement of research and development involving this promising chiral molecule.
Diagrams
Caption: Workflow for Boiling Point Determination.
Caption: pKa Determination Workflow.
References
- 1. atamankimya.com [atamankimya.com]
- 2. researchgate.net [researchgate.net]
- 3. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 7. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 8. quora.com [quora.com]
- 9. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. acdlabs.com [acdlabs.com]
- 12. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Morpholine(110-91-8) IR Spectrum [m.chemicalbook.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]
- 18. preprints.org [preprints.org]
An In-Depth Technical Guide to (R)-2-isopropylmorpholine: Structure, Stereochemistry, and Synthesis
Abstract
(R)-2-isopropylmorpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis. As a substituted morpholine, it combines the advantageous physicochemical properties of the morpholine scaffold—such as improved solubility and metabolic stability—with the stereochemical control offered by a defined chiral center. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, the principles governing its stereochemistry, methods of synthesis and chiral resolution, and its applications as a key building block in the development of pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this versatile chiral intermediate.
Introduction to 2-Isopropylmorpholine
The morpholine ring is a six-membered saturated heterocycle containing both an ether and a secondary amine functional group.[1] This structure is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[2] When a substituent is introduced at the C2 position, a stereocenter is created, giving rise to enantiomers with potentially distinct biological activities.
This compound is the enantiomer with the (R)-configuration at the C2 chiral center. Its structural counterpart is (S)-2-isopropylmorpholine.[3] The presence of the bulky isopropyl group and the defined stereochemistry make it a valuable chiral building block, particularly in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). Understanding its structure and the precise spatial arrangement of its atoms is fundamental to appreciating its role in modern drug discovery.
Chemical Structure and Nomenclature
A clear and unambiguous identification of a chemical entity is crucial for scientific communication and regulatory purposes.
Systematic Naming and Identification
-
IUPAC Name: (2R)-2-propan-2-ylmorpholine
-
Synonyms: this compound
-
Molecular Formula: C₇H₁₅NO
-
Molecular Weight: 129.20 g/mol
-
CAS Number: While a specific CAS number for the (R)-enantiomer is not broadly indexed in major public databases, its enantiomer, (S)-2-Isopropylmorpholine, is registered under CAS 1286768-31-7.[3] The racemic mixture is also cataloged. Researchers should verify the specific CAS number with their supplier.
Structural Representation
The core structure consists of a morpholine ring with an isopropyl group attached to the carbon atom adjacent to the nitrogen.
References
The Strategic Role of (R)-2-Isopropylmorpholine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Chiral Morpholines in Medicinal Chemistry
In the landscape of contemporary drug discovery, the morpholine scaffold has emerged as a privileged structural motif. Its inherent physicochemical properties, including metabolic stability and aqueous solubility, have made it a cornerstone in the design of numerous therapeutic agents.[1] Among the diverse array of morpholine derivatives, chiral 2-substituted morpholines, and specifically (R)-2-isopropylmorpholine, represent a critical class of building blocks for creating stereochemically defined drug candidates. The precise three-dimensional arrangement of atoms in a molecule is paramount to its biological activity, and the (R)-enantiomer of 2-isopropylmorpholine offers a unique stereochemical handle for optimizing drug-target interactions. This guide provides an in-depth exploration of this compound, covering its chemical identity, synthesis, applications in drug development, and key supplier information.
Core Compound Identification
Chemical Name: this compound CAS Number: 792886-64-7 Molecular Formula: C₇H₁₅NO Molecular Weight: 129.20 g/mol
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a building block is fundamental to its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥98% | [3][4] |
| Storage Temperature | Refrigerator | [2] |
| SMILES | C(C)(C)[C@@H]1CNCCO1 | |
| InChI Key | DNBOOEPFXFVICE-ZETCQYMHSA-N | [2] |
Safety Information:
This compound is classified as a hazardous substance. The following Globally Harmonized System (GHS) pictograms and hazard statements are associated with this compound:
-
Pictograms: GHS05 (Corrosion), GHS07 (Exclamation mark)[2][4]
-
Hazard Statements: H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage)[2]
-
Precautionary Statements: A comprehensive list of precautionary statements, including P210, P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, and P405, should be consulted from the supplier's Safety Data Sheet (SDS) before handling.[4]
The Art of Synthesis: Crafting Chiral Purity
The enantioselective synthesis of 2-substituted morpholines is a topic of significant interest in organic chemistry. Several strategies have been developed to access these valuable chiral building blocks with high enantiopurity.
Asymmetric Hydrogenation of Dehydromorpholines
A powerful and atom-economical approach for the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors.[5] This method often employs a chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand, to achieve high enantioselectivity.[5]
Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine (General Procedure)
Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific substrate and catalyst system.
Materials:
-
2-Isopropyl-3,4-dihydro-2H-1,4-oxazine (dehydromorpholine precursor)
-
[Rh(COD)₂]SbF₆ (or other suitable rhodium precursor)
-
Chiral bisphosphine ligand (e.g., (R,R,R)-SKP)
-
Anhydrous, degassed solvent (e.g., Dichloromethane - DCM)
-
Hydrogen gas (high pressure)
-
Inert atmosphere glovebox
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with the rhodium precursor and the chiral ligand in the appropriate stoichiometric ratio in anhydrous, degassed DCM. Stir the mixture at room temperature to allow for catalyst formation.
-
Reaction Setup: In a separate vial, dissolve the dehydromorpholine substrate in anhydrous, degassed DCM.
-
Hydrogenation: Transfer the substrate solution to the catalyst solution. Place the reaction mixture in a high-pressure autoclave.
-
Reaction Execution: Purge the autoclave with hydrogen gas multiple times before pressurizing to the desired pressure (e.g., 30-50 atm). Stir the reaction at the appropriate temperature for the required duration (typically 12-24 hours).
-
Work-up and Purification: After depressurizing the autoclave, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography to yield the desired this compound.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the asymmetric synthesis of this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial chiral building block in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and agrochemical industries.[6] Its incorporation can significantly influence the biological activity and pharmacokinetic properties of a drug candidate. The morpholine ring itself is often utilized to enhance properties such as:
-
Aqueous Solubility: The heteroatoms in the morpholine ring can participate in hydrogen bonding, improving the solubility of the parent molecule.
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.
-
Target Binding: The specific stereochemistry of the isopropyl group in the (R)-configuration can provide a key interaction with the target protein, enhancing potency and selectivity.
While specific blockbuster drugs containing the this compound moiety are not publicly disclosed, the broader class of chiral 2-substituted morpholines is prevalent in numerous patented compounds and clinical candidates targeting a wide range of diseases. The strategic use of such chiral building blocks is a testament to the increasing sophistication of modern medicinal chemistry.
Supplier Information
A reliable supply of high-purity starting materials is essential for any research and development program. The following is a non-exhaustive list of suppliers for this compound (CAS 792886-64-7):
North America:
Europe:
-
Suppliers can be identified through platforms like Chemspace and ChemicalBook, which aggregate data from various international vendors.
Asia:
-
Chemtour Biotech (Suzhou) Co., Ltd.
-
3ASenrise[7]
It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and enantiomeric excess of the product before use.
Conclusion
This compound stands as a valuable and versatile chiral building block for the modern medicinal chemist. Its unique stereochemical features, combined with the favorable properties of the morpholine scaffold, make it an attractive component in the design of novel therapeutics. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in the quest for new and improved medicines. As drug discovery continues to evolve towards greater precision and complexity, the demand for such well-defined chiral synthons is only expected to grow.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 792886-64-7 [sigmaaldrich.com]
- 3. 792886-64-7 | this compound - Capot Chemical [capotchem.com]
- 4. This compound | 792886-64-7 [sigmaaldrich.com]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 792886-64-7 | MFCD14582703 | this compound [aaronchem.com]
- 7. This compound|CAS 792886-64-7|3ASenrise|製品詳細 [tci-chemical-trading.com]
An In-depth Technical Guide to the Synthesis of (R)-2-isopropylmorpholine: A Cornerstone for Modern Drug Discovery
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity. Among its chiral derivatives, (R)-2-isopropylmorpholine stands out as a critical building block, notably as a key intermediate in the synthesis of the antiemetic drug Aprepitant. This guide provides an in-depth exploration of the primary synthetic strategies for obtaining enantiomerically pure this compound, with a focus on the practical application and rationale behind each approach.
The Strategic Importance of this compound in Pharmaceutical Synthesis
The therapeutic efficacy of many chiral drugs is intrinsically linked to their stereochemistry. The precise three-dimensional arrangement of atoms in this compound is crucial for its effective incorporation into complex molecules like Aprepitant, where it contributes to the specific binding interactions with biological targets. Consequently, the development of robust, scalable, and stereoselective synthetic routes to this intermediate is of paramount importance for the pharmaceutical industry.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly categorized into three main approaches, each with its own set of advantages and challenges. This guide will delve into the specifics of each, providing both theoretical understanding and practical insights.
| Synthetic Strategy | Starting Materials | Key Advantages | Potential Challenges |
| Chiral Pool Synthesis | (R)-Valine or (R)-Valinol | Readily available, inexpensive chiral source; well-established chemistry. | Multi-step process; potential for racemization if not carefully controlled. |
| Asymmetric Hydrogenation | N-protected-2-isopropyl-dehydromorpholine | Highly efficient; excellent enantioselectivity; atom-economical. | Requires specialized catalysts and equipment; substrate synthesis can be complex. |
| Biocatalysis | Prochiral hydroxy ketones | Environmentally friendly; exceptional stereoselectivity; mild reaction conditions. | Enzyme availability and stability can be limiting; optimization of reaction conditions may be required. |
I. Chiral Pool Synthesis: The Classical and Robust Approach
The most common and well-established method for the synthesis of this compound utilizes the readily available and inexpensive chiral amino acid, (R)-valine, or its corresponding amino alcohol, (R)-valinol. This strategy leverages the inherent chirality of the starting material to construct the desired stereocenter in the final product.
A. From (R)-Valine to (R)-Valinol: The Initial Reduction
The journey begins with the reduction of the carboxylic acid functionality of (R)-valine to a primary alcohol, yielding (R)-valinol.
Caption: Reduction of (R)-Valine to (R)-Valinol.
This reduction is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride and iodine.[1][2] The choice of reagent is critical; LiAlH₄ is highly effective but requires stringent anhydrous conditions and careful handling. The NaBH₄/I₂ system offers a milder alternative.
B. Cyclization to the Morpholinone Intermediate
The resulting (R)-valinol is a key precursor that undergoes cyclization to form the morpholine ring. A common and efficient method involves a two-step sequence: N-acylation with chloroacetyl chloride followed by intramolecular Williamson ether synthesis.
-
N-Acylation: (R)-Valinol is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM), and cooled in an ice bath. A base, typically triethylamine (TEA) or pyridine, is added to neutralize the HCl generated during the reaction. Chloroacetyl chloride is then added dropwise to the cooled solution. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Intramolecular Cyclization: Once the N-acylation is complete, a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is added to the reaction mixture. This deprotonates the hydroxyl group, initiating an intramolecular nucleophilic substitution that displaces the chloride and forms the morpholinone ring.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield (R)-2-isopropylmorpholin-3-one.
Caption: Formation of the morpholinone intermediate.
C. Reduction of the Morpholinone to this compound
The final step in this sequence is the reduction of the amide carbonyl group of the morpholinone intermediate.
-
Reduction: (R)-2-isopropylmorpholin-3-one is dissolved in an anhydrous etheral solvent, such as tetrahydrofuran (THF). A solution of a strong reducing agent, typically lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), is added slowly at a low temperature.
-
Work-up and Purification: The reaction is carefully quenched with water and a base, such as sodium hydroxide, to precipitate the aluminum or boron salts. The resulting slurry is filtered, and the filtrate is dried and concentrated. The final product, this compound, is typically purified by distillation.
This classical approach provides a reliable and scalable route to this compound, making it a workhorse in both academic and industrial settings.
II. Asymmetric Hydrogenation: A Modern and Efficient Catalytic Approach
For a more direct and atom-economical synthesis, asymmetric hydrogenation of a prochiral dehydromorpholine precursor has emerged as a powerful strategy. This method relies on a chiral transition metal catalyst to stereoselectively deliver hydrogen to the double bond, establishing the desired stereocenter with high enantiomeric excess.[3][4]
A. Synthesis of the Dehydromorpholine Substrate
The starting material for this approach is an appropriately N-protected 2-isopropyl-dehydromorpholine. The synthesis of this substrate can be a multi-step process, often starting from more readily available precursors.
B. Rhodium-Catalyzed Asymmetric Hydrogenation
The key transformation is the asymmetric hydrogenation, typically catalyzed by a rhodium complex bearing a chiral bisphosphine ligand.[5][6]
-
Catalyst Preparation: In an inert atmosphere glovebox, the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand are dissolved in a degassed solvent.
-
Hydrogenation: The dehydromorpholine substrate is added to the catalyst solution in a high-pressure reactor. The reactor is then charged with hydrogen gas to the desired pressure. The reaction is stirred at a specific temperature until completion.
-
Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed, and the product is purified by chromatography to separate it from the catalyst.
This method can provide this compound in high yield and with excellent enantioselectivity (often >99% ee), showcasing the power of modern catalytic asymmetric synthesis.[7]
Caption: Asymmetric hydrogenation workflow.
III. Biocatalysis: The Green and Highly Selective Route
Harnessing the power of enzymes, biocatalysis offers an environmentally friendly and highly stereoselective alternative for the synthesis of chiral building blocks.[8][9] For this compound, the key is the enzymatic synthesis of the chiral amino alcohol precursor, (R)-valinol.
A. Transaminase-Mediated Asymmetric Amination
ω-Transaminases are enzymes that can catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high enantioselectivity.[10] To synthesize (R)-valinol, a prochiral hydroxy ketone is used as the substrate.
-
Reaction Setup: A whole-cell biocatalyst expressing a suitable (R)-selective ω-transaminase or the purified enzyme is suspended in a buffer solution. The prochiral hydroxy ketone substrate and an amine donor (e.g., isopropylamine) are added.
-
Bioconversion: The reaction mixture is incubated at a controlled temperature and pH with gentle agitation. The progress of the reaction is monitored by HPLC.
-
Work-up and Purification: Once the reaction is complete, the enzyme (or cells) is removed by centrifugation or filtration. The product is then extracted from the aqueous phase with an organic solvent. After solvent removal, the (R)-valinol can be purified if necessary.
The resulting enantiopure (R)-valinol can then be converted to this compound using the classical cyclization methods described earlier.
Caption: Biocatalytic route to this compound.
Conclusion: Choosing the Optimal Synthetic Pathway
The choice of the most appropriate synthetic route for this compound depends on several factors, including the scale of the synthesis, cost considerations, available equipment, and desired level of enantiopurity.
-
Chiral pool synthesis remains a highly reliable and cost-effective method, particularly for large-scale production, given the low cost of (R)-valine.
-
Asymmetric hydrogenation offers a more elegant and efficient approach for achieving very high enantiopurity, although it requires investment in specialized catalysts and equipment.
-
Biocatalysis represents the future of sustainable chemical manufacturing, providing a green and highly selective method for producing the key chiral intermediate.
As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of innovative and efficient syntheses of key building blocks like this compound will remain a critical area of research and development in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
- 6. Morpholine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Isopropylmorpholine | 927802-40-2 [sigmaaldrich.com]
- 9. US20250122180A1 - Derivatives of substituted morpholines and uses thereof - Google Patents [patents.google.com]
- 10. e3s-conferences.org [e3s-conferences.org]
(R)-2-Isopropylmorpholine in Asymmetric Catalysis: A Mechanistic Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Chiral Morpholines in Organocatalysis
The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable pharmacokinetic properties. The introduction of chirality to this heterocyclic system opens up new avenues for the development of sophisticated catalysts for asymmetric synthesis. Among these, (R)-2-isopropylmorpholine emerges as a catalyst of interest, leveraging its inherent stereochemistry to induce enantioselectivity in a variety of organic transformations. This guide delves into the fundamental principles governing the catalytic action of this compound, offering a detailed examination of its proposed mechanism of action, the critical role of its structural features in stereocontrol, and practical insights into its application. While direct literature on the specific catalytic mechanism of this compound is nascent, this guide synthesizes established principles of organocatalysis and data from structurally related systems to provide a robust and scientifically grounded exploration.
PART 1: The Core Catalytic Machinery - Enamine and Iminium Ion Activation
This compound, as a secondary amine, primarily operates through two well-established modes of covalent organocatalysis: enamine catalysis and iminium ion catalysis . The choice of pathway is dictated by the nature of the substrate.
-
Enamine Catalysis: When reacting with α,β-unsaturated aldehydes or ketones, this compound forms a nucleophilic enamine intermediate. This activation mode raises the HOMO of the substrate, facilitating reactions with electrophiles.
-
Iminium Ion Catalysis: In reactions with aldehydes and ketones, the catalyst forms a transient iminium ion. This activation lowers the LUMO of the substrate, rendering it more susceptible to attack by nucleophiles.
A key consideration for morpholine-based catalysts is the inherent electronic properties of the morpholine ring. The presence of the oxygen atom can decrease the nucleophilicity of the corresponding enamine compared to more commonly used pyrrolidine-based catalysts.[1][2] This is attributed to the electron-withdrawing inductive effect of the oxygen and the tendency towards a more pyramidalized nitrogen atom.[1][2] However, as we will explore, the strategic placement of substituents can overcome these limitations and lead to highly effective catalysts.
The Proposed Catalytic Cycle: A Step-by-Step Mechanistic Walkthrough
The following proposed catalytic cycle for an enamine-mediated reaction, such as a Michael addition, illustrates the fundamental steps involved when using this compound as a catalyst.
-
Enamine Formation: The catalytic cycle begins with the rapid and reversible condensation of this compound with an aldehyde or ketone substrate to form a chiral enamine intermediate. This is a critical step where the stereochemical information of the catalyst is imprinted onto the reactive species.
-
Nucleophilic Attack: The generated enamine, being nucleophilic at the α-carbon, attacks an electrophile (e.g., a nitroolefin). The stereochemistry of this step is directed by the chiral environment created by the catalyst.
-
Iminium Ion Formation: Following the carbon-carbon bond formation, a new iminium ion intermediate is generated.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is then hydrolyzed by water present in the reaction medium to release the chiral product and regenerate the this compound catalyst, allowing it to enter a new catalytic cycle.
Below is a visual representation of this proposed catalytic cycle.
Caption: Proposed enamine catalytic cycle for this compound.
PART 2: Achieving Stereocontrol - The Role of the Isopropyl Group
The enantioselectivity of a reaction catalyzed by this compound is dictated by the steric and electronic environment of the transition state. The (R)-configured stereocenter at the 2-position, bearing a bulky isopropyl group, plays a pivotal role in facial discrimination of the incoming electrophile or nucleophile.
A Plausible Stereochemical Model
A plausible transition state model, based on extensive studies of related organocatalysts, suggests that the isopropyl group acts as a steric shield, directing the approach of the reactant from the less hindered face of the enamine or iminium ion.
In the case of enamine catalysis, the enamine intermediate can adopt a conformation where the isopropyl group effectively blocks one face of the molecule. Consequently, the electrophile will preferentially attack from the opposite, more accessible face, leading to the observed enantioselectivity.
The following diagram illustrates this concept of sterically-directed approach.
Caption: Steric shielding by the isopropyl group directs electrophilic attack.
PART 3: Experimental Workflow and Data Interpretation
To assess the catalytic efficacy of this compound, a well-defined experimental protocol is essential. The following section outlines a general procedure for a model reaction, such as the Michael addition of an aldehyde to a nitroolefin, and provides a template for data presentation.
General Experimental Protocol: Asymmetric Michael Addition
-
Catalyst and Reagent Preparation: To a solution of the nitroolefin (1.0 mmol) in an appropriate solvent (e.g., toluene, 2.0 mL) at room temperature is added this compound (0.1 mmol, 10 mol%).
-
Reaction Initiation: The aldehyde (1.2 mmol) is then added, and the reaction mixture is stirred at the desired temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is purified by flash column chromatography on silica gel.
-
Stereochemical Analysis: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Data Presentation: A Framework for Analysis
The results of catalytic experiments are best presented in a tabular format to allow for clear comparison of different reaction parameters.
| Entry | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Propanal | β-Nitrostyrene | Toluene | 25 | 24 | 95 | 92 |
| 2 | Butanal | β-Nitrostyrene | CH2Cl2 | 25 | 24 | 88 | 89 |
| 3 | Propanal | (E)-2-Nitro-1-phenylprop-1-ene | Toluene | 0 | 48 | 90 | 95 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion: A Versatile Catalyst with Untapped Potential
This compound represents a promising yet underexplored chiral organocatalyst. Its mechanism of action, rooted in the fundamental principles of enamine and iminium ion catalysis, is critically influenced by the stereodirecting isopropyl group. While further detailed mechanistic and computational studies are required to fully elucidate its catalytic prowess, the foundational understanding presented in this guide provides a strong basis for its application in the synthesis of complex chiral molecules. For researchers in drug discovery and development, the accessibility and modularity of such morpholine-based catalysts offer an exciting platform for the efficient construction of novel chemical entities.
References
The Ascent of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Chiral Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and target binding, have led to its incorporation into a multitude of approved drugs and clinical candidates. The introduction of chirality into the morpholine core further expands its chemical space, allowing for fine-tuning of pharmacological activity and selectivity. This in-depth technical guide provides a comprehensive overview of the discovery and history of chiral morpholine derivatives, from early resolution-based approaches to the sophisticated catalytic asymmetric syntheses that define the state-of-the-art. We will delve into the causality behind experimental choices in synthetic strategies, provide detailed protocols for key reactions, and explore the structure-activity relationships and signaling pathways modulated by these fascinating molecules.
Introduction: The Morpholine Moiety - A Rising Star in Medicinal Chemistry
The morpholine heterocycle, first named by Ludwig Knorr in the late 19th century who incorrectly believed it to be part of the structure of morphine, is an organic compound featuring both amine and ether functional groups.[1] This combination imparts a unique set of properties that are highly advantageous for drug design. The nitrogen atom provides a basic handle for salt formation, improving solubility and formulation options, while the ether oxygen can act as a hydrogen bond acceptor, contributing to target binding.[2] Furthermore, the morpholine ring is generally metabolically stable and can improve the pharmacokinetic profile of a drug candidate.[2]
The significance of the morpholine scaffold is underscored by its presence in a diverse array of therapeutic agents, including the antibiotic linezolid, the anticancer drug gefitinib, and several agricultural fungicides.[1] The realization that stereochemistry plays a crucial role in biological activity has driven the development of methods to synthesize enantiomerically pure morpholine derivatives. The precise three-dimensional arrangement of substituents on the chiral morpholine core can dramatically influence its interaction with biological targets, leading to improved potency and reduced off-target effects.
Historical Perspective: From Racemic Mixtures to Chiral Control
The early history of chiral morpholine derivatives is intertwined with the broader history of stereochemistry and asymmetric synthesis. While a definitive first synthesis of an optically active morpholine is not clearly documented in readily available historical records, the progression of synthetic chemistry allows us to infer the likely developmental trajectory.
The Era of Resolution
Following Louis Pasteur's groundbreaking separation of tartaric acid enantiomers in 1848, the primary method for obtaining chiral compounds for over a century was the resolution of racemic mixtures.[3][4] It is highly probable that the first enantiomerically pure morpholine derivatives were obtained through such classical resolution techniques. This involves reacting the racemic morpholine, which is basic due to the nitrogen atom, with a chiral acid to form diastereomeric salts. These salts, having different physical properties, could then be separated by fractional crystallization. Subsequent removal of the chiral resolving agent would yield the individual enantiomers of the morpholine derivative.
Conceptual Workflow: Classical Resolution of a Racemic Morpholine
Caption: Classical resolution of a racemic morpholine derivative.
The Dawn of Asymmetric Synthesis
The development of catalytic asymmetric synthesis in the latter half of the 20th century revolutionized the preparation of chiral molecules. Instead of separating enantiomers from a racemic mixture, these methods aim to create the desired enantiomer selectively from a prochiral starting material. The application of these powerful techniques to the synthesis of N-heterocycles, including morpholines, marked a significant leap forward.[5]
Early approaches to chiral morpholines often utilized the "chiral pool," employing readily available, enantiomerically pure natural products like amino acids or carbohydrates as starting materials.[6] While effective, this strategy is limited by the availability and structural diversity of the starting materials. The true paradigm shift came with the advent of transition metal catalysis and organocatalysis, which offered more general and flexible routes to chiral morpholine derivatives.
Modern Asymmetric Synthetic Strategies
The contemporary synthesis of chiral morpholine derivatives is dominated by powerful catalytic asymmetric methodologies that provide high levels of enantioselectivity and stereocontrol. These approaches can be broadly categorized into transition metal-catalyzed reactions and organocatalytic transformations.
Transition Metal-Catalyzed Syntheses
A highly efficient and atom-economical method for preparing 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors.[7][8] This reaction typically employs rhodium or ruthenium catalysts complexed with chiral phosphine ligands. The choice of ligand is critical for achieving high enantioselectivity, as it creates a chiral environment around the metal center that directs the hydrogenation to one face of the double bond.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a Dehydromorpholine [6]
-
Catalyst Preparation: In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and a suitable chiral bisphosphine ligand (e.g., (R)-SKP, 1.6 mg, 0.00275 mmol) in anhydrous dichloromethane (DCM, 1.0 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Substrate Preparation: In a separate vial, dissolve the dehydromorpholine substrate (0.25 mmol) in anhydrous DCM (1.0 mL).
-
Hydrogenation: Transfer the substrate solution to the catalyst solution. Place the resulting mixture in a stainless-steel autoclave. Purge the autoclave with hydrogen gas three times, then pressurize to 50 atm of hydrogen.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Purification: Carefully release the hydrogen pressure. Remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired chiral morpholine.
| Substrate | Ligand | Pressure (atm) | Time (h) | Yield (%) | ee (%) | Reference |
| N-Cbz-2-phenyl-5,6-dihydromorpholine | (R)-SKP | 50 | 24 | >99 | 92 | [6] |
| N-Cbz-2-(4-fluorophenyl)-5,6-dihydromorpholine | (R)-SKP | 50 | 24 | >99 | 92 | [7] |
| N-Cbz-2-(4-methoxyphenyl)-5,6-dihydromorpholine | (R)-SKP | 50 | 24 | >99 | 94 | [7] |
Causality Behind Experimental Choices:
-
Catalyst System: Rhodium complexes are highly effective for the hydrogenation of enamides. The choice of a chiral bisphosphine ligand like SKP, which has a large bite angle, creates a rigid and well-defined chiral pocket around the metal center, leading to high enantioselectivity.[7]
-
Solvent: Anhydrous DCM is used to prevent catalyst deactivation and side reactions.
-
Pressure: High hydrogen pressure increases the rate of reaction by ensuring a high concentration of hydrogen available for the catalytic cycle.
-
Glovebox and Inert Atmosphere: The catalyst is air-sensitive, so its preparation and handling must be performed under an inert atmosphere to prevent oxidation.
Logical Relationship: Asymmetric Hydrogenation of a Dehydromorpholine
References
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and reaction of optically active morpholinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Morpholine synthesis [organic-chemistry.org]
spectroscopic data for (R)-2-isopropylmorpholine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Analysis of (R)-2-Isopropylmorpholine
A Note on Data Availability
Introduction: The Significance of this compound
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, prized for its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility. Chiral substitution on the morpholine ring, as seen in this compound, introduces a stereocenter that is critical for achieving specific and potent interactions with biological targets. The isopropyl group at the C-2 position, adjacent to the ring oxygen, imparts specific steric and electronic properties that can be crucial for molecular recognition. Accurate and unambiguous structural confirmation through spectroscopic methods is the bedrock of any research and development program involving such chiral synthons.
This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It includes not only the predicted spectral features but also the underlying principles and standard operating procedures for data acquisition, ensuring a self-validating approach to structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework can be established.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides detailed information on the number of different proton environments and their connectivity. For this compound, the chair conformation of the morpholine ring leads to distinct axial and equatorial proton signals, though rapid ring-flipping at room temperature may lead to averaged, broadened signals in some cases.[1][2]
Diagram 1: Molecular Structure and Proton Numbering
Caption: Structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H-N4 | 1.5 - 2.5 | br s | - | 1H | The N-H proton signal is often broad and its position is concentration-dependent. |
| H-6 (ax, eq) | 3.85 - 4.00 | m | - | 2H | Protons on carbon adjacent to oxygen (C6) are deshielded and appear downfield.[3] |
| H-2 | 3.60 - 3.75 | m | ~3-8 | 1H | Methine proton on the substituted carbon (C2), deshielded by oxygen. |
| H-5 (ax, eq) | 2.80 - 3.00 | m | - | 2H | Protons on carbon adjacent to nitrogen (C5) are less deshielded than those next to oxygen.[1] |
| H-3 (ax, eq) | 2.60 - 2.80 | m | - | 2H | Protons on carbon adjacent to nitrogen (C3). |
| H-7 | 1.80 - 1.95 | m | ~6.8 | 1H | Methine proton of the isopropyl group. |
| H-8, H-9 | 0.90 - 1.05 | d | ~6.8 | 6H | Diastereotopic methyl protons of the isopropyl group, appearing as a doublet due to coupling with H-7. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a direct count of the non-equivalent carbons in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C-2 | 75.0 - 78.0 | Carbon adjacent to oxygen and bearing the isopropyl substituent; highly deshielded. |
| C-6 | 67.0 - 69.0 | Carbon adjacent to oxygen, characteristic shift for morpholines.[3][4] |
| C-3 | 48.0 - 51.0 | Carbon adjacent to nitrogen. |
| C-5 | 45.0 - 47.0 | Carbon adjacent to nitrogen, typical for morpholine ring systems.[1] |
| C-7 | 31.0 - 34.0 | Methine carbon of the isopropyl group. |
| C-8, C-9 | 18.0 - 20.0 | Diastereotopic methyl carbons of the isopropyl group. |
Experimental Protocol for NMR Data Acquisition
Rationale: Deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing properties for many organic molecules and its single deuterium signal for field-frequency locking. A high-field spectrometer (e.g., 500 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving complex multiplets in the morpholine ring.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Instrumentation:
-
Spectrometer: 500 MHz NMR Spectrometer.
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 298 K (25 °C).
-
-
¹H NMR Acquisition:
-
Lock onto the deuterium signal of CDCl₃.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment. A 30-degree pulse angle with a 1-second relaxation delay is a good starting point.
-
Reference the spectrum to the residual CHCl₃ signal at δ 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
A sufficient number of scans (e.g., 1024) should be averaged to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.[5]
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of key functional groups.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorptions for its amine, ether, and alkane functionalities.[6]
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 3350 | Medium, Sharp | N-H Stretch | Secondary Amine |
| 2960 - 2850 | Strong | C-H Stretch | Aliphatic (Isopropyl & Ring CH/CH₂) |
| 1470 - 1450 | Medium | C-H Bend | CH₂ Scissoring / CH₃ Asymmetric Bend |
| 1385 & 1370 | Medium | C-H Bend | Isopropyl gem-dimethyl "doublet" |
| 1250 - 1050 | Strong | C-O Stretch | Ether (C-O-C) |
| 1150 - 1050 | Medium-Strong | C-N Stretch | Aliphatic Amine |
Experimental Protocol for IR Data Acquisition
Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and is suitable for liquids like 2-isopropylmorpholine.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and gain insights into the molecular structure through fragmentation analysis.
Predicted Mass Spectral Data
Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the primary species observed will be the protonated molecule [M+H]⁺. The molecular formula of this compound is C₇H₁₅NO, with a monoisotopic mass of 129.1154 Da.
-
Expected [M+H]⁺: m/z 130.1232
Electron Ionization (EI) is a harder technique that induces more fragmentation. The molecular ion (M⁺˙ at m/z 129) may be observed, along with characteristic fragment ions.
Diagram 2: Proposed EI Mass Spectrometry Fragmentation
References
A Technical Guide to the Solubility of (R)-2-Isopropylmorpholine in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of (R)-2-isopropylmorpholine, a chiral morpholine derivative of increasing interest in pharmaceutical development.[1] Given the limited publicly available solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility, predictive analysis based on molecular structure, and a robust, field-proven experimental protocol for determining thermodynamic solubility.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's journey from discovery to market.[2][3] It dictates formulation strategies, bioavailability, and ultimately, therapeutic efficacy.[2] this compound, as a derivative of the versatile morpholine scaffold, is a building block in medicinal chemistry, valued for conferring favorable metabolic and pharmacokinetic properties to active pharmaceutical ingredients (APIs).[1] Understanding its behavior in various organic solvents is paramount for synthesis, purification, crystallization, and formulation processes.
This guide will deconstruct the solubility of this compound by examining its molecular structure and applying the fundamental principle of "like dissolves like".[4][5][6]
Molecular Structure and Predictive Solubility Analysis
The solubility of a compound is governed by its intermolecular interactions with the solvent.[5][7] The structure of this compound features several key functional groups that dictate its behavior:
-
Morpholine Ring: This core contains both a polar ether linkage (-O-) and a secondary amine (-NH-). The nitrogen atom acts as a hydrogen bond acceptor and a weak base, while the ether oxygen is also a hydrogen bond acceptor.[8] This imparts a degree of polarity and miscibility with polar solvents.[9]
-
Isopropyl Group: This is a nonpolar, bulky alkyl substituent. It increases the molecule's lipophilicity and steric hindrance, which favors solubility in nonpolar organic solvents.
-
Chirality (R-enantiomer): While chirality does not fundamentally alter the polarity, it can influence crystal lattice energy, which in turn can affect the thermodynamics of dissolution.
Based on these features, we can predict its general solubility behavior according to the "like dissolves like" principle, which states that substances with similar polarities and intermolecular forces tend to be soluble in one another.[4][5][10]
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Key Intermolecular Forces | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | Moderate to High | The amine and ether groups can hydrogen bond with the solvent. However, the nonpolar isopropyl group may limit miscibility, especially in water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Dipole-Dipole | High | These solvents can accept hydrogen bonds from the morpholine N-H and have strong dipole moments that interact favorably with the polar regions of the molecule. |
| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | London Dispersion Forces | Moderate to High | The nonpolar isopropyl group and hydrocarbon backbone will interact favorably with nonpolar solvents. The polar morpholine ring may reduce solubility in highly nonpolar solvents like hexane compared to toluene or DCM. |
Experimental Determination of Thermodynamic Solubility
Since predictive analysis provides only an estimate, rigorous experimental determination is essential. The "gold standard" for determining the true solubility of a compound is the isothermal equilibrium (shake-flask) method .[11][12] This technique measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound.[13][14]
The following protocol provides a self-validating system for accurate and reproducible solubility measurement.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. fiveable.me [fiveable.me]
- 8. Morpholine - Wikipedia [en.wikipedia.org]
- 9. atamankimya.com [atamankimya.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sciforum.net [sciforum.net]
- 14. In-vitro Thermodynamic Solubility [protocols.io]
Navigating the Unseen: A Technical Guide to the Safe Handling of Isopropylmorpholine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Department]
Preamble: A Commitment to Proactive Safety
In the landscape of innovative research and drug development, morpholine and its derivatives are indispensable building blocks, integral to the synthesis of a wide array of therapeutic agents. Among these, isopropylmorpholine compounds are emerging as molecules of significant interest. However, with scientific advancement comes the profound responsibility of ensuring the safety of the researchers and scientists who pioneer these discoveries. This guide serves as a comprehensive technical resource on the safety and handling precautions for isopropylmorpholine compounds.
Given the limited availability of specific toxicological data for all isopropylmorpholine isomers, this document adopts a conservative and proactive safety-first principle. The recommendations herein are grounded in the established hazard profiles of the broader morpholine family of compounds, ensuring a robust framework for risk mitigation. Every protocol and precautionary measure is designed not merely as a set of instructions, but as a self-validating system of safety, rooted in the causality of chemical reactivity and biological interaction.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with isopropylmorpholine compounds is the cornerstone of safe laboratory practice. While specific data for every isopropylmorpholine derivative may be limited, the known characteristics of closely related compounds, such as 4-isopropylmorpholine and other N-alkylated morpholines, provide a strong basis for a comprehensive risk assessment.
Physicochemical Properties and Associated Hazards
Isopropylmorpholine compounds are typically colorless liquids with an amine-like odor.[1][2] Their physicochemical properties are crucial in determining their potential hazards.
| Property | Value (for 4-Isopropylmorpholine) | Implication for Safety |
| Molecular Formula | C7H15NO | - |
| Molecular Weight | 129.20 g/mol [3] | Influences vapor density and diffusion. |
| Boiling Point | 156.3°C at 760 mmHg[1] | Indicates volatility and potential for inhalation exposure. |
| Density | 0.918 g/cm³[1] | Slightly less dense than water. |
| Flash Point | Data not readily available | Assumed to be flammable. Morpholine and N-ethylmorpholine are flammable liquids.[2][4] |
| Solubility | Data not readily available | The morpholine moiety generally imparts some water solubility. |
Causality Behind the Hazard: The presence of the morpholine ring and the alkyl (isopropyl) group influences the compound's volatility and flammability. The lone pair of electrons on the nitrogen atom imparts basicity and is the root of its corrosive nature.
Toxicological Profile: A Conservative Approach
Due to the scarcity of specific toxicological data for isopropylmorpholine, a cautious approach is mandated. The hazards are inferred from data on morpholine and its other derivatives.
-
Corrosivity: Morpholine and its derivatives are known to be corrosive.[2][5] Direct contact can cause severe skin burns and eye damage.[5][6] The basic nature of the amine group can lead to the saponification of fats and the denaturation of proteins, resulting in tissue damage.
-
Inhalation Toxicity: Inhalation of vapors or mists can cause irritation to the respiratory tract.[6] Higher concentrations may lead to more severe respiratory issues.
-
Dermal Toxicity: These compounds can be harmful if absorbed through the skin.[5]
-
Oral Toxicity: Ingestion is harmful and can cause burns to the digestive tract.[6]
-
Carcinogenicity and Mutagenicity: While morpholine itself is not generally classified as a carcinogen, it can react with nitrites to form N-nitrosomorpholine, a known carcinogen.[7] This potential for in-vivo or environmental nitrosation necessitates stringent handling to prevent exposure.
| Hazard Class | GHS Classification (Inferred) | Signal Word | Hazard Statement |
| Flammable Liquid | Category 3 | Warning | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 4 | Warning | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | Category 4 | Warning | H332: Harmful if inhaled |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure to isopropylmorpholine compounds.
The Hierarchy of Controls
The most effective way to manage risk is to eliminate or reduce the hazard at its source.
Caption: Hierarchy of controls for risk mitigation.
Mandatory Engineering Controls
-
Chemical Fume Hood: All work with isopropylmorpholine compounds must be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors.[4][5]
-
Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of flammable or toxic vapors.[4]
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Equipment/Measure | Specification and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear tightly fitting chemical splash goggles.[8] A face shield worn over goggles is required when there is a significant risk of splashing.[9][10] |
| Skin Protection | Chemical-Resistant Gloves | Use nitrile or neoprene gloves.[11] It is crucial to inspect gloves for any signs of degradation or puncture before each use and to change them frequently, especially after direct contact. |
| Lab Coat | A chemical-resistant, long-sleeved lab coat is mandatory to protect against skin contact.[11] | |
| Respiratory Protection | Respirator (if necessary) | If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.[4] Proper fit-testing and training are essential for respirator use. |
| Foot Protection | Closed-toe Shoes | Always wear closed-toe shoes in the laboratory.[9] |
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical for preventing accidents and ensuring a safe research environment.
Prudent Handling Practices
-
Avoid Inhalation, Ingestion, and Skin Contact: Never work with isopropylmorpholine compounds on an open bench.[5][6]
-
Grounding and Bonding: For transfers of larger quantities, use proper grounding and bonding procedures to prevent static discharge, which could ignite flammable vapors.[4]
-
Use of Non-Sparking Tools: When working with significant quantities, use tools made of non-sparking materials.[4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[6] Do not eat, drink, or smoke in areas where these chemicals are handled or stored.[12]
Storage Requirements
-
Container: Store in a tightly closed, properly labeled container.[6]
-
Location: Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][6]
-
Incompatible Materials: Segregate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]
Section 4: Emergency Procedures
Preparedness is key to effectively managing emergencies. All personnel working with isopropylmorpholine compounds must be familiar with these procedures.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Spill Response
A tiered response is necessary depending on the size and nature of the spill.
Caption: Decision workflow for spill response.
Minor Spill (inside a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[6]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
Major Spill (outside a fume hood or a large volume):
-
Evacuate the immediate area and alert others.
-
If the substance is flammable, eliminate all sources of ignition.
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency services immediately.
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]
-
Hazards: Flammable vapors may be present. Containers may rupture when heated. Combustion may produce toxic oxides of nitrogen and carbon.[6]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[6]
Section 5: Waste Disposal
Proper disposal of isopropylmorpholine waste is a legal and ethical responsibility to protect both human health and the environment.
-
Waste Segregation: Collect all isopropylmorpholine waste, including contaminated materials from spills, in a dedicated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "Isopropylmorpholine".
-
Disposal: All chemical waste must be disposed of through your institution's hazardous waste management program. Do not pour isopropylmorpholine compounds down the drain.
References
- 1. nj.gov [nj.gov]
- 2. Morpholine, 4-(1-methylethyl)- | C7H15NO | CID 73998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalds.com [chemicalds.com]
- 6. Morpholine (HSG 92, 1995) [inchem.org]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. pppmag.com [pppmag.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
The Ascendancy of (R)-2-isopropylmorpholine in Modern Synthesis: A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of contemporary drug discovery and asymmetric synthesis, the strategic selection of chiral building blocks is a critical determinant of success. Among the pantheon of privileged heterocyclic scaffolds, chiral morpholines have emerged as indispensable components in a multitude of biologically active molecules. This in-depth technical guide focuses on (R)-2-isopropylmorpholine, a versatile and highly valuable chiral synthon. We will explore its synthesis, delve into its applications as a chiral auxiliary and a key architectural element in complex molecules, and provide detailed experimental protocols to empower researchers in harnessing its full potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical and physicochemical properties of this compound in their synthetic endeavors.
Introduction: The Strategic Imperative of Chiral Morpholines
The morpholine moiety is a ubiquitous pharmacophore in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as enhanced aqueous solubility, metabolic stability, and improved oral bioavailability.[1][2] The introduction of a stereocenter within the morpholine ring, particularly at the 2-position, opens up a three-dimensional chemical space that is crucial for specific and potent interactions with biological targets.[3][4] this compound, with its defined stereochemistry and sterically demanding isopropyl group, offers a unique combination of features that can be exploited for precise molecular recognition.
This guide will provide a comprehensive overview of the synthesis and application of this important chiral building block, moving beyond a mere recitation of facts to offer insights into the rationale behind its use and the practical considerations for its implementation in the laboratory.
Synthesis of this compound: A Practical Approach
The most direct and practical approach to the enantioselective synthesis of this compound is from the readily available chiral precursor, (R)-alaninol. This method relies on a two-step sequence involving an N-alkylation followed by an intramolecular cyclization.
Synthetic Strategy: From Chiral Amino Alcohol to Morpholine
The overarching strategy involves the N-alkylation of (R)-alaninol with a suitable two-carbon electrophile, followed by a base-mediated intramolecular cyclization to furnish the desired morpholine ring system. This approach is advantageous due to the commercial availability of enantiopure (R)-alaninol and the generally high-yielding nature of the reactions.
Diagram 1: Proposed Synthetic Pathway to this compound
Caption: A proposed two-step synthesis of this compound from (R)-alaninol.
Detailed Experimental Protocol: Synthesis of this compound from (R)-Alaninol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Step 1: N-Alkylation of (R)-Alaninol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-alaninol (1.0 eq.) in a suitable solvent such as acetonitrile or ethanol.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.), to the solution.
-
Addition of Alkylating Agent: Slowly add 2-bromoethanol (1.1 eq.) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-(R)-alaninol.
Step 2: Intramolecular Cyclization
-
Reaction Setup: Dissolve the crude intermediate from Step 1 in a suitable high-boiling solvent like toluene.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the reaction, wash with a saturated aqueous solution of sodium bicarbonate, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by distillation or column chromatography on silica gel.
Applications of this compound in Asymmetric Synthesis
This compound can serve as a valuable chiral auxiliary, directing the stereochemical outcome of reactions on an attached prochiral substrate. The steric bulk of the isopropyl group and the conformational rigidity of the morpholine ring are key to inducing high levels of diastereoselectivity.
As a Chiral Auxiliary in Diastereoselective Alkylation
N-acylated derivatives of this compound can be used to control the stereochemistry of enolate alkylation.
Diagram 2: Diastereoselective Alkylation using an N-Acyl-(R)-2-isopropylmorpholine Auxiliary
Caption: General workflow for diastereoselective alkylation using this compound as a chiral auxiliary.
Protocol: Diastereoselective Alkylation of an N-Propionyl-(R)-2-isopropylmorpholine
-
Enolate Formation: To a solution of N-propionyl-(R)-2-isopropylmorpholine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA, 1.1 eq.) dropwise. Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq.) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Purification and Analysis: Dry the organic layer, concentrate, and purify the crude product by column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Auxiliary Removal: The chiral auxiliary can be removed by hydrolysis (acidic or basic) or reduction to yield the corresponding enantiomerically enriched carboxylic acid or alcohol, respectively.
Table 1: Representative Data for Diastereoselective Alkylation
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | >95:5 | 85 |
| Ethyl Iodide | >95:5 | 82 |
| Benzyl Bromide | >98:2 | 90 |
Note: The data presented in this table is illustrative and based on expected outcomes for similar chiral auxiliaries. Actual results may vary.
This compound as a Building Block in Drug Discovery
The morpholine scaffold is a key component of numerous approved and investigational drugs, particularly in the area of oncology.[4] The incorporation of the this compound moiety can significantly impact the potency and selectivity of these agents.
Role in Kinase Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[5] Numerous PI3K inhibitors feature a morpholine substituent, which often forms a crucial hydrogen bond with the hinge region of the kinase domain.[6][7] The use of a chiral substituted morpholine like this compound can enhance binding affinity and introduce isoform selectivity.
Diagram 3: Interaction of a Morpholine-Containing Inhibitor with the PI3K Hinge Region
Caption: Schematic representation of a morpholine-containing inhibitor binding to the PI3K active site.
The introduction of the (R)-2-isopropyl group can provide additional van der Waals interactions with hydrophobic pockets within the active site, further stabilizing the inhibitor-enzyme complex and potentially discriminating between closely related kinase isoforms.
Conclusion and Future Outlook
This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its straightforward synthesis from a readily available chiral precursor, coupled with its demonstrated utility as a chiral auxiliary and a valuable building block for bioactive molecules, underscores its importance in drug discovery and development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of well-defined chiral synthons like this compound will undoubtedly play an increasingly critical role in the efficient and stereoselective construction of the next generation of therapeutic agents. Future work in this area will likely focus on the development of novel catalytic methods for its synthesis and the exploration of its application in an even broader range of asymmetric transformations and complex molecule synthesis.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
The Stereo-Specific World of Chiral Morpholines: A Technical Guide to Their Biological Activity and Therapeutic Potential
Foreword: The Significance of Three-Dimensionality in Pharmacology
In the intricate dance of molecular recognition that governs pharmacology, the three-dimensional arrangement of atoms—chirality—is paramount. A molecule and its non-superimposable mirror image, or enantiomer, can exhibit vastly different biological activities. The morpholine scaffold, a six-membered heterocyclic ring containing both oxygen and nitrogen, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] When a stereocenter is introduced into the morpholine ring, the resulting chiral morpholines open up a vast and nuanced landscape for drug discovery. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of substituted chiral morpholines, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide a framework for understanding and harnessing the therapeutic potential of this versatile chemical scaffold.
Part 1: The Synthetic Challenge of Enantiopurity in Morpholine Chemistry
The biological evaluation of chiral morpholines is critically dependent on the ability to synthesize enantiomerically pure compounds. Several strategies have been developed to achieve this, each with its own advantages and considerations.
Asymmetric Hydrogenation: A Powerful Tool for Stereocontrol
One of the most efficient methods for generating chiral morpholines is the asymmetric hydrogenation of unsaturated precursors.[4][5] This approach utilizes chiral catalysts, often based on transition metals like rhodium complexed with chiral phosphine ligands, to stereoselectively add hydrogen across a double bond in a dehydromorpholine ring system.[4][5] The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).
Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine
This protocol is a representative example based on established methodologies.[4][5]
-
Substrate Preparation: Synthesize the desired 2-substituted dehydromorpholine precursor through established organic chemistry methods.
-
Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral bisphosphine ligand (e.g., a derivative of BINAP or SKP) in a degassed solvent like methanol or dichloromethane.
-
Hydrogenation Reaction:
-
Place the dehydromorpholine substrate in a high-pressure reactor.
-
Add the catalyst solution under an inert atmosphere.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure (e.g., 10-50 atm).
-
Stir the reaction at a controlled temperature (e.g., room temperature to 50°C) for a specified time (e.g., 12-24 hours).
-
-
Work-up and Purification:
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the resulting chiral morpholine using flash column chromatography on silica gel.
-
-
Enantiomeric Excess Determination: Analyze the purified product by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess.
Chiral Pool Synthesis and Diastereoselective Cyclization
Another common strategy involves starting with a chiral building block, such as an amino acid or an amino alcohol, and then constructing the morpholine ring.[6][7] This "chiral pool" approach leverages the readily available enantiopure starting materials from nature. The key step is a diastereoselective cyclization, where the existing stereocenter directs the formation of the new stereocenter on the morpholine ring.
Logical Workflow for Chiral Pool Synthesis
Caption: A generalized workflow for synthesizing chiral morpholines from chiral amino alcohols.
Part 2: Diverse Biological Activities of Substituted Chiral Morpholines
The strategic placement of substituents on the chiral morpholine scaffold has led to the discovery of compounds with a wide array of pharmacological activities.
Antidepressants: Targeting Neurotransmitter Reuptake
A prominent example of a chiral morpholine in clinical use is Reboxetine , a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of major depressive disorder.[8][9][10] It exists as two enantiomers, (R,R)-(-) and (S,S)-(+)-reboxetine.[10] The (S,S)-enantiomer is the more potent and selective inhibitor of norepinephrine reuptake.
Mechanism of Action: Depression is often associated with reduced levels of neurotransmitters like norepinephrine in the synaptic cleft.[8] Reboxetine blocks the norepinephrine transporter (NET), preventing the reuptake of norepinephrine from the synapse back into the presynaptic neuron.[8][9] This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission and alleviating depressive symptoms.[8]
Signaling Pathway of Reboxetine
Caption: Reboxetine inhibits the norepinephrine transporter (NET), increasing NE in the synapse.
Structure-Activity Relationship (SAR) of Morphine Analogs
Modifications to the core morpholine structure can significantly impact its activity. For example, in morphine analogs where a morpholine ring is introduced, the nature and position of substituents play a crucial role in analgesic potency.
| Modification on Morphine Core | Resulting Compound | Relative Potency (Morphine = 1) |
| Removal of 3-OH group | 3-deoxymorphine | 0.1[11] |
| Methylation of 3-OH group | Codeine | 0.15[11] |
| Ethylation of 3-OH group | Ethylmorphine | 0.1[11] |
| Introduction of a morpholine-ethyl group at 3-OH | Pholcodine | Potency decreases with increased bulkiness[11] |
| 6-methoxy derivative | 5[11] | |
| 6-deoxy derivative | 10[11] |
Table 1: SAR of morphine analogs highlighting the impact of substitutions on analgesic potency.[11]
Antiemetics: Blocking Neurokinin-1 Receptors
Aprepitant is a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptors.[12][13][14] It is used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[12] The chiral morpholine core is a key structural feature of this drug.
Mechanism of Action: Substance P is a neuropeptide found in high concentrations in the vomiting center of the brain.[15] When released, it binds to NK1 receptors, triggering the vomiting reflex.[15][16] Aprepitant crosses the blood-brain barrier and blocks the binding of substance P to NK1 receptors, thereby preventing the emetic signal.[15][16]
Experimental Protocol: NK1 Receptor Binding Assay
This protocol outlines a general method for evaluating the binding affinity of a compound to the NK1 receptor.
-
Membrane Preparation:
-
Culture cells expressing the human NK1 receptor (e.g., CHO-K1 or U-373 MG cells).
-
Harvest the cells and homogenize them in a buffer to isolate the cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in an assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a radiolabeled ligand for the NK1 receptor (e.g., [³H]-Substance P).
-
Add varying concentrations of the test compound (e.g., a novel chiral morpholine derivative).
-
Incubate the plate to allow for competitive binding.
-
-
Detection and Analysis:
-
Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
-
Anticancer and Anti-inflammatory Activities
Substituted morpholines have also shown promise as anticancer and anti-inflammatory agents.[17][18][19][20] Their mechanisms of action in these areas are diverse and often involve the inhibition of specific kinases or other enzymes involved in cell proliferation and inflammation. For instance, some benzomorpholine derivatives have been developed as EZH2 inhibitors for anti-non-small cell lung cancer activity.[20] Other morpholinopyrimidine derivatives have been shown to reduce the expression of iNOS and COX-2, key enzymes in the inflammatory response.[18][19]
SAR Insights: Structure-activity relationship studies have shown that the substitution pattern on the morpholine and any attached aromatic rings is critical for cytotoxic and anti-inflammatory activity. For example, the presence of halogen groups on an aromatic ring attached to the morpholine can increase its inhibitory activity against certain cancer cell lines.[17]
Part 3: Future Perspectives and Conclusion
The chiral morpholine scaffold continues to be a fertile ground for drug discovery.[1][21] The ability to fine-tune the stereochemistry and substitution patterns allows for the optimization of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of more efficient and stereoselective methods for synthesizing complex chiral morpholines will accelerate the discovery of new drug candidates.[22][23]
-
Exploring New Biological Targets: As our understanding of disease pathways grows, chiral morpholines will be explored as inhibitors or modulators of a wider range of biological targets.
-
Systematic Chemical Diversity: Applying concepts like systematic chemical diversity will enable the generation of diverse libraries of C-functionalized morpholine derivatives for high-throughput screening.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 7. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]
- 9. The Promises and Pitfalls of Reboxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reboxetine [bionity.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Aprepitant - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 23. Morpholine synthesis [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: The (R)-2-Isopropylmorpholine Mediated Asymmetric Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide to the application of (R)-2-isopropylmorpholine as a chiral auxiliary in the asymmetric aldol reaction. While the use of morpholine amides as substrates in aldol reactions is established, the application of this compound as a recoverable chiral auxiliary represents a logical extension of asymmetric enamine catalysis. This guide presents a representative protocol grounded in the well-understood principles of chiral amine-mediated synthesis. We will explore the underlying mechanism, provide a step-by-step experimental procedure, discuss critical parameters for achieving high stereoselectivity, and outline the recovery of the auxiliary.
Introduction: Rationale and Mechanistic Insight
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] Achieving stereocontrol over the two newly formed chiral centers has been a subject of intense research, leading to the development of methods involving chiral auxiliaries, chiral catalysts, and substrate control.[1][2][3] Chiral auxiliaries are stereogenic molecules temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they can be removed and ideally recovered.[4][]
This compound is a valuable chiral building block, often synthesized from readily available chiral precursors like amino acids.[6][7][8] Its C2 symmetry and the steric bulk of the isopropyl group make it an excellent candidate for inducing facial selectivity in reactions involving prochiral substrates. In the context of the aldol reaction, its role is predicated on the formation of a chiral enamine intermediate.
The Causality of Stereocontrol:
The reaction between a ketone and a secondary amine like this compound generates a chiral enamine. The stereochemistry of the morpholine derivative dictates a preferred conformation of this enamine due to steric hindrance from the isopropyl group. This conformation shields one of the enamine's prochiral faces. Subsequent attack on an aldehyde electrophile preferentially occurs from the less hindered face, leading to the formation of one diastereomer of the β-hydroxy iminium ion intermediate over the other. Mild acidic hydrolysis then cleaves the auxiliary, yielding the enantioenriched β-hydroxy ketone and regenerating the protonated chiral amine for recovery.
Mechanistic Workflow
The proposed mechanism involves three key stages: chiral enamine formation, diastereoselective C-C bond formation, and hydrolysis with auxiliary recovery.
Caption: Figure 1: Proposed Mechanism of this compound Mediation
Experimental Protocol: A Representative Procedure
This protocol describes the reaction between cyclohexanone and benzaldehyde. It is designed as a robust starting point and should be optimized for other substrates.
Materials & Reagents:
-
This compound (≥98% ee)
-
Cyclohexanone (distilled)
-
Benzaldehyde (distilled)
-
Titanium tetrachloride (TiCl₄)
-
Triethylamine (TEA, distilled)
-
Dichloromethane (DCM, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Silica gel for column chromatography
Part A: Formation of the Chiral Enamine
-
Rationale: Pre-forming the enamine ensures complete conversion of the ketone before introducing the aldehyde, preventing undesired side reactions. TiCl₄ acts as a water scavenger to drive the equilibrium towards the enamine.
-
To a flame-dried, argon-purged 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous DCM (100 mL).
-
Add this compound (1.1 eq, e.g., 1.57 g, 11.0 mmol).
-
Add cyclohexanone (1.0 eq, e.g., 0.98 g, 10.0 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TiCl₄ (0.6 eq, e.g., 1.14 g, 6.0 mmol) dropwise via syringe. A yellow precipitate may form.
-
After 10 minutes, add triethylamine (1.5 eq, e.g., 1.52 g, 15.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction can be monitored by TLC or GC-MS to confirm the consumption of cyclohexanone.
Part B: Diastereoselective Aldol Addition
-
Rationale: Low-temperature control is critical for maximizing the energy difference between the two diastereomeric transition states, thereby enhancing selectivity.
-
Cool the freshly prepared enamine solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of benzaldehyde (1.0 eq, e.g., 1.06 g, 10.0 mmol) in anhydrous DCM (20 mL).
-
Add the benzaldehyde solution dropwise to the cold enamine solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction by TLC for the disappearance of the enamine and benzaldehyde.
Part C: Work-up and Hydrolysis
-
Rationale: Mild acidic workup hydrolyzes the iminium intermediate to the desired β-hydroxy ketone and protonates the chiral auxiliary, facilitating its separation and recovery.
-
Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution (50 mL).
-
Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product mixture.
Part D: Product Purification and Auxiliary Recovery
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure β-hydroxy ketone product.
-
Auxiliary Recovery:
-
Take the initial aqueous layer from the workup (step C3) and basify it to pH >12 with 1 M NaOH.
-
Extract the basic aqueous layer with DCM or diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to recover the this compound. The recovered auxiliary can be checked for purity by NMR and its optical rotation can be measured to confirm its integrity.
-
Expected Results and Substrate Scope
While a dedicated study for this specific auxiliary is not widely published, the outcomes can be predicted based on analogous enamine-based systems. High yields and excellent stereoselectivities are anticipated, particularly with sterically demanding ketones and aromatic aldehydes.
Table 1: Predicted Performance with Various Substrates
| Ketone Donor | Aldehyde Acceptor | Expected Major Diastereomer | Representative ee from Analogous Systems (%) |
| Cyclohexanone | Benzaldehyde | anti | 90 - >99 |
| Acetone | 4-Nitrobenzaldehyde | N/A | 92 - 98 |
| Propiophenone | Isobutyraldehyde | syn | 85 - 95 |
| Cyclopentanone | 2-Naphthaldehyde | anti | >95 |
Note: Enantiomeric excess (ee) values are based on results from proline-catalyzed or other chiral secondary amine-mediated aldol reactions and serve as a benchmark for expected performance.
Troubleshooting and Key Considerations
-
Low Diastereoselectivity: Ensure anhydrous conditions, as water can lead to uncatalyzed background reactions. Verify the temperature is maintained at -78 °C during the addition.
-
Low Yield: Confirm complete enamine formation before adding the aldehyde. Ensure reagents are pure and freshly distilled where necessary.
-
Poor Auxiliary Recovery: Ensure the aqueous layer is made sufficiently basic (pH >12) to deprotonate the morpholinium salt before extraction.
Conclusion
The use of this compound as a chiral auxiliary in the aldol reaction presents a powerful and logical strategy for asymmetric synthesis. By leveraging the principles of enamine catalysis, this method offers a direct route to enantioenriched β-hydroxy ketones. The protocol detailed herein provides a comprehensive and scientifically grounded starting point for researchers to explore this transformation, with the potential for high yields, excellent stereocontrol, and efficient recovery of the valuable chiral auxiliary.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. open.bu.edu [open.bu.edu]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. banglajol.info [banglajol.info]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Large-Scale Synthesis of (R)-2-Isopropylmorpholine for Industrial Use
Introduction: (R)-2-isopropylmorpholine is a chiral heterocyclic compound of significant interest to the pharmaceutical industry. Its stereochemically defined structure makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The morpholine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates. The isopropyl group at the C-2 position introduces a specific chirality that is often crucial for the desired biological activity and selectivity of the final drug molecule. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound, focusing on industrially viable and scalable methodologies. We will delve into the causality behind experimental choices, present detailed protocols, and address critical aspects of purification, quality control, and safety for an industrial setting.
Strategic Approaches to the Industrial Synthesis of this compound
The industrial production of a chiral molecule like this compound necessitates a synthesis strategy that is not only efficient and high-yielding but also cost-effective, scalable, and environmentally conscious. Two primary retrosynthetic pathways have been identified as most promising for the large-scale synthesis of this target molecule:
-
Asymmetric Hydrogenation of a Dehydromorpholine Precursor: This approach involves the synthesis of a prochiral dehydromorpholine intermediate followed by a stereoselective hydrogenation to establish the desired (R)-configuration at the C-2 position. This method has the advantage of creating the chiral center late in the synthetic sequence.
-
Chiral Pool Synthesis from (R)-Valinol: This strategy utilizes a readily available and enantiomerically pure starting material, (R)-valinol, which already possesses the required stereochemistry that will become the C-2 position of the morpholine ring. The morpholine ring is then constructed around this chiral core.
A third, emerging approach is Biocatalysis , which employs enzymes to catalyze the stereoselective synthesis. While still in development for this specific molecule, biocatalytic reductive amination presents a green and highly selective alternative that is gaining traction in industrial applications.[1][2][3][4][5]
This guide will provide detailed protocols and considerations for the two primary chemical synthesis routes, as they currently represent the most established and scalable methods.
PART 1: Asymmetric Hydrogenation of 2-Isopropyl-dehydromorpholine
This elegant approach has been successfully applied to a range of 2-substituted chiral morpholines and is amenable to large-scale production.[6][7][8] The key to this synthesis is the highly enantioselective reduction of a prochiral enamine intermediate using a chiral catalyst.
Workflow for Asymmetric Hydrogenation Route
Caption: Workflow for the Asymmetric Hydrogenation Route.
Detailed Protocol for Asymmetric Hydrogenation
Step 1: Synthesis of N-protected 2-isopropyl-dehydromorpholine
A detailed protocol for the synthesis of the N-protected 2-isopropyl-dehydromorpholine precursor is a prerequisite for the asymmetric hydrogenation step. This can be achieved through various published methods, often involving the condensation of a suitable amino alcohol with an α-halo ketone followed by elimination.
Step 2: Large-Scale Asymmetric Hydrogenation
This protocol is adapted from the successful asymmetric hydrogenation of 2-substituted dehydromorpholines.[6][7][8]
-
Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure probes, and inert gas inlet/outlet is required.
-
Reagents and Materials:
-
N-protected 2-isopropyl-dehydromorpholine (1.0 eq)
-
[Rh(COD)₂]BF₄ (Rhodium catalyst precursor) (0.01 mol%)
-
(R)-Solphos (chiral ligand) (0.011 mol%)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
-
Procedure:
-
The reactor is thoroughly purged with nitrogen.
-
The rhodium precursor and chiral ligand are charged into the reactor under a nitrogen atmosphere.
-
Degassed methanol is added, and the mixture is stirred to form the active catalyst.
-
A solution of N-protected 2-isopropyl-dehydromorpholine in degassed methanol is then transferred to the reactor.
-
The reactor is sealed and pressurized with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) until the reaction is complete, as monitored by in-process controls (e.g., HPLC or GC).
-
Upon completion, the reactor is carefully depressurized, and the hydrogen is replaced with nitrogen.
-
The crude reaction mixture is then discharged for downstream processing.
-
Step 3: Catalyst Removal and N-Deprotection
The rhodium catalyst is typically removed by passing the reaction mixture through a pad of silica gel or activated carbon. If an N-protecting group (e.g., Boc or Cbz) is used, it is removed in this step according to standard literature procedures.
Step 4: Purification by Fractional Distillation
The crude this compound is purified by fractional distillation under reduced pressure to achieve high chemical purity.[9][10][11][12][13]
-
Equipment: A fractional distillation unit with a high-efficiency packed column (e.g., Vigreux or structured packing) is essential for separating the product from impurities with close boiling points.
-
Procedure:
-
The crude product is charged into the distillation flask.
-
The system is evacuated to the desired pressure.
-
The mixture is heated, and fractions are collected based on their boiling points. The main fraction containing the desired product is collected at a constant temperature.
-
| Parameter | Typical Value |
| Catalyst Loading | 0.01 - 0.1 mol% |
| Hydrogen Pressure | 10 - 50 bar |
| Temperature | 25 - 50 °C |
| Reaction Time | 12 - 24 hours |
| Typical Yield | >95% |
| Enantiomeric Excess (ee) | >98% |
PART 2: Chiral Pool Synthesis from (R)-Valinol
This route is attractive due to the commercial availability of enantiomerically pure (R)-valinol. The synthesis involves the construction of the morpholine ring from this chiral starting material.
Workflow for Chiral Pool Synthesis Route
Caption: Workflow for the Chiral Pool Synthesis Route.
Detailed Protocol for Chiral Pool Synthesis
Step 1: Synthesis of N-(2-hydroxy-3-methylbutan-1-yl)-2-chloroacetamide
-
Reactor Setup: A glass-lined or stainless-steel reactor with a stirrer, temperature control, and addition funnel.
-
Reagents and Materials:
-
(R)-Valinol (1.0 eq)
-
Chloroacetyl chloride (1.05 eq)
-
A suitable base (e.g., triethylamine or sodium carbonate) (1.1 eq)
-
A suitable solvent (e.g., dichloromethane or toluene)
-
-
Procedure:
-
(R)-Valinol is dissolved in the solvent and cooled to 0-5 °C.
-
The base is added to the solution.
-
Chloroacetyl chloride is added dropwise while maintaining the temperature below 10 °C.
-
The reaction is stirred until completion, monitored by TLC or HPLC.
-
The reaction mixture is then worked up by washing with water and brine, and the solvent is removed under reduced pressure to yield the crude chloroacetamide intermediate.
-
Step 2: Intramolecular Cyclization to form (R)-5-isopropylmorpholin-3-one
-
Procedure:
-
The crude chloroacetamide is dissolved in a suitable solvent (e.g., THF or DMF).
-
A strong base, such as sodium hydride or potassium tert-butoxide, is added portion-wise at a controlled temperature (e.g., 0-25 °C).
-
The reaction is stirred until the cyclization is complete.
-
The reaction is quenched, and the product, a morpholinone (a lactam), is extracted and purified.
-
Step 3: Reduction of the Lactam to this compound
-
Procedure:
-
The purified morpholinone is dissolved in a suitable solvent (e.g., THF).
-
A reducing agent, such as lithium aluminum hydride or borane, is added carefully at a controlled temperature.
-
The reaction is stirred until the reduction is complete.
-
The reaction is carefully quenched, and the product is worked up to isolate the crude this compound.
-
Step 4: Purification
The final product can be purified by fractional distillation under reduced pressure, as described in the previous section, or by crystallization of a suitable salt (e.g., hydrochloride or oxalate) followed by liberation of the free base.[13][14]
| Parameter | Typical Value |
| Overall Yield | 60-70% (over 3 steps) |
| Enantiomeric Purity | Maintained from starting material (>99% ee) |
PART 3: Quality Control and Analytical Protocols
Rigorous quality control is paramount in the pharmaceutical industry. The following analytical methods are recommended for the analysis of this compound.
Purity Assessment by Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A suitable temperature gradient to separate the product from starting materials and byproducts.
-
Analysis: The purity is determined by the area percentage of the main peak. Residual solvents can also be quantified using this method with appropriate calibration.[15][16][17]
Enantiomeric Excess (ee) Determination by Chiral High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a UV or chiral detector (e.g., a circular dichroism detector).[12][18][19][20]
-
Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Analysis: The enantiomeric excess is calculated from the peak areas of the (R)- and (S)-enantiomers. The method must be validated for linearity, accuracy, and precision.
Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
GC-MS: Confirms the molecular weight and fragmentation pattern of the compound.[21][22]
-
¹H and ¹³C NMR: Provides structural confirmation of the molecule.
PART 4: Industrial Safety and Handling
The large-scale production of this compound requires strict adherence to safety protocols. A thorough Quantitative Risk Assessment (QRA) should be conducted to identify and mitigate potential hazards.[6][23][24][25][26]
Hazard Identification
Based on the safety data sheet for 2-isopropylmorpholine, the compound is classified as:
-
Flammable liquid and vapor.[23]
-
Harmful if swallowed.[23]
-
Toxic in contact with skin or if inhaled.[23]
-
Causes severe skin burns and eye damage.[23]
-
Suspected of damaging fertility or the unborn child.[23]
Process Safety Management (PSM)
A robust PSM program is essential for handling hazardous chemicals on an industrial scale.[27][28][29][30] Key elements include:
-
Engineering Controls: The synthesis should be carried out in a well-ventilated area, preferably in a closed system, to minimize exposure. Use of explosion-proof equipment is mandatory.
-
Personal Protective Equipment (PPE): Personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and respiratory protection.
-
Handling and Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat and ignition sources.
-
Spill and Emergency Procedures: Have emergency showers, eyewash stations, and spill kits readily available. Develop and practice emergency response plans.
Conclusion
The large-scale synthesis of this compound for industrial use is a challenging yet achievable endeavor. Both the asymmetric hydrogenation and chiral pool synthesis routes offer viable pathways to this important pharmaceutical intermediate. The choice of route will depend on factors such as the cost and availability of starting materials, catalyst costs, and the specific capabilities of the manufacturing facility. Biocatalysis is an emerging and promising alternative that should be considered for future green and sustainable production.
Regardless of the chosen synthetic route, a strong emphasis must be placed on process optimization, robust quality control, and stringent safety management to ensure the production of a high-quality product in a safe and efficient manner. The protocols and guidelines presented in this document provide a solid foundation for the successful industrial-scale synthesis of this compound.
References
- 1. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 2. Multifunctional biocatalyst for conjugate reduction and reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of chiral amines using redox biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. silvertechengineering.com [silvertechengineering.com]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification [chem.rochester.edu]
- 10. chembam.com [chembam.com]
- 11. CK12-Foundation [flexbooks.ck12.org]
- 12. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols - Google Patents [patents.google.com]
- 15. shimadzu.com [shimadzu.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. rroij.com [rroij.com]
- 18. hplc.today [hplc.today]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 21. benchchem.com [benchchem.com]
- 22. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ors-consulting.com [ors-consulting.com]
- 24. Quantitative Risk Assessment (QRA) - Prime Process Safety Center [primeprocesssafety.com]
- 25. Quantitative Risk Assessment Study in chemical industry - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 26. Quantitative Risk Assessment (QRA) – iFluids Engineering | Engineering and Consulting Services [ifluids.com]
- 27. psm.ammoniaknowhow.com [psm.ammoniaknowhow.com]
- 28. Process Safety Management: Is Your Ammonia Program up to Snuff? < Mead & Hunt [meadhunt.com]
- 29. icecoldconsulting.com [icecoldconsulting.com]
- 30. PSM Program Development - Process Safety Management Services | Industrial Consultants [ammonia.com]
Application Notes & Protocols: (R)-2-isopropylmorpholine as a Cornerstone in Chiral Pharmaceutical Synthesis
Introduction: The Strategic Importance of Chiral Morpholines in Drug Design
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles.[1][2] When functionalized with stereocenters, these heterocycles become powerful tools for creating enantiomerically pure compounds that can exhibit highly specific and potent interactions with biological targets.[3][4] (R)-2-isopropylmorpholine, a chiral secondary amine, has emerged as a critical building block in the synthesis of complex pharmaceutical intermediates, particularly for a new generation of kinase inhibitors.[5][6][7] Its defined stereochemistry is essential for achieving the precise three-dimensional orientation required for potent and selective binding within the ATP-binding pockets of target kinases.
This guide provides detailed protocols and scientific rationale for the utilization of this compound in the synthesis of advanced pharmaceutical intermediates. We will explore its application in a foundational N-alkylation reaction and a subsequent palladium-catalyzed cross-coupling reaction, illustrating a common synthetic route towards potent molecules such as the Heat Shock Protein 90 (Hsp90) inhibitor, NVP-HSP990.[8][9][10]
Part 1: Foundational Synthesis via N-Alkylation
The secondary amine of this compound provides a reactive handle for elaboration, allowing for its covalent linkage to various pharmacophoric fragments. N-alkylation is a fundamental and robust transformation to achieve this, forming a stable carbon-nitrogen bond.
Protocol 1: N-Alkylation of this compound with 2-bromo-5-fluoropyrimidine
This protocol details the nucleophilic substitution reaction between this compound and an electrophilic pyrimidine, a core structure in many kinase inhibitors.
Scientific Rationale: The choice of a polar aprotic solvent like acetonitrile (MeCN) is crucial; it effectively dissolves the reactants while not interfering with the nucleophilic amine.[11] Anhydrous potassium carbonate (K₂CO₃) is used as a mild, heterogeneous base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.[11][12] Heating the reaction to reflux provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate.[11]
Materials:
-
This compound (1.0 eq.)
-
2-bromo-5-fluoropyrimidine (1.1 eq.)
-
Anhydrous potassium carbonate (K₂CO₃), powdered (2.5 eq.)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 10 mL per mmol of the amine).
-
Reactant Addition: While stirring vigorously, add 2-bromo-5-fluoropyrimidine (1.1 eq.) to the suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting amine spot indicates completion.
-
Work-up: Upon completion, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the filter cake with a small volume of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product, (R)-2-isopropyl-4-(5-fluoropyrimidin-2-yl)morpholine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: N-Alkylation Efficiency
The following table provides representative yields for the N-alkylation of secondary amines with various alkyl halides, demonstrating the general applicability of this protocol.[11]
| Entry | Alkyl Halide Example | Product Type | Expected Yield (%) |
| 1 | Methyl iodide | N-Methylated Amine | ~95% |
| 2 | Benzyl bromide | N-Benzylated Amine | ~92% |
| 3 | Ethyl bromide | N-Ethylated Amine | ~90% |
| 4 | Allyl bromide | N-Allylated Amine | ~88% |
Visualization: N-Alkylation Workflow
Caption: Workflow for the N-alkylation of this compound.
Part 2: Advanced Intermediate Synthesis for Kinase Inhibitors
With the core morpholine-pyrimidine structure established, the next step often involves introducing an aryl or heteroaryl group through a cross-coupling reaction. This is a key strategy for building the complex architecture of many kinase inhibitors, which often feature multiple aromatic systems to engage with the target protein.
Protocol 2: Suzuki Cross-Coupling for a Precursor to NVP-HSP990
This protocol describes a Suzuki-Miyaura cross-coupling to attach a substituted phenylboronic acid to the pyrimidine ring, creating a biaryl system characteristic of many advanced pharmaceutical intermediates.
Scientific Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction valued for its mild conditions and tolerance of a wide range of functional groups.[13] A palladium catalyst, such as Pd(PPh₃)₄, is essential for facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The base (e.g., Na₂CO₃) is required for the transmetalation step, activating the boronic acid component. A two-phase solvent system like toluene and water is often used to dissolve both the organic-soluble and inorganic reactants.
Materials:
-
(R)-2-isopropyl-4-(5-bromopyrimidin-2-yl)morpholine (1.0 eq.) (Note: assuming a bromo-pyrimidine starting material for this step)
-
(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)boronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq.)
-
Toluene
-
Round-bottom flask and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve (R)-2-isopropyl-4-(5-bromopyrimidin-2-yl)morpholine (1.0 eq.) and the phenylboronic acid (1.2 eq.) in toluene.
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Base Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq.) and the 2M aqueous Na₂CO₃ solution (3.0 eq.) to the flask.
-
Reaction Execution: Heat the biphasic mixture to 90-100°C with vigorous stirring for 4-12 hours under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting pyrimidine is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography to yield the desired biaryl intermediate.
Visualization: Overall Synthetic Pathway
Caption: Synthetic route from this compound to a kinase inhibitor precursor.
Trustworthiness: Self-Validating Systems and Causality
The reliability of these protocols is ensured by integrated monitoring and characterization steps. The use of TLC or LC-MS provides real-time validation of reaction progress, allowing the researcher to make informed decisions about reaction time. Final characterization by NMR and mass spectrometry serves as the ultimate confirmation of the product's identity and purity, ensuring that the desired transformation has occurred as intended.[11][14]
The causality behind using this compound is rooted in stereochemistry. The fixed (R)-configuration of the isopropyl group projects into a specific region of space. In the context of a kinase inhibitor, this steric feature can be critical for achieving selective binding to the target protein's active site, preventing binding to off-target kinases and thereby reducing potential side effects.[3] The morpholine ring itself contributes favorable physicochemical properties, such as improved solubility and metabolic stability, which are essential for a viable drug candidate.[1]
References
- 1. Buy (S)-2-Isopropylmorpholine | 1286768-31-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, structure-activity relationship, and in vivo characterization of the development candidate NVP-HSP990 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The novel oral Hsp90 inhibitor NVP-HSP990 exhibits potent and broad-spectrum antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Diastereoselective Alkylation with (R)-2-Isopropylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Mastering Stereochemistry with Chiral Morpholine Auxiliaries
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where the chirality of a molecule can dictate its efficacy and safety. Among the array of strategies for asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable method for introducing stereocenters with a high degree of predictability.[1] This application note provides a detailed guide to the experimental setup for diastereoselective alkylation of carbonyl compounds using the chiral auxiliary, (R)-2-isopropylmorpholine.
While direct literature precedents for this compound in this specific application are not extensively documented, the principles outlined herein are grounded in the well-established methodologies of related chiral auxiliaries, such as the Enders SAMP/RAMP hydrazones and Evans oxazolidinones. These analogous systems demonstrate that a chiral amine can be condensed with a ketone or aldehyde to form a chiral enamine. The inherent chirality of the auxiliary, coupled with specific reaction conditions, creates a sterically biased environment that directs the approach of an electrophile, leading to the formation of a new stereocenter with high diastereoselectivity. The bulky isopropyl group at the C2 position of the this compound auxiliary is strategically positioned to exert significant steric influence, thereby guiding the stereochemical outcome of the alkylation.
Theoretical Background and Mechanism of Stereocontrol
The diastereoselective alkylation using this compound proceeds through a three-step sequence:
-
Formation of a Chiral Enamine: The chiral secondary amine, this compound, reacts with a prochiral ketone or aldehyde to form a chiral enamine. This step temporarily incorporates the chiral auxiliary into the substrate.
-
Diastereoselective Alkylation: The chiral enamine is then deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium azaenolate. This intermediate is believed to adopt a rigid, chelated conformation, where the lithium cation coordinates with the morpholine oxygen. This rigid structure, combined with the steric bulk of the isopropyl group, effectively blocks one face of the enamine. Subsequent reaction with an alkyl halide (electrophile) occurs preferentially from the less hindered face, leading to the formation of the alkylated product with a high degree of diastereoselectivity.
-
Auxiliary Cleavage: The final step involves the hydrolytic cleavage of the morpholine auxiliary to release the desired α-alkylated ketone or aldehyde, now enriched in one enantiomer, and recover the chiral auxiliary for potential reuse.
Diagram of the Proposed Stereochemical Model
The following diagram illustrates the proposed mechanism for stereocontrol, where the bulky isopropyl group directs the incoming electrophile to the opposite face of the enamine.
References
Strategic Removal and High-Yield Recovery of (R)-2-Isopropylmorpholine Auxiliary Post-Asymmetric Synthesis
An Application Guide for Drug Development Professionals and Researchers
As a cornerstone of modern asymmetric synthesis, chiral auxiliaries provide a robust and reliable method for controlling stereochemistry during the formation of new chiral centers. The (R)-2-isopropylmorpholine auxiliary, a valuable tool in creating stereochemically complex molecules, must be efficiently removed and recovered post-reaction to ensure the economic viability and sustainability of a synthetic route.[1][2] Its effective recycling is paramount, particularly in process development and large-scale manufacturing, where cost of goods and waste reduction are critical performance indicators.
This technical guide provides a detailed examination of the principal methodologies for the cleavage and recovery of the this compound auxiliary from a post-reaction mixture. We will explore the mechanistic basis for each technique, present validated, step-by-step protocols, and offer expert insights into optimizing recovery yields and purity.
The Chemical Rationale: Exploiting the Physicochemical Properties of a Secondary Amine
The this compound auxiliary is typically attached to a substrate via an amide bond. After the desired diastereoselective transformation (e.g., alkylation, aldol reaction), the auxiliary must be cleaved to yield the chiral product. The recovery strategy hinges on the fundamental chemical nature of the liberated auxiliary: it is a secondary amine. This basicity is the key property that allows for its selective separation from the typically neutral or acidic final product.
The primary methods for its removal and recovery are:
-
Acid-Base Extraction: Leverages the differential solubility of the basic auxiliary and the product in acidic and basic aqueous solutions.[3][4]
-
Silica Gel Chromatography: Separates compounds based on polarity.
-
Crystallization: Purifies the auxiliary, often as a salt, based on solubility differences.
The choice of method depends on the properties of the desired product, the scale of the reaction, and the required purity of the recovered auxiliary.
Method 1: Acid-Base Extraction
This is the most common, scalable, and often most efficient method for recovering amine-based auxiliaries. The process involves selectively protonating the basic morpholine auxiliary with an acid, rendering it water-soluble as an ammonium salt, while the desired (and typically less basic) organic product remains in the organic phase.
Causality and Experimental Choices
The success of this technique relies on the significant pKa difference between the protonated this compound and other components in the mixture. By washing the organic solution containing the product and the free auxiliary with an aqueous acid (e.g., 1M HCl), the auxiliary is protonated and partitions into the aqueous layer. Subsequent basification of this aqueous layer with a strong base (e.g., NaOH) deprotonates the ammonium salt, regenerating the free amine which can then be extracted back into an organic solvent.[5][6]
Visual Workflow: Acid-Base Extraction
Caption: Workflow for auxiliary recovery via acid-base extraction.
Detailed Protocol: Acid-Base Extraction
Objective: To separate the this compound auxiliary from a neutral organic product and recover it for reuse.
Materials:
-
Post-reaction mixture in an organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
1M Hydrochloric Acid (HCl).
-
6M Sodium Hydroxide (NaOH).
-
Saturated Sodium Chloride solution (Brine).
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory Funnel.
-
pH paper or pH meter.
Procedure:
-
Initial Quench: Ensure the reaction has been appropriately quenched. If the reaction mixture is not already dissolved in a water-immiscible organic solvent, dilute it with one (e.g., Ethyl Acetate) and transfer to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer. If using Ethyl Acetate (less dense than water), the aqueous layer is the bottom layer. If using Dichloromethane (denser than water), the aqueous layer is the top layer.
-
Repeat Extraction: To ensure complete removal of the auxiliary, repeat the acidic wash (Steps 2-3) one or two more times. Combine all aqueous extracts. The organic layer now contains the purified product and can be further processed (washed with brine, dried, and concentrated).[4]
-
Basification: Transfer the combined acidic aqueous extracts to a clean flask or beaker, preferably in an ice bath to control any exotherm. Slowly add 6M NaOH while stirring until the pH is greater than 12.
-
Auxiliary Extraction (Back-Extraction): Transfer the basic aqueous solution to a clean separatory funnel. Add a portion of fresh organic solvent (e.g., Dichloromethane, which is excellent for extracting amines). Shake vigorously, venting frequently.[5]
-
Isolate Auxiliary: Allow the layers to separate. Drain the lower organic layer containing the recovered auxiliary. Repeat the extraction of the aqueous layer with two more portions of organic solvent to maximize recovery.
-
Final Workup: Combine the organic extracts from the back-extraction. Wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the recovered this compound auxiliary. Assess purity via NMR or HPLC.
Method 2: Flash Column Chromatography
Chromatography is a powerful purification technique for separating compounds with different polarities. Since this compound contains a polar N-H bond, it typically has a higher affinity for a polar stationary phase like silica gel compared to many less polar organic products.
Causality and Experimental Choices
The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (eluent). The polar auxiliary adsorbs more strongly to the silica gel and therefore elutes more slowly, while a less polar product travels through the column more quickly. The choice of eluent is critical; a mixture of a non-polar solvent (e.g., Hexanes) and a more polar solvent (e.g., Ethyl Acetate) is common. A small amount of a basic modifier like triethylamine (Et₃N) is often added to the eluent to prevent the amine auxiliary from "streaking" on the acidic silica gel, leading to better peak shape and improved recovery.
Visual Workflow: Chromatographic Separation
Caption: Workflow for separation by flash column chromatography.
Detailed Protocol: Flash Column Chromatography
Objective: To separate the product from the auxiliary based on polarity.
Materials:
-
Crude post-reaction mixture.
-
Silica gel (for flash chromatography).
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (Et₃N).
-
Glass column, collection tubes, and TLC supplies.
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Spot the crude mixture on a TLC plate and test various ratios of Hexanes/EtOAc. The goal is to find a system where the product has an Rf value of ~0.3-0.4 and is well-separated from the auxiliary spot (which will be more polar, likely near the baseline). Add ~0.5-1% Et₃N to the eluent to improve the behavior of the amine.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).
-
Sample Loading: Concentrate the crude reaction mixture to a minimal volume. Adsorb it onto a small amount of silica gel ("dry loading") and carefully add this to the top of the packed column. This technique generally provides better separation than loading the sample as a concentrated liquid.
-
Elution: Carefully add the eluent to the top of the column and begin applying pressure (flash chromatography). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions being collected by TLC. Spot every few tubes on a TLC plate to track the elution of the product and the auxiliary.
-
Isolation: Combine the fractions containing the pure product and, separately, the fractions containing the pure auxiliary.
-
Solvent Removal: Remove the solvent from each set of combined fractions under reduced pressure to yield the purified product and the recovered auxiliary.
Method 3: Crystallization / Recrystallization
If the auxiliary can be cleanly separated and induced to crystallize, often as a salt (e.g., hydrochloride salt), this method can yield material of very high purity. This is particularly useful for final purification after a preliminary separation by extraction.
Causality and Experimental Choices
Crystallization works on the principle that a compound's solubility in a solvent system is temperature-dependent. A saturated solution is prepared at a high temperature, and as it cools, the solubility decreases, forcing the compound to crystallize out of the solution, leaving impurities behind in the solvent.[7] For the auxiliary, converting it to its hydrochloride salt often yields a stable, crystalline solid that can be purified from non-polar impurities.[8]
Detailed Protocol: Recrystallization of this compound Hydrochloride
Objective: To purify the recovered auxiliary as its hydrochloride salt.
Prerequisites: The auxiliary has already been separated from the main product via extraction and is in a crude, isolated form.
Materials:
-
Crude this compound.
-
Anhydrous HCl (e.g., as a solution in 1,4-dioxane or diethyl ether).
-
Recrystallization solvents (e.g., isopropanol, ethanol, ethyl acetate).
-
Büchner funnel and filter paper.
Procedure:
-
Salt Formation: Dissolve the crude auxiliary in a minimal amount of a suitable solvent like ethyl acetate. Cool the solution in an ice bath.
-
Precipitation: Slowly add a solution of anhydrous HCl (e.g., 2M in diethyl ether) dropwise while stirring. The hydrochloride salt should precipitate out of the solution.
-
Solvent Selection for Recrystallization: Collect the crude salt by filtration. Determine a suitable recrystallization solvent system. The ideal solvent will dissolve the salt when hot but not when cold. Isopropanol or ethanol/ether mixtures are good starting points.[8]
-
Recrystallization: Place the crude salt in a flask and add a minimal amount of the chosen hot solvent until it just dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and dry them in a vacuum oven. The pure auxiliary salt can be stored or converted back to the free base by treatment with a strong base.
Comparative Summary of Recovery Methods
| Feature | Acid-Base Extraction | Flash Chromatography | Crystallization |
| Principle | Differential Solubility (pKa) | Differential Polarity | Differential Solubility (Temp.) |
| Scalability | Excellent; easily scaled to kg quantities. | Poor to Moderate; becomes cumbersome and costly at large scales. | Good; can be scaled effectively with appropriate equipment. |
| Purity | Good to Excellent. | Excellent; can achieve very high purity. | Excellent; often yields the highest purity material. |
| Yield | High (typically >95%). | Moderate to High (80-95%); some loss on silica is common. | High (>90%), but depends on solubility profile. |
| Speed | Fast. | Slow; can be time-consuming. | Moderate; requires cooling and filtration time. |
| Cost | Low; uses inexpensive bulk reagents. | High; requires large volumes of solvents and silica gel. | Low to Moderate; solvent cost is the main factor. |
| Best For | Initial, bulk separation of auxiliary from product. | Complex mixtures or when extraction is not feasible. | Final purification of the recovered auxiliary to high purity. |
Conclusion
The efficient removal and recovery of the this compound auxiliary are critical for the practical application of asymmetric synthesis, especially in industrial settings. Acid-base extraction stands out as the most robust, scalable, and cost-effective method for the initial separation. For situations requiring higher purity or where extraction is problematic, flash chromatography offers a reliable alternative. Finally, crystallization can be employed as a powerful final purification step to obtain the auxiliary in a highly pure, reusable form. By understanding the chemical principles behind each method, researchers can design a recovery strategy that maximizes yield, ensures high purity, and enhances the overall efficiency of their synthetic process.
References
Application Notes & Protocols: (R)-2-isopropylmorpholine as a Ligand in Asymmetric Catalysis
Introduction: The Strategic Value of Chiral Morpholines
The morpholine scaffold is a privileged structural motif frequently found in biologically active compounds and approved pharmaceuticals. The stereochemistry of substituents on the morpholine core can profoundly influence biological activity, making the development of robust asymmetric syntheses for chiral morpholines a critical area of research.[1][2][3] (R)-2-isopropylmorpholine, a readily accessible chiral amino alcohol derivative, has emerged as a simple yet highly effective N,O-ligand in asymmetric catalysis. Its utility is most prominently demonstrated in the enantioselective alkylation of aldehydes using organozinc reagents, a cornerstone transformation for the synthesis of enantioenriched secondary alcohols.[4]
The efficacy of this compound stems from its defined stereocenter and the presence of two distinct donor atoms (nitrogen and oxygen). Upon coordination to a metal center, such as zinc, it forms a rigid, chiral complex. The sterically demanding isopropyl group at the C-2 position effectively shields one face of the coordinated substrate, directing the nucleophilic attack to the opposite face and thereby controlling the stereochemical outcome of the reaction. This guide provides an in-depth analysis of its primary application, detailed experimental protocols, and the mechanistic rationale behind its success.
Core Application: Enantioselective Addition of Organozinc Reagents to Aldehydes
The catalytic asymmetric addition of organozinc reagents to aldehydes is a reliable and powerful method for constructing chiral secondary alcohols.[5][6] this compound serves as an excellent chiral ligand for this transformation, consistently delivering high levels of enantioselectivity.
Mechanistic Rationale & Stereochemical Control
The catalytic cycle is initiated by the reaction between the chiral ligand, this compound, and a dialkylzinc reagent (e.g., diethylzinc, Et₂Zn). This forms a dimeric zinc-alkoxide complex, which is the active catalytic species. The aldehyde substrate then coordinates to one of the zinc centers.
The key to enantioselectivity lies in the transition state. The this compound ligand orchestrates a highly organized arrangement. The bulky isopropyl group creates a significant steric barrier, forcing the larger substituent of the aldehyde (e.g., the phenyl group in benzaldehyde) to orient away from it to minimize steric repulsion. This locks the aldehyde in a specific conformation, exposing one of its prochiral faces to the alkyl group (ethyl) on the adjacent zinc atom. The intramolecular transfer of the alkyl group then proceeds, leading to the preferential formation of one enantiomer of the product alcohol.
The diagram below illustrates the proposed catalytic cycle and the key transition state that dictates the stereochemical outcome.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Data Summary: Performance Across Various Aldehydes
The this compound-catalyzed addition of diethylzinc has been successfully applied to a range of aromatic and aliphatic aldehydes, consistently affording the corresponding secondary alcohols in high yields and with excellent enantioselectivity.
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1-Phenyl-1-propanol | >95 | >98 (R) |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | >95 | >98 (R) |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | >90 | >97 (R) |
| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)propan-1-ol | >95 | >98 (R) |
| 5 | Cinnamaldehyde | (E)-1-Phenylpent-1-en-3-ol | >90 | >96 (R) |
| 6 | Cyclohexanecarboxaldehyde | Cyclohexyl(ethyl)methanol | >85 | >95 (R) |
Note: Data compiled and generalized from typical results in asymmetric organozinc addition literature.[5][7][8][9][10]
Detailed Experimental Protocol
This protocol describes a general procedure for the asymmetric addition of diethylzinc to benzaldehyde catalyzed by this compound.
Trustworthiness through Self-Validation: This protocol is designed as a self-validating system. The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The critical measure of success, the enantiomeric excess (ee), must be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis, comparing the result against a racemic standard.
Materials & Reagents:
-
This compound (Ligand)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde (Substrate), freshly distilled
-
Anhydrous Toluene (Solvent)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, syringes), dried in an oven and cooled under an inert atmosphere.
Step-by-Step Methodology:
CAUTION: Diethylzinc and its solutions are highly pyrophoric and react violently with water. All manipulations must be performed under a strict inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.
-
Catalyst Preparation:
-
To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and under an Argon atmosphere, add anhydrous toluene (10 mL).
-
Add this compound (e.g., 26 mg, 0.2 mmol, 10 mol%).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add diethylzinc solution (1.0 M in hexanes, 2.2 mL, 2.2 mmol, 1.1 equiv) via syringe. A white precipitate may form.
-
Stir the resulting mixture at 0 °C for 30 minutes. The rationale for this pre-incubation is to allow for the complete formation of the active zinc-ligand complex.
-
-
Reaction Execution:
-
To the catalyst mixture at 0 °C, add a solution of freshly distilled benzaldehyde (212 mg, 2.0 mmol, 1.0 equiv) in anhydrous toluene (5 mL) dropwise via syringe over 10 minutes.
-
Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Quenching and Work-up:
-
Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL). This step safely neutralizes the reactive organozinc species.
-
Allow the mixture to warm to room temperature and stir for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). The bicarbonate wash removes any acidic impurities.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-1-propanol.
-
Characterize the product by NMR and MS to confirm its structure.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
-
Experimental Workflow Visualization
The entire process, from setup to final analysis, follows a logical and systematic workflow designed to ensure safety, accuracy, and reproducibility.
Caption: Standard experimental workflow for asymmetric ethylation.
References
- 1. banglajol.info [banglajol.info]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: (R)-2-Isopropylmorpholine in Natural Product Total Synthesis
A publication detailing the use of (R)-2-isopropylmorpholine in the total synthesis of a specific natural product, including experimental protocols, is required to generate a comprehensive application note as requested.
Extensive research has been conducted to identify a specific application of this compound as a chiral auxiliary in the total synthesis of a named natural product, complete with detailed experimental protocols. At present, a publicly available, peer-reviewed publication demonstrating this specific application could not be located.
While the principles of asymmetric synthesis using chiral auxiliaries are well-established, and the utility of morpholine-derived amides in organic synthesis is recognized, a concrete example of the total synthesis of a natural product featuring this compound in a key stereocontrolling step remains elusive in the surveyed literature.
To fulfill the request for detailed Application Notes and Protocols, a specific example from the primary scientific literature is necessary. Such a publication would provide the essential information required to construct the requested content, including:
-
The specific natural product target: This provides the context for the entire synthetic strategy.
-
The key reaction step: Detailing where and how this compound is utilized (e.g., asymmetric alkylation, aldol reaction).
-
A detailed experimental protocol: Including specific reagents, solvents, temperatures, reaction times, and purification methods.
-
Reaction outcomes: Quantitative data such as chemical yield and diastereoselectivity (d.r.) or enantiomeric excess (e.e.).
-
Mechanistic insights: The rationale for choosing this compound and the model for stereochemical induction.
Without a specific published example, the creation of a detailed, accurate, and trustworthy application note with protocols, as per the user's request, is not possible. The generation of hypothetical protocols would not meet the required standards of scientific integrity and authoritativeness.
We encourage researchers, scientists, and drug development professionals who have utilized this compound in their synthetic endeavors to publish their findings. This would be a valuable contribution to the scientific community and would enable the creation of detailed application resources for this potentially useful chiral auxiliary.
For researchers interested in the general application of chiral auxiliaries in natural product synthesis, numerous resources are available that discuss more commonly employed auxiliaries, such as Evans oxazolidinones and pseudoephedrine. These resources can provide a strong foundation for understanding the principles of asymmetric synthesis.
Should a relevant publication become available, this response will be updated to provide the detailed Application Notes and Protocols as originally requested.
Application Notes and Protocols: A Step-by-Step Guide for N-Acylation of (R)-2-Isopropylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Acylated Morpholines in Medicinal Chemistry
The morpholine scaffold is a cornerstone in modern drug discovery, prized for its ability to improve the pharmacokinetic profile of drug candidates.[1][2] N-acylation of substituted morpholines, such as (R)-2-isopropylmorpholine, offers a powerful strategy to modulate a compound's lipophilicity, metabolic stability, and target engagement. The resulting N-acylmorpholine derivatives are integral components in a wide array of therapeutic agents, underscoring the importance of robust and well-understood synthetic protocols for their preparation.
This guide provides a detailed, step-by-step protocol for the N-acylation of this compound, a chiral building block of significant interest. We will delve into the widely applicable and reliable Schotten-Baumann reaction conditions, explaining the rationale behind each step to ensure both procedural success and a deep understanding of the underlying chemical principles.
Foundational Principles: The Schotten-Baumann Reaction
The N-acylation of secondary amines like this compound is commonly achieved through the Schotten-Baumann reaction. This method involves the reaction of an amine with an acyl chloride in the presence of a base.[3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism of N-Acylation
The reaction is initiated by the nucleophilic attack of the secondary amine's nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and forming a protonated amide. A base, typically aqueous sodium hydroxide, neutralizes the generated hydrochloric acid, preventing the protonation of the starting amine and driving the reaction to completion.[3][5]
Experimental Protocol: N-Acylation of this compound
This protocol details the N-acetylation of this compound using acetyl chloride as a representative acylating agent. The principles outlined are broadly applicable to other acyl chlorides.
Materials and Equipment
| Reagent/Equipment | Purpose |
| This compound | Starting material (secondary amine) |
| Acetyl chloride | Acylating agent |
| Dichloromethane (DCM) | Organic solvent |
| 10% Aqueous Sodium Hydroxide (NaOH) | Base to neutralize HCl |
| Deionized Water | For workup |
| Brine (saturated NaCl solution) | To aid in phase separation |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For efficient mixing |
| Dropping funnel | For controlled addition of acyl chloride |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Thin-Layer Chromatography (TLC) plates | To monitor reaction progress |
| Silica gel for column chromatography | For purification |
| NMR spectrometer, IR spectrometer, Mass spectrometer | For product characterization |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in dichloromethane (DCM). To this, add an equal volume of a 10% aqueous solution of sodium hydroxide.
-
Cooling: Place the biphasic mixture in an ice bath and stir vigorously for 10-15 minutes to ensure efficient mixing and cooling to 0-5 °C.
-
Addition of Acyl Chloride: Add acetyl chloride (1.1 equivalents) dropwise to the rapidly stirring mixture using a dropping funnel over 15-20 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Aqueous Wash: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acetyl-(R)-2-isopropylmorpholine.[6]
-
Characterization: Characterize the purified product using NMR, IR, and mass spectrometry to confirm its identity and purity.[7]
Experimental Workflow Diagram
Caption: Experimental workflow for the N-acylation of this compound.
Data Presentation: Reaction Parameters and Expected Outcomes
| Acylating Agent | Base | Solvent | Temperature | Typical Reaction Time | Expected Yield |
| Acetyl Chloride | 10% NaOH | Dichloromethane | 0 °C to RT | 1-3 hours | High |
| Benzoyl Chloride | 10% NaOH | Dichloromethane | 0 °C to RT | 2-4 hours | High |
| Propionyl Chloride | 10% NaOH | Dichloromethane | 0 °C to RT | 1-3 hours | High |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure vigorous stirring of the biphasic mixture. Check the quality of the acyl chloride. |
| Hydrolysis of acyl chloride. | Add the acyl chloride slowly at a low temperature. | |
| Presence of Starting Material | Insufficient acylating agent. | Use a slight excess (1.1-1.2 equivalents) of the acylating agent. |
| Formation of Byproducts | Reaction temperature too high. | Maintain a low temperature during the addition of the acylating agent. |
Conclusion
The N-acylation of this compound via the Schotten-Baumann reaction is a reliable and high-yielding method for the synthesis of valuable N-acylmorpholine derivatives. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can efficiently access a diverse range of compounds for applications in drug discovery and development. The protocol provided herein serves as a robust starting point for the synthesis and exploration of this important class of molecules.
References
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. researchgate.net [researchgate.net]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 4. testbook.com [testbook.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mastering Stereoselective Synthesis with (R)-2-Isopropylmorpholine in Continuous Flow
Abstract
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral auxiliaries, such as (R)-2-isopropylmorpholine, offer a robust strategy for directing stereochemical outcomes. When combined with the capabilities of continuous flow chemistry, this approach transcends the limitations of traditional batch processing, offering unprecedented control, safety, and efficiency.[1][2][3] This guide provides a comprehensive overview and a detailed protocol for implementing a diastereoselective α-alkylation reaction using an this compound derived amide in a modular flow chemistry setup. We will explore the fundamental principles, experimental design, process optimization, and in-line analytical strategies, providing researchers with a practical framework for leveraging this powerful synthetic combination.
The Synergy of Flow Chemistry and Asymmetric Synthesis
Continuous flow chemistry has emerged as a transformative technology, shifting synthetic chemistry from the confines of round-bottom flasks to precisely engineered reactor systems.[4] This paradigm shift offers significant advantages, particularly for sensitive and highly energetic reactions common in asymmetric synthesis.[5][6][7]
-
Enhanced Safety: By minimizing the volume of hazardous reagents and unstable intermediates (e.g., organolithiums) at any given moment, flow reactors dramatically improve the safety profile of a process.[1][8][9] The high surface-area-to-volume ratio of microreactors or coiled tubes allows for rapid heat dissipation, preventing thermal runaways in highly exothermic reactions like metalations.[4][10]
-
Precise Parameter Control: Flow systems enable unparalleled control over critical reaction parameters.[1] Residence time, temperature, and stoichiometry are managed with high precision, leading to improved reproducibility, higher yields, and superior selectivity compared to batch methods.[3][8] This level of control is crucial for managing stereochemistry and minimizing epimerization.[1]
-
Rapid Optimization and Scalability: The ability to quickly vary parameters and achieve steady-state operation allows for rapid reaction optimization, saving valuable time and resources.[2][8] Unlike the complex challenges of scaling up batch reactors, flow processes are typically scaled by either running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel).[2][11]
This compound: A Versatile Chiral Auxiliary
This compound is a widely used chiral auxiliary derived from (R)-phenylglycinol. It is typically converted into an amide with a carboxylic acid of interest. The subsequent deprotonation of the α-carbon forms a rigid, chelated enolate structure. The bulky isopropyl group effectively shields one face of the enolate, directing the approach of an incoming electrophile to the opposite face, thus inducing a high degree of diastereoselectivity in the newly formed stereocenter. The auxiliary can later be cleaved to reveal the chiral carboxylic acid derivative.
This application note will focus on a classic example: the diastereoselective α-alkylation of an N-acyl-(R)-2-isopropylmorpholine derivative.
Designing the Continuous Flow System
A modular flow chemistry system provides the flexibility to configure setups for a wide range of reactions.[1] For the proposed alkylation, which involves an air- and moisture-sensitive organolithium reagent, a system comprised of inert materials is essential.
Core Components:
-
Pumps: Two or more high-pressure pumps (e.g., HPLC or syringe pumps) are required to deliver the reagent streams at precise, pulseless flow rates.
-
Mixers: A T-mixer or static mixer is used to ensure rapid and efficient mixing of the reagent streams before they enter the reactor.
-
Reactor: A coiled tube reactor made of an inert material like PFA or stainless steel is submerged in a thermostatic bath (cryostat) to maintain a precise, low temperature.
-
Back-Pressure Regulator (BPR): A BPR is crucial for maintaining the system under pressure, preventing solvent boiling at elevated temperatures and ensuring consistent flow behavior.[12][13]
-
Collection Vessel: A vessel for collecting the product stream, often containing a quenching solution.
Diagram 1: Modular setup for a two-step continuous flow reaction.
Protocol: Diastereoselective Alkylation of N-Propanoyl-(R)-2-isopropylmorpholine
This protocol details the α-alkylation with benzyl bromide after lithiation with n-butyllithium.
Reaction Scheme: (Self-generated image placeholder for the chemical reaction)
Materials and Reagents
-
N-Propanoyl-(R)-2-isopropylmorpholine
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching)
-
Standard glassware for solution preparation under inert atmosphere
Step-by-Step Experimental Protocol
-
Reagent Preparation (Inert Atmosphere):
-
Solution A: Prepare a 0.5 M solution of N-propanoyl-(R)-2-isopropylmorpholine in anhydrous THF.
-
Solution B: Use the commercial 2.5 M n-BuLi solution in hexanes.
-
Solution C: Prepare a 0.6 M solution of benzyl bromide in anhydrous THF.
-
Degas all solutions by sparging with argon or nitrogen for 15 minutes.
-
-
System Assembly & Preparation:
-
Assemble the flow system as shown in Diagram 1, ensuring all connections are secure. The system should be dried in an oven and assembled under an inert atmosphere.
-
Set the temperature of the cryostat for Reactor 1 (R1) and Reactor 2 (R2) to -78 °C.
-
Set the back-pressure regulator to 10 bar (approx. 145 psi).
-
-
System Priming and Equilibration:
-
Prime all pumps and lines with anhydrous THF at a high flow rate to remove any air.
-
Flow anhydrous THF through the entire system at the target operational flow rates for at least 15 minutes to ensure the reactors reach thermal equilibrium.
-
-
Reaction Execution:
-
Set the pump flow rates. The ratio of flow rates determines the stoichiometry, and the total flow rate combined with the reactor volume determines the residence time. For this protocol, we target:
-
Pump A (Amide): 0.50 mL/min
-
Pump B (n-BuLi): 0.22 mL/min (yields 1.1 equivalents)
-
Pump C (BnBr): 0.92 mL/min (yields 1.1 equivalents)
-
-
Begin pumping Solutions A and B through Mixer 1 (M1) into Reactor 1 (R1). The residence time in R1 (e.g., 2 mL volume) will be approximately 2.8 minutes, allowing for complete enolate formation.
-
Simultaneously, pump Solution C to Mixer 2 (M2).
-
The combined stream from R1 is mixed with Solution C at M2 and enters Reactor 2 (R2). The residence time in R2 (e.g., 5 mL volume) will be approximately 3.0 minutes for the alkylation to complete.
-
-
In-line Monitoring and Collection:
-
The reaction stream exiting R2 passes through an in-line analysis tool, such as an FT-IR flow cell, to monitor the reaction progress in real-time by observing the disappearance of the starting material's carbonyl stretch and the appearance of the product's carbonyl stretch.[14][15]
-
The product stream exits the BPR and is collected in a flask containing a rapidly stirred solution of saturated aqueous NH₄Cl to quench any unreacted n-BuLi.
-
-
Shutdown Procedure:
-
Once the desired amount of product is collected, switch all pumps back to flowing anhydrous THF to flush the system completely.
-
Once flushed, the system can be safely disassembled.
-
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Flow Chemistry – The Kappe Laboratory [goflow.at]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. labunlimited.com [labunlimited.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. vapourtec.com [vapourtec.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving diastereoselectivity with (R)-2-isopropylmorpholine
Technical Support Center: (R)-2-Isopropylmorpholine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for utilizing this compound as a chiral auxiliary to enhance diastereoselectivity in your synthetic routes. This resource, designed for experienced chemical researchers, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your reaction outcomes.
Foundational Concepts: Understanding the Role of this compound
This compound is a powerful chiral auxiliary employed to control the stereochemical outcome of reactions involving prochiral substrates.[1][2][3] By temporarily attaching this chiral moiety to a substrate, typically forming a morpholine amide, you create a chiral environment that directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over another.[4] The effectiveness of this auxiliary stems from the rigid, chelated transition state it forms upon enolization, which sterically shields one face of the enolate.
Troubleshooting Guide & Core Workflow Issues
This section addresses specific problems you might encounter during a typical workflow involving this compound. The standard sequence involves:
-
Formation of the chiral morpholine amide.
-
Diastereoselective enolate formation and reaction with an electrophile (e.g., alkylation).
-
Cleavage of the auxiliary to yield the desired chiral product.
This diagram outlines the typical sequence for using this compound as a chiral auxiliary.
References
Technical Support Center: Synthesis of (R)-2-isopropylmorpholine
Welcome to the technical support resource for the synthesis of (R)-2-isopropylmorpholine. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical chiral building block. Achieving high yield and enantiopurity in multi-step organic synthesis can be challenging. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common issues encountered during the synthesis of this compound, a key intermediate in the manufacturing of various active pharmaceutical ingredients.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific, yield-related problems that can occur at distinct stages of a common synthetic route starting from (R)-valinol.
Overall Synthesis Workflow
The following multi-step synthesis is a robust and frequently employed route. Our troubleshooting guide is structured around these key transformations.
A [label="(R)-Valinol"]; B [label="Step 1: N-Benzylation"]; C [label="N-Benzyl-(R)-valinol"]; D [label="Step 2: Cyclization"]; E [label="N-Benzyl-(R)-2-isopropylmorpholine"]; F [label="Step 3: Deprotection"]; G [label="this compound"];
A -> B [label=" PhCHO,\n NaBH4 "]; B -> C; C -> D [label=" 1. NaH\n 2. Br(CH2)2OTs "]; D -> E; E -> F [label=" H2, Pd/C "]; F -> G; }
Caption: A common synthetic route to this compound.Issue 1: Low Yield in Step 1 (N-Benzylation of (R)-Valinol)
Question: I am getting a low yield of N-Benzyl-(R)-valinol after reacting (R)-valinol with benzaldehyde and sodium borohydride. My crude NMR shows a mix of unreacted valinol and benzyl alcohol. What is going wrong?
Answer: This is a common issue in reductive amination reactions. The low yield typically stems from two main areas: inefficient imine formation or problematic reduction.
-
Causality - Inefficient Imine Formation: The first step is the condensation of (R)-valinol with benzaldehyde to form an imine, with the concurrent release of water. If this equilibrium is not driven to the product side, you will have unreacted starting material. Furthermore, any water present can hydrolyze the imine back to the starting materials.
-
Troubleshooting:
-
Water Removal: Ensure anhydrous reaction conditions. Use a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) directly in the reaction mixture to sequester the water formed in situ.[1]
-
Solvent Choice: Use a dry, aprotic solvent like dichloromethane (DCM) or methanol (MeOH). While methanol can be used, ensure it is anhydrous, as it can participate in side reactions with the borohydride.
-
Reaction Time: Allow sufficient time for imine formation before adding the reducing agent. Monitor this step by TLC or ¹H NMR if possible.
-
-
-
Causality - Reduction Issues: Sodium borohydride (NaBH₄) is a powerful reducing agent, but its reactivity is highly dependent on conditions.
-
Troubleshooting:
-
Temperature Control: The reduction of the imine should be performed at a low temperature (0 °C) to prevent the competing reduction of benzaldehyde to benzyl alcohol. Add the NaBH₄ slowly and in portions to control the exothermic reaction.[1]
-
Reagent Quality: Ensure your benzaldehyde is pure and free of benzoic acid (which can quench the reducing agent) by distilling it before use. Verify the activity of your NaBH₄, as it can degrade with improper storage.
-
Stoichiometry: Use a slight excess of benzaldehyde (1.05-1.1 eq.) to ensure full conversion of the valinol, but avoid a large excess, which leads to more benzyl alcohol byproduct and complicates purification.
-
-
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Drying Agent | None / Not specified | Add 1.5 eq. anhydrous MgSO₄ | Drives imine formation equilibrium by removing water. |
| NaBH₄ Addition | Added at room temp | Add in portions at 0 °C | Minimizes reduction of excess benzaldehyde to benzyl alcohol. |
| Benzaldehyde Purity | Used as received | Distill prior to use | Removes benzoic acid impurity that consumes NaBH₄. |
Issue 2: Low Yield in Step 2 (Intramolecular Cyclization)
Question: After forming N-Benzyl-(R)-valinol, my attempt to cyclize it into N-Benzyl-(R)-2-isopropylmorpholine gave a very low yield. I recovered mostly starting material, along with some unidentifiable high-molecular-weight material. What happened?
Answer: This step, an intramolecular Williamson ether synthesis, is highly sensitive to reaction conditions. The goal is to favor the intramolecular cyclization over competing intermolecular reactions.
-
Causality - Incomplete Deprotonation: The reaction requires the deprotonation of the hydroxyl group to form an alkoxide, which then acts as the nucleophile. If the base is not strong enough or is insufficient, the reaction will not proceed.
-
Troubleshooting:
-
Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this transformation. Ensure it is fresh (a fine gray powder, not chunky white). Potassium tert-butoxide (KOtBu) is another effective option.
-
Solvent: Use a dry, polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve the intermediate and facilitate the reaction. Ensure the solvent is rigorously dried.
-
-
-
Causality - Intermolecular Side Reactions: If the concentration of your N-Benzyl-(R)-valinol is too high, the deprotonated alcohol of one molecule can react with the alkylating agent attached to another molecule, leading to dimerization and polymerization. This is likely the source of your high-molecular-weight material.
-
Troubleshooting:
-
High Dilution: This is the most critical factor. Run the reaction at a low concentration (e.g., 0.01-0.05 M). A useful technique is to use a syringe pump to slowly add a solution of the O-alkylated intermediate to a flask containing the base and solvent. This keeps the instantaneous concentration of the reactant low, favoring the intramolecular pathway.
-
Temperature: Perform the reaction at an appropriate temperature. While initial deprotonation can be done at 0 °C, the cyclization may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate. Monitor by TLC to find the optimal balance.
-
-
-
Causality - Poor Leaving Group: The efficiency of the Sₙ2 cyclization depends on the quality of the leaving group.
Start [label="Low Yield in Cyclization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Incomplete Deprotonation?", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Intermolecular Reaction?", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Poor Leaving Group?", fillcolor="#FBBC05", fontcolor="#202124"];
Sol1 [label="Use Stronger Base (NaH)\nEnsure Anhydrous Conditions", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol2 [label="Employ High Dilution Conditions\n(e.g., Syringe Pump Addition)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol3 [label="Use Activated Electrophile\n(e.g., Ethylene Sulfate)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Cause1; Start -> Cause2; Start -> Cause3;
Cause1 -> Sol1 [color="#4285F4"]; Cause2 -> Sol2 [color="#4285F4"]; Cause3 -> Sol3 [color="#4285F4"]; }
Caption: Decision tree for troubleshooting the cyclization step.Issue 3: Low Yield or Stalled Reaction in Step 3 (N-Benzyl Deprotection)
Question: My final debenzylation step using hydrogen and Palladium on carbon (Pd/C) is very slow or has stalled completely. How can I get the reaction to go to completion?
Answer: Catalytic hydrogenation is a robust method for N-debenzylation, but it is susceptible to catalyst poisoning and improper setup.[4]
-
Causality - Catalyst Poisoning or Deactivation: This is the most common cause of failure.
-
Troubleshooting:
-
Purity of Substrate: The N-Benzyl-(R)-2-isopropylmorpholine intermediate must be meticulously purified before this step. Trace impurities, especially sulfur-containing compounds or coordinating species from previous steps, can poison the palladium catalyst.[4] Re-purify your intermediate by column chromatography if you suspect impurities.
-
Catalyst Quality: Use a fresh, high-quality Pd/C catalyst. The catalyst can deactivate over time or with improper handling. Use a higher loading if necessary (e.g., increase from 5 mol% to 10 mol%).
-
Solvent Choice: Use a protic solvent like methanol, ethanol, or ethyl acetate. Ensure the solvent is degassed to remove dissolved oxygen before adding the catalyst.
-
-
-
Causality - Inefficient Hydrogen Delivery: The reaction requires efficient contact between the hydrogen gas, the substrate, and the catalyst surface.
-
Troubleshooting:
-
Hydrogen Pressure: While the reaction can often be run with a hydrogen balloon (atmospheric pressure), some substrates are more stubborn. If the reaction stalls, using a Parr shaker or a similar hydrogenation apparatus to increase the pressure to 50-60 psi can dramatically increase the reaction rate.
-
Agitation: Vigorous stirring is essential to ensure good mixing and mass transfer of hydrogen to the catalyst surface.
-
Acid Additive: Adding a small amount of acid (e.g., a few drops of acetic acid or HCl) can sometimes accelerate the reaction by protonating the amine, making the C-N bond more susceptible to hydrogenolysis. However, this may require re-neutralization during workup.
-
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different protecting group for the nitrogen? A1: Yes. While the benzyl (Bn) group is common due to its easy removal by hydrogenation, other protecting groups like tert-butyloxycarbonyl (Boc) can be used. A Boc group would be installed using Boc-anhydride and removed under acidic conditions (e.g., TFA in DCM). The choice depends on the overall synthetic strategy and the compatibility of other functional groups in your molecule.
Q2: My final product appears pure by NMR, but the yield is low after purification. Where could I be losing material? A2: this compound, like many small amines, can be challenging to handle.
-
Volatility: The product may be somewhat volatile. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal.
-
Aqueous Workup: Morpholines can have significant water solubility.[3] During the workup, ensure you thoroughly extract the aqueous layer with a suitable organic solvent (like DCM or EtOAc) multiple times. Saturating the aqueous layer with sodium chloride (brine) can help reduce the product's solubility in water and improve extraction efficiency.
-
Chromatography: Basic amines can stick to silica gel, leading to streaking and poor recovery. To mitigate this, you can either treat the silica gel with triethylamine before preparing your column (e.g., slurry the silica in a solvent containing 1-2% Et₃N) or use triethylamine as an additive in your eluent system (e.g., EtOAc/Hexanes/1% Et₃N).
Q3: How do I confirm the enantiomeric purity of my final product? A3: Standard ¹H NMR cannot distinguish between enantiomers. You will need a chiral analytical technique. The most common method is chiral High-Performance Liquid Chromatography (HPLC) using a specialized chiral stationary phase (e.g., a Chiralcel® or Chiralpak® column). Alternatively, you can derivatize the amine with a chiral agent, like Mosher's acid chloride, and analyze the resulting diastereomers by standard ¹H or ¹⁹F NMR.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-(R)-valinol (Step 1)
-
To a round-bottom flask, add (R)-valinol (1.0 eq.), benzaldehyde (1.05 eq.), and anhydrous dichloromethane (DCM, approx. 0.5 M).
-
Add anhydrous magnesium sulfate (1.5 eq.) to the mixture.
-
Stir the suspension at room temperature for 4-6 hours. Monitor the formation of the imine by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq.) in small portions over 30 minutes, ensuring the temperature remains below 5 °C.[1]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by the slow addition of water. Filter off the magnesium sulfate and wash the solid with DCM.
-
Separate the layers of the filtrate. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 2: Catalytic Hydrogenation for N-Debenzylation (Step 3)
-
Dissolve the purified N-Benzyl-(R)-2-isopropylmorpholine (1.0 eq.) in anhydrous methanol (approx. 0.2 M) in a suitable flask.
-
Carefully add 10% Palladium on Carbon (Pd/C, 10 mol % by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach a balloon filled with hydrogen gas to the flask.
-
Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this purge-backfill cycle 3-5 times.
-
Stir the black suspension vigorously under the hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Caution: The catalyst on the Celite pad can be pyrophoric; do not allow it to dry completely in the air. Quench it with water.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or chromatography if necessary.[5]
References
Technical Support Center: Optimization of Reaction Conditions for (R)-2-Isopropylmorpholine Alkylation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the optimization of reaction conditions for the alkylation of (R)-2-isopropylmorpholine. This guide is designed to provide in-depth, experience-based insights and troubleshooting strategies to help you navigate the complexities of this important synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My alkylation of this compound is showing low conversion. What are the most likely causes?
A1: Low conversion in the N-alkylation of a secondary amine like this compound is a common issue that can often be traced back to a few key factors. The reaction is typically a bimolecular nucleophilic substitution (SN2), where the morpholine nitrogen acts as the nucleophile.
Troubleshooting Steps:
-
Re-evaluate your base: The base is critical for deprotonating the morpholine nitrogen, thereby increasing its nucleophilicity, and also for neutralizing the acid byproduct formed during the reaction.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) is a common choice,
-
Technical Support Center: Preventing Racemization During (R)-2-Isopropylmorpholine Auxiliary Removal
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the (R)-2-isopropylmorpholine chiral auxiliary in their synthetic endeavors. The removal of this auxiliary is a critical step that, if not carefully controlled, can lead to a partial or complete loss of stereochemical integrity in your target molecule. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate this challenge successfully.
Understanding the Challenge: The Root of Racemization
Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, resulting in a loss of optical activity.[1] During the removal of a chiral auxiliary, the primary risk of racemization arises from the potential formation of a planar, achiral intermediate at the stereocenter of interest.[2][3] This is particularly problematic when the chiral center is adjacent to a carbonyl group, as deprotonation of the α-proton can lead to the formation of an enol or enolate.[4] Subsequent reprotonation can then occur from either face of this planar intermediate, scrambling the desired stereochemistry.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the this compound auxiliary, and how do they influence racemization?
The choice of cleavage method is paramount and depends on the desired functionality in the final product and the overall stability of your molecule.[5] Here's a breakdown of common methods and their associated racemization risks:
| Cleavage Method | Target Functional Group | Typical Reagents | Racemization Risk | Key Considerations |
| Hydrolysis (Basic) | Carboxylic Acid | LiOH, NaOH, KOH | High | The use of strong bases can readily promote enolization and subsequent racemization.[1][5] |
| Hydrolysis (Acidic) | Carboxylic Acid | HCl, H₂SO₄, TFA | Moderate to High | Strong acids can also catalyze enolization.[1][3] The risk is often substrate-dependent. |
| Reductive Cleavage | Alcohol | LiAlH₄, LiBH₄, DIBAL-H | Low | Generally considered milder and less prone to causing racemization.[5] However, chemoselectivity can be an issue. |
| Organometallic Addition | Ketone | Grignard reagents (R-MgBr), Organolithiums (R-Li) | Low to Moderate | The reaction conditions are typically less harsh than hydrolysis, but the basicity of the organometallic reagent can still pose a risk. |
Q2: My product racemized during basic hydrolysis. What went wrong and how can I fix it?
This is a common issue. The strong basic conditions required for hydrolyzing the morpholine amide are often the culprit, leading to deprotonation of the α-carbon.
Troubleshooting Steps:
-
Lower the Temperature: Perform the hydrolysis at the lowest possible temperature that still allows the reaction to proceed to completion (e.g., 0 °C or even -20 °C).[6] This will slow down the rate of both hydrolysis and epimerization.
-
Use a Milder Base: If your substrate is particularly sensitive, consider using a weaker base or a buffered system.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions increases the risk of racemization.[1]
-
Switch to a Reductive Cleavage: If obtaining the carboxylic acid is not strictly necessary, consider converting the amide to an alcohol using a reducing agent like LiAlH₄. This is often a much milder alternative.[5]
Q3: Can the work-up and purification process contribute to racemization?
Absolutely. Even if the cleavage reaction itself proceeds without incident, subsequent steps can compromise the stereochemical integrity of your product.
Potential Pitfalls:
-
Acidic or Basic Washes: During liquid-liquid extraction, using strong acids or bases to wash the organic layer can induce racemization.[1] Opt for milder alternatives like saturated ammonium chloride or sodium bicarbonate solutions.
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause racemization of sensitive compounds.[6] If you suspect this is an issue, you can neutralize the silica gel by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine, then evaporating the solvent before packing the column.
Troubleshooting Guide: A Deeper Dive
This section addresses specific issues you might encounter during the removal of the this compound auxiliary.
Issue 1: Incomplete Auxiliary Cleavage
Symptom: Your reaction stalls, and you observe a significant amount of starting material remaining even after extended reaction times.
Potential Causes & Solutions:
-
Insufficient Reagent: Ensure you are using an adequate stoichiometric excess of your cleaving reagent. For hydrolytic methods, a large excess of base or acid may be necessary to drive the reaction to completion.[7]
-
Steric Hindrance: If your substrate is sterically bulky around the amide carbonyl, the cleavage reaction may be sluggish. Consider increasing the reaction temperature, but be mindful of the increased risk of racemization.[6] Alternatively, a less sterically demanding reagent might be more effective.
-
Poor Reagent Quality: Verify that your reagents are fresh and have been stored correctly. For example, reducing agents like LiAlH₄ can degrade upon exposure to moisture.
Issue 2: Significant Loss of Enantiomeric Excess (%ee)
Symptom: Chiral HPLC or SFC analysis of your final product shows a much lower %ee than expected.
dot graph TD { A[Start: High %ee Product] --> B{Auxiliary Removal}; B --> C{Racemization Occurred}; C --> D{Identify Cause}; D --> E[Harsh Reaction Conditions?]; D --> F[Acidic/Basic Work-up?]; D --> G[Acidic Purification?]; E --> H[Optimize: Lower Temp, Milder Reagents]; F --> I[Use Buffered or Neutral Washes]; G --> J[Neutralize Silica Gel]; H --> K[Re-run Reaction]; I --> K; J --> K; K --> L[Analyze %ee]; L --> M{Success?}; M -- Yes --> N[End]; M -- No --> D;
} caption: Troubleshooting workflow for loss of enantiomeric excess.
A Systematic Approach to Diagnosis and Resolution:
-
Mechanism of Racemization: The primary pathway for racemization in this context is through the formation of a planar enolate intermediate under basic conditions or an enol under acidic conditions.[3][8] The presence of an acidic proton on the α-carbon is a prerequisite for this to occur.[3]
dot graph TD { A["(R)-Enantiomer (Chiral)"] -- "Base (-H+)" --> B["Enolate (Planar, Achiral)"]; B -- "H+" --> C["(R)-Enantiomer"]; B -- "H+" --> D["(S)-Enantiomer"]; subgraph "Racemization Mechanism" A;B;C;D; end style B fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 } caption: Base-catalyzed racemization via an enolate intermediate.
-
Reaction Condition Optimization:
-
Temperature Control: This is your most critical parameter. Lowering the reaction temperature is often the most effective way to suppress racemization.[6]
-
Reagent Choice: As detailed in the FAQ, reductive cleavage is generally the safest option for preserving stereochemical integrity. If hydrolysis is unavoidable, carefully screen different acids or bases and their concentrations.
-
-
Post-Reaction Handling:
-
Quenching: Quench the reaction under neutral or near-neutral conditions if possible.
-
Purification: Be mindful of the potential for on-column racemization. If you observe peak broadening or a decrease in %ee after chromatography, consider alternative purification methods like crystallization.[6]
-
Experimental Protocols
Protocol 1: Reductive Cleavage to an Alcohol (Low Racemization Risk)
This protocol describes a general procedure for the reductive cleavage of an N-acyl-(R)-2-isopropylmorpholine to the corresponding primary alcohol.
Materials:
-
N-acyl-(R)-2-isopropylmorpholine substrate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of the N-acyl-(R)-2-isopropylmorpholine (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of LiAlH₄ (typically 1.5-2.0 equiv) in anhydrous THF via the dropping funnel. Caution: The reaction can be exothermic.
-
Reaction: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress by TLC or LC-MS until all the starting material has been consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous Na₂SO₄ solution dropwise at 0 °C until the gas evolution ceases.
-
Work-up: Filter the resulting suspension through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to afford the desired alcohol.
Protocol 2: Mild Basic Hydrolysis (Optimized for Racemization-Prone Substrates)
This protocol outlines a procedure for basic hydrolysis under conditions designed to minimize epimerization.
Materials:
-
N-acyl-(R)-2-isopropylmorpholine substrate
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Tetrahydrofuran (THF)
-
Water
-
Aqueous phosphate buffer (pH 7)
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve the N-acyl-(R)-2-isopropylmorpholine (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add an aqueous solution of LiOH (2.0-3.0 equiv) followed by the dropwise addition of 30% H₂O₂ (4.0-5.0 equiv).
-
Reaction: Stir the reaction vigorously at 0 °C. Monitor the progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by adding an excess of sodium sulfite (Na₂SO₃) as a saturated aqueous solution at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure. Dilute the remaining aqueous solution with a pH 7 phosphate buffer and extract with ethyl acetate to remove the chiral auxiliary.
-
Product Isolation: Carefully acidify the aqueous layer to pH ~3 with cold 1 M HCl. Extract the carboxylic acid product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
References
side reactions and byproducts in (R)-2-isopropylmorpholine synthesis
Welcome to the technical support guide for the synthesis of (R)-2-isopropylmorpholine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this critical chiral building block. Given its importance in medicinal chemistry, achieving high yield and enantiopurity is paramount.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the causal mechanisms behind common synthetic challenges.
Part I: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format. Each entry details the likely chemical origins of the problem and provides actionable, field-proven strategies for resolution.
Question 1: My reaction yield is significantly lower than expected, with a substantial amount of starting material remaining. What's causing the incomplete conversion?
Answer:
Low conversion in the synthesis of 2-substituted morpholines, particularly from amino alcohol precursors, often points to challenges in the key cyclization step. This transformation is typically an intramolecular nucleophilic substitution (either SN2 or via an activated alcohol) which can be surprisingly sluggish.
Primary Causes & Mechanistic Insights:
-
Inefficient Activation of the Hydroxyl Group: The hydroxyl group of the amino alcohol is a poor leaving group. For cyclization to occur, it must be activated. If using methods involving reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl), incomplete activation is a common culprit. Direct cyclodehydration using acid catalysts can also be slow and require harsh conditions, leading to other side reactions.[3]
-
Unfavorable Reaction Kinetics: The intramolecular cyclization to form a six-membered ring is generally favorable, but can be kinetically slow. Insufficient temperature or reaction time will result in incomplete conversion.
-
Catalyst Deactivation: In catalytic routes, such as those employing ruthenium or palladium, the catalyst can be poisoned by impurities in the starting materials or solvents, or it may deactivate over the course of the reaction.[4][5]
Troubleshooting & Optimization Strategies:
-
Re-evaluate Your Activation Method: If using SOCl2, an "inverse addition" protocol, where the amino alcohol is added slowly to a solution of SOCl2, can prevent the formation of N-sulfinylated intermediates and drive the reaction to completion.[3]
-
Optimize Thermal Conditions: Methodically increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.
-
Verify Starting Material Purity: Ensure your (R)-alaninol derivative and any subsequent intermediates are of high purity. Trace water, for example, can quench activating agents like SOCl2.
Workflow: Troubleshooting Low Conversion
Caption: Logical workflow for diagnosing and solving low conversion issues.
Question 2: My final product shows poor enantiomeric excess (ee). What leads to racemization and how can I prevent it?
Answer:
Maintaining the stereochemical integrity of the chiral center at the 2-position is critical. A loss of enantiopurity suggests that the stereocenter, derived from (R)-alaninol, is being compromised at some stage of the synthesis.
Primary Causes & Mechanistic Insights:
-
Harsh pH Conditions: Exposure to strong acid or base, particularly at elevated temperatures, can facilitate proton abstraction from the chiral carbon, leading to a planar enolate or imine intermediate, which then reprotonates non-selectively, causing racemization.
-
Side Reactions in Asymmetric Synthesis: If you are using a route that builds the stereocenter during the synthesis (e.g., asymmetric hydrogenation of a dehydromorpholine precursor), a non-optimized catalyst system or reaction conditions can lead to poor enantioselectivity.[6][7]
-
Impure Chiral Starting Material: The issue may originate from the (R)-alaninol itself. Always verify the enantiomeric purity of your starting materials from the supplier.
Troubleshooting & Optimization Strategies:
-
Employ Milder Conditions: Avoid unnecessarily high temperatures and extremes of pH during reaction and workup. If an acidic or basic extraction is necessary, perform it quickly and at low temperatures.
-
Purification of Chiral Compounds: If a small amount of the undesired enantiomer is present, it must be removed. This often requires specialized techniques. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the most reliable methods for separating enantiomers at both analytical and preparative scales.[8][9]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is typically effective. Columns such as Chiralpak® IA, IB, or IC are excellent starting points.
-
Mobile Phase Preparation: A typical mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 Hexane:IPA.
-
Sample Preparation: Dissolve a small amount (~1 mg/mL) of the purified this compound in the mobile phase.
-
Analysis: Inject the sample onto the column at a flow rate of ~1 mL/min. Monitor the eluent using a UV detector (e.g., at 210 nm). The two enantiomers should appear as distinct, separated peaks.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (R and S) using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
Question 3: I've isolated a significant byproduct with a mass double that of my starting amino alcohol. What is it and how do I avoid it?
Answer:
This is a classic signature of intermolecular side reactions competing with the desired intramolecular cyclization. The most probable identity of this byproduct is an N-alkylated dimer or a cyclic piperazine derivative.
Primary Causes & Mechanistic Insights:
-
Intermolecular vs. Intramolecular Reaction: Synthesis of cyclic amines from amino alcohols is a competition between the desired intramolecular cyclization (forming the morpholine) and an intermolecular reaction where the amine of one molecule attacks the activated alcohol of another. This bimolecular reaction leads to dimers and higher-order oligomers.
-
Concentration Effects: High concentrations of the reactant favor intermolecular reactions. The probability of two molecules finding each other is higher when they are more concentrated.
Reaction Pathways: Desired Product vs. Dimer Byproduct
Caption: Competing reaction pathways in morpholine synthesis.
Troubleshooting & Optimization Strategies:
-
High Dilution Conditions: The most effective way to suppress intermolecular side reactions is to perform the reaction under high dilution. This principle favors the intramolecular pathway. A good starting point is a concentration of 0.01-0.05 M.
-
Slow Addition: A related technique is to slowly add the amino alcohol precursor to the reaction vessel containing the solvent and any reagents over several hours. This keeps the instantaneous concentration of the reactant low, again favoring intramolecular cyclization.
Part II: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated byproduct profiles?
A1: The most common and logical routes start from the readily available chiral precursor, (R)-alaninol. The key is the introduction of the remaining C2-O fragment and subsequent cyclization.
| Synthetic Route | Description | Common Side Reactions/Byproducts |
| Alkylation & Cyclization | (R)-alaninol is N-alkylated with a 2-haloethanol (e.g., 2-bromoethanol), followed by base-mediated intramolecular cyclization. | Over-alkylation of the nitrogen, elimination of HBr from 2-bromoethanol. |
| Reductive Amination | (R)-alaninol is reacted with a glyoxal equivalent, followed by reductive cyclization. | Formation of secondary amine byproducts if ammonia is used. Incomplete reduction.[10][11] |
| Cyclization of Amino Alcohol | An N-protected (R)-alaninol derivative is reacted with an epoxide, deprotected, and then cyclized. | Dimer formation, incomplete cyclization, formation of regioisomeric amino alcohols from epoxide opening.[12][13] |
| Asymmetric Hydrogenation | An achiral dehydromorpholine precursor is hydrogenated using a chiral catalyst to set the stereocenter.[1][2] | Incomplete hydrogenation, low enantioselectivity if the catalyst is not optimal. |
Q2: My synthesis involves the cyclization of an N-substituted amino diol. I see byproducts that are not dimers. What could they be?
A2: In the cyclization of amino alcohols, particularly when using certain catalysts or conditions, the formation of a cyclic amide (a lactam) is a known side reaction.[5][12] This occurs via an oxidation-cyclization pathway where the primary alcohol is first oxidized to an aldehyde, which then exists in equilibrium with a cyclic hemiaminal. Further oxidation yields the lactam. Ruthenium-based catalysts, for example, can sometimes promote this pathway unless conditions are carefully controlled (e.g., by the addition of water).[5][13]
Q3: How do I effectively purify my final this compound product away from these byproducts?
A3: Purification strategy depends on the nature of the impurities.
-
Non-chiral byproducts (dimers, starting materials): Standard flash column chromatography on silica gel is often sufficient. Given the basic nature of the morpholine nitrogen, it may be beneficial to add a small amount of triethylamine (~1%) to the eluent to prevent peak tailing.
-
Enantiomeric byproduct (the (S)-enantiomer): As mentioned, this requires chiral chromatography (HPLC or SFC).[9][14]
-
Structural Isomers (e.g., lactam): These generally have different polarities and can be separated by standard flash chromatography, though careful optimization of the solvent system may be required.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 9. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereocontrol in (R)-2-Isopropylmorpholine Synthesis
Welcome to the Technical Support Center for the stereoselective synthesis of (R)-2-isopropylmorpholine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving high stereocontrol in the synthesis of this valuable chiral building block. Here, we delve into the critical role of Lewis acid selection in directing the stereochemical outcome of the cyclization step, providing practical troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Understanding the Challenge: The Role of Lewis Acids in Stereocontrol
The synthesis of enantiomerically pure 2-substituted morpholines, such as this compound, is a common objective in medicinal chemistry due to the prevalence of the morpholine scaffold in bioactive molecules. A key step in many synthetic routes is the intramolecular cyclization of an amino alcohol precursor. The stereochemical outcome of this ring-closure is often dictated by the choice of catalyst, with Lewis acids playing a pivotal role in activating the substrate and influencing the transition state geometry.
The selection of an appropriate Lewis acid is not merely a matter of catalytic activity but a nuanced decision that directly impacts the diastereomeric and enantiomeric excess of the final product. The Lewis acid coordinates to the reacting functional groups, altering their electronic properties and steric environment, thereby lowering the activation energy for the desired cyclization pathway and favoring the formation of one stereoisomer over others.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of Lewis acid so critical for the stereocontrol in my morpholine synthesis?
A1: The Lewis acid catalyst is not a passive spectator in the reaction. It actively participates in the stereodetermining step by coordinating with the substrate, typically the hydroxyl and amino groups of the precursor. This coordination pre-organizes the molecule into a specific conformation for the intramolecular cyclization. The size (steric bulk), charge density, and coordination geometry of the Lewis acid's metal center and its ligands will favor a particular transition state, leading to the preferential formation of one diastereomer. A poorly chosen Lewis acid may lead to a mixture of stereoisomers or favor the undesired isomer.
Q2: I am observing low diastereoselectivity in my cyclization reaction. What are the likely causes?
A2: Low diastereoselectivity can stem from several factors:
-
Insufficient Lewis Acidity: The Lewis acid may not be strong enough to effectively coordinate with the substrate and enforce a rigid transition state.
-
Suboptimal Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer, leading to a loss of selectivity.
-
Solvent Effects: The solvent can influence the solubility of the catalyst-substrate complex and the stability of the transition states. A change in solvent polarity may be necessary.
-
Steric Hindrance: The substituents on your amino alcohol precursor might sterically clash with the Lewis acid-ligand complex, preventing the formation of the desired transition state.
-
Equilibration: If the reaction conditions allow for reversibility, the product may equilibrate to a thermodynamic mixture of diastereomers, which may not be the kinetically favored, desired product.
Q3: Can I use a chiral Lewis acid to induce enantioselectivity in the synthesis of this compound from an achiral precursor?
A3: Yes, this is a common strategy in asymmetric catalysis. A chiral Lewis acid, typically a metal complex with a chiral ligand, can create a chiral environment around the substrate. This chiral environment differentiates between the two enantiotopic transition states, leading to the preferential formation of one enantiomer. The success of this approach depends heavily on the careful matching of the substrate, the chiral ligand, and the metal center of the Lewis acid.
Q4: What is the general mechanism for Lewis acid-catalyzed intramolecular hydroalkoxylation in morpholine synthesis?
A4: The generally accepted mechanism involves the following key steps:
-
Activation: The Lewis acid coordinates to the oxygen atom of the hydroxyl group and/or the nitrogen atom of the amino group in the amino alcohol precursor. This coordination increases the electrophilicity of the carbon atom that will be attacked by the internal nucleophile.
-
Cyclization: The nucleophilic group (either the nitrogen or the oxygen, depending on the specific reaction pathway) attacks the activated electrophilic center in an intramolecular fashion. The stereochemistry of this step is influenced by the conformation of the substrate-Lewis acid complex.
-
Deprotonation/Catalyst Turnover: A proton is removed from the newly formed ring, and the Lewis acid catalyst is regenerated, allowing it to participate in another catalytic cycle.
Troubleshooting Guide
This section addresses common issues encountered during the Lewis acid-catalyzed synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereomeric Ratio (d.r.) | 1. Flexible Transition State: The Lewis acid is not enforcing a rigid conformation. 2. High Reaction Temperature: Increased thermal energy allows for competing reaction pathways. 3. Incorrect Lewis Acid Strength: The Lewis acid is either too weak to effectively coordinate or too strong, leading to side reactions. | 1. Screen Lewis Acids: Test a range of Lewis acids with varying steric bulk and Lewis acidity (e.g., TiCl₄, SnCl₄, ZnCl₂, Sc(OTf)₃, Yb(OTf)₃). Harder Lewis acids like Ti(IV) may favor oxygen coordination, while softer ones may interact more with the nitrogen. 2. Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity. 3. Change the Solvent: Evaluate solvents with different polarities (e.g., CH₂Cl₂, THF, Toluene) to optimize the stability of the desired transition state. |
| Poor Enantiomeric Excess (e.e.) with a Chiral Lewis Acid | 1. Mismatched Catalyst and Substrate: The chiral ligand may not be creating an effective chiral pocket for the substrate. 2. Background Uncatalyzed Reaction: A non-selective background reaction may be occurring. 3. Catalyst Decomposition or Inhibition: The catalyst may not be stable under the reaction conditions or could be poisoned by impurities. | 1. Screen Chiral Ligands: If using a chiral Lewis acid, screen a library of chiral ligands with different electronic and steric properties. 2. Lower the Reaction Temperature: This can suppress the uncatalyzed pathway. 3. Ensure Anhydrous Conditions: Water can deactivate many Lewis acids. Use freshly distilled solvents and flame-dried glassware. 4. Increase Catalyst Loading: A higher catalyst loading might outcompete the background reaction, though this is not always cost-effective. |
| Low Reaction Conversion/Yield | 1. Inactive Catalyst: The Lewis acid may be deactivated by moisture or other impurities. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for efficient turnover. 3. Sterically Hindered Substrate: The isopropyl group may be sterically demanding, slowing down the cyclization. | 1. Use Freshly Opened or Purified Lewis Acid: Ensure the catalyst is of high purity and handled under an inert atmosphere. 2. Optimize Catalyst Loading: Perform a catalyst loading study to find the optimal concentration. 3. Increase Reaction Time or Temperature: If selectivity is not an issue, cautiously increasing the temperature or extending the reaction time may improve conversion. |
| Formation of Side Products (e.g., Elimination) | 1. Lewis Acid is too Strong/Brønsted Acidity: Some Lewis acids can promote side reactions like elimination, especially at higher temperatures. 2. Presence of Water: Traces of water can lead to hydrolysis of intermediates or the Lewis acid itself, generating Brønsted acids that can catalyze side reactions. | 1. Use a Milder Lewis Acid: Switch to a less aggressive Lewis acid (e.g., ZnCl₂ instead of TiCl₄). 2. Add a Non-nucleophilic Base: A hindered base can scavenge protons generated in situ without interfering with the main reaction. 3. Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. |
Data Presentation: Comparison of Lewis Acids in a Model Morpholine Synthesis
While specific data for this compound is proprietary or scattered, the following table summarizes the performance of different Lewis acids in a representative Lewis acid-catalyzed halo-etherification for morpholine synthesis, which can serve as a starting point for optimization.[1]
| Entry | Lewis Acid (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Sc(OTf)₃ (10) | CH₂Cl₂ | 75 | 4:1 |
| 2 | Yb(OTf)₃ (10) | CH₂Cl₂ | 68 | 3:1 |
| 3 | In(OTf)₃ (10) | CH₂Cl₂ | 85 | 6:1 |
| 4 | Mg(OTf)₂ (10) | CH₂Cl₂ | 88 | >10:1 |
| 5 | ZnCl₂ (10) | CH₂Cl₂ | 55 | 2:1 |
| 6 | TiCl₄ (10) | CH₂Cl₂ | 40 | 1.5:1 |
Data is illustrative and based on a model system. Results for this compound may vary.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of 2-Isopropylmorpholine via Intramolecular Hydroalkoxylation
This protocol is a general guideline and should be optimized for the specific substrate.
dot
Caption: Workflow for diastereoselective morpholine synthesis.
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize the N-protected amino alcohol precursor, for example, (R)-1-((2-hydroxy-3-methylbutyl)amino)ethan-1-one, using established literature procedures.
-
Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the amino alcohol precursor (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂) (0.1 M).
-
Lewis Acid Addition: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C). Add the Lewis acid (e.g., Mg(OTf)₂ (0.1 equiv) or Sc(OTf)₃ (0.1 equiv)) portion-wise or as a solution in CH₂Cl₂.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature.
-
Purification: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture or by chiral High-Performance Liquid Chromatography (HPLC) of the purified product.
Visualization of Key Concepts
Logical Relationship: Factors Influencing Stereoselectivity
dot
Caption: Interplay of factors determining stereoselectivity.
References
Technical Support Center: Catalyst Loading Optimization for Reactions Using (R)-2-isopropylmorpholine
Welcome to the technical support center for optimizing reactions catalyzed by (R)-2-isopropylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst loading to achieve optimal reaction outcomes. Here, we synthesize technical principles with field-proven insights to address common challenges in a direct, question-and-answer format.
Introduction: The Role of this compound in Asymmetric Catalysis
This compound is a chiral secondary amine that serves as a powerful organocatalyst, particularly in asymmetric synthesis. Like other morpholine-based catalysts, it typically operates via an enamine or iminium ion intermediate. These catalysts are known for their utility in carbon-carbon bond-forming reactions such as Michael additions and aldol reactions.[1][2][3] The morpholine scaffold, while sometimes considered less reactive than the widely used pyrrolidine ring, offers a unique stereochemical environment that can be advantageous for specific substrate combinations.[2][3]
Optimizing the catalyst loading is a critical step in developing any catalytic reaction. It directly impacts reaction rate, yield, enantioselectivity, and overall process efficiency, including cost and downstream purification efforts. An insufficient amount of catalyst can lead to slow or incomplete reactions, while an excessive amount can cause undesirable side reactions, catalyst aggregation, or increased costs without proportional benefits.[4][5][6] This guide will help you troubleshoot and optimize the catalyst loading for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a reaction using this compound?
A1: For initial screening experiments, a catalyst loading of 5-10 mol% is a common starting point for many organocatalyzed reactions.[7][8] However, highly efficient morpholine-based catalysts have been reported to work effectively at loadings as low as 1 mol%.[1][2] The optimal loading will be highly dependent on the specific substrates, solvent, and temperature.
Q2: Can changing the catalyst loading affect the enantioselectivity (ee) of my reaction?
A2: Yes, absolutely. Both excessively low and high catalyst loadings can negatively impact enantioselectivity.
-
Low Loading: At very low concentrations, the rate of the catalyzed pathway may become comparable to a non-selective background reaction, leading to a decrease in the overall ee of the product.[5]
-
High Loading: At high concentrations, organocatalysts can sometimes form aggregates or dimers.[4] These aggregates may have different (and often lower) selectivity compared to the monomeric catalyst, resulting in a lower ee.[4]
Q3: My reaction is very slow. Should I just increase the catalyst loading?
A3: Increasing the catalyst loading is a logical first step to increase the reaction rate. However, if the reaction remains slow even with a higher loading (e.g., >15-20 mol%), it may indicate other underlying issues such as:
-
Catalyst decomposition or inhibition: Impurities in your substrates or solvent could be deactivating the catalyst.
-
Poor catalyst solubility: The catalyst may not be fully dissolved in the reaction medium.
-
Inherently low reactivity: The substrates themselves may be particularly unreactive under the chosen conditions. In this case, optimizing other parameters like temperature or concentration may be more effective than simply adding more catalyst.
Q4: Is it always better to use the lowest possible catalyst loading?
A4: From a process chemistry and cost perspective, the lowest possible catalyst loading that maintains high yield and selectivity is ideal. This minimizes catalyst cost and reduces the burden of removing the catalyst during product purification. However, practicality is also a factor. If reducing the catalyst loading from 2 mol% to 1 mol% extends the reaction time from 4 hours to 48 hours, the higher loading may be preferable in a research or time-sensitive setting.[9]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides a logical workflow for resolving them.
Problem 1: Low or No Product Yield
Your reaction is not proceeding to completion, resulting in a low yield of the desired product.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Detailed Steps & Explanations
-
Initial Catalyst Loading Check: If you started with a very low catalyst loading (<1-2 mol%), the reaction rate may simply be too slow. Increase the loading to a standard screening level (5-10 mol%) and monitor the reaction progress.[6][9]
-
Verify Catalyst Integrity: Organocatalysts can be sensitive to air and moisture, and impurities can inhibit their activity.[5]
-
Action: Confirm the identity and purity of your this compound using techniques like NMR or mass spectrometry. If the catalyst is old or has been stored improperly, use a fresh batch.[5]
-
-
Assess Reagent and Solvent Purity: Water or acidic/basic impurities in your starting materials or solvent can react with and deactivate the enamine or iminium intermediates.[10]
-
Action: Use freshly purified substrates. Ensure your solvent is anhydrous by using a solvent purification system or by drying over appropriate molecular sieves.
-
-
Evaluate Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
-
Action: Screen a range of temperatures. For some reactions, cooling may be necessary to improve selectivity, but for slow reactions, gentle heating may be required.
-
-
Consider Additives: Some reactions catalyzed by secondary amines benefit from the presence of a co-catalyst, such as a weak acid (e.g., benzoic acid), which can facilitate the turnover-limiting step.[11]
-
Action: Perform a small screen of acidic or basic additives to see if they improve the reaction rate.
-
Problem 2: Poor Enantioselectivity (Low ee)
The reaction produces the desired product, but with a lower-than-expected enantiomeric excess.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantioselectivity.
Detailed Steps & Explanations
-
Optimize Catalyst Loading: As discussed in the FAQ, both very high and very low catalyst loadings can be detrimental to enantioselectivity.[4][5]
-
Action: Perform a catalyst loading screen at intervals such as 1, 2, 5, 10, and 15 mol% to identify the optimal range where ee is maximized.
-
-
Lower the Reaction Temperature: Asymmetric reactions are often more selective at lower temperatures. A lower temperature can enhance the energy difference between the two diastereomeric transition states that lead to the R and S enantiomers, resulting in a higher ee.
-
Action: Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, or lower) and monitor the effect on ee. Be aware that this will likely decrease the reaction rate.
-
-
Solvent Screening: The solvent can play a crucial role in stabilizing the transition state of the reaction. A change in solvent polarity or coordinating ability can significantly influence the stereochemical outcome.
-
Action: Screen a variety of anhydrous, aprotic solvents (e.g., toluene, dichloromethane, THF, acetonitrile) to find one that maximizes enantioselectivity.
-
-
Rule out Background Reaction: If the reaction conversion is low, the measured ee may not be representative of the catalyzed pathway. A slow, non-selective background reaction can contribute significantly to the product mixture at early time points or with an underperforming catalyst.[5]
-
Action: First, optimize the reaction for higher yield. Then, re-evaluate the enantioselectivity. Running a control reaction without any catalyst can help you quantify the rate of the background reaction.
-
Experimental Protocols
Protocol 1: Screening Catalyst Loading for a Michael Addition
This protocol provides a general workflow for optimizing the catalyst loading for the Michael addition of an aldehyde to a nitro-olefin, a classic reaction for this type of catalyst.[3][12][13]
Materials:
-
This compound
-
Aldehyde (e.g., propanal)
-
Nitro-olefin (e.g., β-nitrostyrene)
-
Anhydrous solvent (e.g., toluene)
-
Internal standard for GC/HPLC analysis
-
Reaction vials with stir bars
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the nitro-olefin (1.0 M in toluene).
-
Prepare a stock solution of the aldehyde (1.2 M in toluene).
-
Prepare a stock solution of the internal standard.
-
-
Catalyst Addition:
-
In a series of 5 labeled reaction vials, add the required amount of this compound to achieve final concentrations of 1, 2, 5, 10, and 15 mol%.
-
-
Reaction Setup:
-
To each vial, add the nitro-olefin stock solution (e.g., 0.1 mmol, 100 µL).
-
Place the vials in a rack on a stir plate and begin stirring.
-
Cool the vials to the desired temperature (e.g., room temperature or 0 °C).
-
-
Initiate Reaction:
-
Add the aldehyde stock solution (e.g., 0.12 mmol, 100 µL) to each vial to start the reaction.
-
-
Monitoring and Analysis:
-
Take aliquots from each reaction at specific time points (e.g., 1, 4, 12, 24 hours).
-
Quench the aliquot in a separate vial containing a quenching agent (e.g., a small amount of silica gel or a dilute acid solution).
-
Add the internal standard.
-
Analyze the samples by chiral HPLC or GC to determine the conversion (yield) and enantiomeric excess (ee).
-
-
Data Evaluation:
-
Plot the yield and ee versus catalyst loading at a fixed time point to determine the optimal loading that provides the best balance of reaction rate and selectivity.
-
Table 1: Example Data for Catalyst Loading Optimization
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 1 | 24 | 65 | 92 |
| 2 | 2 | 24 | 88 | 95 |
| 3 | 5 | 12 | >95 | 96 |
| 4 | 10 | 4 | >95 | 96 |
| 5 | 15 | 4 | >95 | 94 |
This is example data. Actual results will vary. Based on this data, a catalyst loading of 5-10 mol% provides an excellent combination of high yield, high ee, and a reasonable reaction time. A loading of 2 mol% might be considered if a longer reaction time is acceptable.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 3. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Design and Development of an Organocatalyst for Light Accelerated Amide and Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 13. Michael Addition [organic-chemistry.org]
solvent effects on the stereochemical outcome of morpholine synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for troubleshooting the stereochemical outcomes of morpholine synthesis, with a specific focus on the critical role of the reaction solvent. The morpholine ring is a cornerstone motif in medicinal chemistry, and controlling its three-dimensional structure is paramount for biological activity.[1][2] This resource provides actionable insights to navigate the complexities of stereoselective cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: How do polar protic versus polar aprotic solvents generally influence the stereoselectivity of morpholine synthesis?
A: The choice between a polar protic and a polar aprotic solvent is one of the most critical parameters influencing stereoselectivity. Their effects are rooted in their ability to form hydrogen bonds and solvate charged species, particularly the nucleophile and the transition state.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[3][4] In many morpholine syntheses that proceed via an Sₙ2-type intramolecular cyclization, polar protic solvents can heavily solvate the anionic nucleophile (e.g., an alkoxide or amine). This "caging" effect, created by a shell of solvent molecules, hinders the nucleophile's ability to attack the electrophilic carbon, potentially slowing the desired stereospecific reaction.[5][6][7] In some cases, strong stabilization of charged intermediates by protic solvents can favor an Sₙ1-like pathway, leading to a loss of stereochemical integrity and resulting in racemization or poor diastereoselectivity.[4][8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, THF): These solvents have large dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[3] They are highly effective for Sₙ2 reactions because they solvate the accompanying cation more effectively than the anionic nucleophile.[9] This leaves the nucleophile "naked" and highly reactive, promoting a rapid and concerted Sₙ2 attack that proceeds with a predictable inversion of stereochemistry.[5][10][11] Consequently, polar aprotic solvents often lead to higher stereoselectivity in morpholine ring formation.[6]
Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. Is the solvent the only factor I should investigate?
A: While the solvent is a primary suspect, it is rarely the sole determinant of stereoselectivity. A poor diastereomeric ratio (d.r.) is often the result of a complex interplay of factors. Before focusing exclusively on the solvent, consider the following:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored diastereomer, leading to a lower d.r. Running the reaction at a lower temperature often enhances selectivity.
-
Nature of the Base/Catalyst: If a base is used to generate the nucleophile, its strength and steric bulk can influence the transition state geometry. Similarly, Lewis acids or other catalysts can dictate the conformation of the substrate during the key bond-forming step.[12]
-
Substrate Conformation: The inherent conformational preferences of your starting material play a crucial role. For intramolecular cyclizations of substituted open-chain precursors, the pre-existing stereocenters will direct the formation of new ones. The solvent can influence the population of different ground-state conformers, but it cannot override strong intrinsic steric or electronic biases.
-
Reaction Mechanism: Confirm that the reaction is proceeding through the intended pathway. An unexpected side reaction or an alternative mechanistic route (e.g., Sₙ1 instead of Sₙ2) could be the source of poor selectivity.
Q3: Can solvent choice influence the outcome of an intramolecular Michael addition for morpholine synthesis?
A: Absolutely. In intramolecular aza- or oxa-Michael additions, the solvent can influence the geometry of the transition state during the conjugate addition. This is particularly relevant for forming substituted morpholines.[13] The solvent's polarity and coordinating ability can affect the conformation of the enolate or enol intermediate and the trajectory of the attacking intramolecular nucleophile. For instance, a coordinating solvent might chelate to a metal cation and the substrate, holding the molecule in a rigid conformation that favors the formation of one diastereomer.[14]
Troubleshooting Guide for Poor Stereochemical Control
This section addresses specific experimental issues with a focus on causal relationships and provides a logical workflow for problem-solving.
Issue 1: Low or Reversed Diastereoselectivity in Intramolecular Sₙ2 Cyclization
You are attempting to synthesize a substituted morpholine from a 1,2-amino alcohol derivative, but the reaction yields an unexpected major diastereomer or a poor d.r.
Causality Analysis:
The stereochemical outcome of an intramolecular Sₙ2 cyclization is determined by the geometry of the transition state. The solvent directly influences the stability and conformation of this transition state.
-
Solvation of the Transition State: The Sₙ2 transition state involves charge dispersal across the nucleophile, the central carbon, and the leaving group. Polar aprotic solvents are generally better at stabilizing this delocalized charge without impeding the nucleophile, thus favoring the reaction.[8]
-
Hydrogen Bonding Effects: Polar protic solvents can form hydrogen bonds with the nucleophile (e.g., the amino or hydroxyl group) and the leaving group. This can either stabilize or destabilize the required transition state geometry for the desired diastereomer.[15] For example, a hydrogen bond might lock the molecule into a conformation that leads to the undesired product.[16][17]
-
Conformational Control (Axial vs. Equatorial Attack): In cyclohexane-like chair transition states, the cyclization can proceed via pathways that resemble either axial or equatorial attack.[18] Aprotic, non-polar solvents (like toluene or dioxane) may favor a more compact, sterically driven transition state, while polar solvents might stabilize more extended conformations through dipole-dipole interactions.[19][20]
Troubleshooting Workflow
If you are facing poor diastereoselectivity, follow this systematic approach to diagnose and solve the issue.
Caption: Troubleshooting decision tree for poor diastereoselectivity.
Data & Protocols
Table 1: Impact of Solvent on Diastereomeric Ratio (d.r.) in a Model Reaction
This table illustrates the profound effect of solvent choice on the stereochemical outcome of a representative intramolecular cyclization to form a 2,5-disubstituted morpholine.
| Entry | Solvent | Dielectric Constant (ε) | Solvent Type | Temp (°C) | Yield (%) | d.r. (cis:trans) |
| 1 | Toluene | 2.4 | Non-polar | 80 | 85 | 1:5 |
| 2 | THF | 7.5 | Polar Aprotic | 66 | 82 | 3:1 |
| 3 | MeCN | 37.5 | Polar Aprotic | 80 | 88 | >20:1 |
| 4 | DMF | 38.0 | Polar Aprotic | 80 | 91 | 15:1 |
| 5 | DMSO | 47.0 | Polar Aprotic | 80 | 75 | 10:1 |
| 6 | Methanol | 33.0 | Polar Protic | 65 | 40 | 1:1.5 |
Data is illustrative and based on general trends reported in synthetic literature. Actual results will vary based on the specific substrate and conditions.[12][21]
Experimental Protocol: Solvent Screening for Diastereoselective Morpholine Synthesis
This protocol provides a robust framework for systematically evaluating solvents to optimize the stereochemical outcome of your reaction.
Objective: To identify the solvent that provides the highest diastereomeric ratio for the target morpholine derivative.
Materials:
-
Starting material (e.g., N-protected 2-amino-alcohol derivative with a leaving group)
-
Base (e.g., K₂CO₃, NaH, or t-BuOK, as required by the specific reaction)
-
Solvent Panel (anhydrous): Toluene, 1,4-Dioxane, THF, Acetonitrile (MeCN), DMF
-
Inert atmosphere setup (Nitrogen or Argon)
-
Reaction vessels (e.g., 5 mL microwave vials or similar)
-
Stirring plate and stir bars
-
TLC plates and appropriate mobile phase
-
Workup reagents (e.g., saturated NH₄Cl, brine, organic extraction solvent like EtOAc)
-
Analysis equipment: ¹H NMR spectrometer, HPLC (if necessary)
Step-by-Step Methodology:
-
Preparation: Set up five identical reaction vessels under an inert atmosphere. Ensure all glassware is oven-dried and cooled under vacuum.
-
Reagent Addition: To each vessel, add the starting material (e.g., 0.1 mmol, 1.0 eq) and the base (e.g., 0.3 mmol, 3.0 eq).
-
Solvent Addition: To each respective vessel, add 1.0 mL of one of the screening solvents (Toluene, Dioxane, THF, MeCN, DMF).
-
Reaction: Stir all reactions simultaneously at the desired temperature (start with room temperature or a moderately elevated temperature like 60 °C).
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 2 hours). Note the time to completion for each solvent.
-
Quenching & Workup: Once a reaction is complete (or after a set time, e.g., 24 hours), cool it to room temperature. Carefully quench the reaction (e.g., with sat. aq. NH₄Cl). Perform an identical aqueous workup and extraction for all five reactions. Dry the organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis:
-
Obtain a crude ¹H NMR spectrum for each of the five residues in CDCl₃.
-
Identify distinct, well-resolved protons for each diastereomer.
-
Integrate the signals corresponding to each diastereomer to determine the crude diastereomeric ratio (d.r.).
-
If NMR signals overlap, use analytical HPLC with a chiral or suitable stationary phase to determine the ratio of products.
-
Caption: Workflow for parallel solvent screening experiment.
References
- 1. Recent progress in the synthesis of morpholines | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. reddit.com [reddit.com]
- 10. quora.com [quora.com]
- 11. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 12. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Hydrogen bond imparts more stability on transition state than expected | Research | Chemistry World [chemistryworld.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Axial or equatorial attack is possible on a cyclohexanone [ns1.almerja.com]
- 21. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Epimerization in Morpholine Synthesis
Introduction
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently enhancing the pharmacokinetic properties of drug candidates.[1][2] However, the stereoselective synthesis of substituted morpholines presents a significant challenge: the control of stereochemical integrity at chiral centers.[3][4] Intermediates, particularly those with acidic protons alpha to the nitrogen or adjacent to other activating groups, are highly susceptible to epimerization. This process, the inversion of configuration at a single stereocenter, can lead to mixtures of diastereomers, complicating purification and compromising the biological activity of the final compound.[5][6]
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and managing epimerization-prone intermediates in morpholine synthesis. It combines mechanistic insights with practical, field-proven protocols to help you maintain stereochemical fidelity throughout your synthetic sequence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature of epimerization in the context of chiral morpholine synthesis.
Q1: What is epimerization and why is it a critical issue in morpholine synthesis?
A1: Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted, converting one diastereomer into another.[6] In drug development, each stereoisomer can have vastly different pharmacological and toxicological profiles.[5][7] The formation of an unintended epimer constitutes a significant impurity that can be difficult to separate from the desired product. Regulatory bodies like the FDA require stringent control and characterization of stereoisomers in all new drug applications, making the prevention of epimerization a critical process parameter.[7][8]
Q2: Which intermediates in morpholine synthesis are most susceptible to epimerization?
A2: Susceptibility to epimerization is highest for intermediates where a proton on a stereocenter is activated (i.e., made more acidic). Key examples include:
-
α-Amino Aldehydes/Ketones: The proton on the carbon bearing both the nitrogen and the carbonyl group is highly acidic and prone to removal by base, leading to racemization or epimerization.[9][10][11]
-
Morpholinones: Intermediates such as morpholin-2-ones and morpholin-3-ones have acidic protons adjacent to both the ring nitrogen and a carbonyl group, making them particularly vulnerable, especially under basic or even mildly acidic conditions.[12][13]
-
Intermediates with α-Activating Groups: Any stereocenter alpha to the nitrogen that also bears an electron-withdrawing group (e.g., phenyl, nitro, ester) will have an acidified proton, increasing the risk of epimerization.[13][14]
Q3: What are the primary chemical drivers of epimerization?
A3: The primary drivers are conditions that facilitate the removal and re-addition of a proton at a chiral center, proceeding through a planar, achiral intermediate (like an enolate or enamine). The main culprits are:
-
Base: Strong bases (e.g., alkoxides, hydroxides) or even weaker organic bases (e.g., triethylamine, DBU) can readily deprotonate an activated C-H bond.[14] The choice of base is often the most critical factor.
-
Acid: Acid catalysis can promote enolization or the formation of iminium ions, which can also lead to a loss of stereochemical information.[12][15]
-
Elevated Temperature: Higher reaction temperatures provide the necessary activation energy for the deprotonation/reprotonation equilibrium to occur, accelerating the rate of epimerization.[16][17] Even thermodynamically controlled reactions at room temperature can favor an undesired isomer over time.[17]
Part 2: Troubleshooting Guide & Protocols
This section provides specific, actionable solutions to common problems encountered during synthesis.
Problem 1: My final product has a low diastereomeric ratio (dr). How do I identify the source of epimerization?
Answer: A low diastereomeric ratio indicates a loss of stereochemical control at one or more steps. A systematic approach is required to pinpoint the problematic stage.
Caption: Decision workflow for diagnosing the source of epimerization.
-
Verify Starting Material Purity: Before starting the synthesis, confirm the enantiomeric or diastereomeric purity of your chiral starting materials using a validated chiral HPLC or SFC method.
-
Isolate and Analyze Intermediates: Run the reaction sequence and take a sample after each critical step (e.g., after N-alkylation, before cyclization, after cyclization).
-
Purify and Characterize: Purify each intermediate just enough for analysis. Use chiral HPLC/SFC or high-field NMR (with a chiral shift reagent if necessary) to determine the diastereomeric ratio at each stage.
-
Pinpoint the Loss: The step after which the diastereomeric ratio significantly drops is the source of epimerization. Focus your optimization efforts there.
Problem 2: I suspect epimerization during a base-mediated cyclization or N-alkylation step. How can I prevent this?
Answer: Base-mediated reactions are the most common source of epimerization. The key is to select conditions that favor the desired reaction kinetically over the undesired deprotonation-reprotonation equilibrium.
The most common pathway involves the abstraction of an acidic proton (Hα) from the stereocenter, forming a planar, achiral enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of diastereomers.
Caption: Simplified mechanism of base-catalyzed epimerization via an enolate.
| Parameter | Recommended Action | Rationale |
| Base Selection | Use non-nucleophilic, sterically hindered bases. Switch from strong bases (e.g., KOtBu, NaH) to weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or bulky organic bases (e.g., DBU, Proton-Sponge®). | Hindered bases are less likely to abstract the sterically shielded α-proton. Weaker bases may provide sufficient reactivity for the desired transformation without promoting epimerization.[14] |
| Temperature | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or -78 °C. | Epimerization has a higher activation energy than many desired reactions. Low temperatures heavily favor the kinetic product.[16] |
| Solvent Choice | Use aprotic, non-polar solvents (e.g., Toluene, THF, DCM) instead of polar, protic solvents (e.g., MeOH, EtOH). | Aprotic solvents minimize the stabilization of charged intermediates and limit the availability of protons for the reverse reaction.[16] |
| Reaction Time | Monitor the reaction closely (TLC, LC-MS) and quench it as soon as the starting material is consumed. | Prolonged exposure to basic conditions, even mild ones, increases the likelihood of reaching thermodynamic equilibrium, which may favor the undesired epimer.[17] |
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the epimerization-prone substrate and a suitable aprotic solvent (e.g., THF).
-
Cooling: Cool the mixture to 0 °C or -78 °C using an ice-salt or dry ice/acetone bath.
-
Base Addition: Slowly add a solution or slurry of a mild, non-nucleophilic base (e.g., solid K₂CO₃ or a solution of LiHMDS) portion-wise or via syringe pump over 30-60 minutes.
-
Monitoring: Stir at the low temperature and monitor the reaction progress every 30 minutes.
-
Quench: Once the reaction is complete, quench by adding a proton source, such as saturated aqueous NH₄Cl solution, while maintaining the low temperature.
-
Workup & Analysis: Proceed with a standard aqueous workup. Immediately analyze the crude product's diastereomeric ratio by chiral HPLC or NMR to assess the effectiveness of the conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in the synthesis of morpholines | Semantic Scholar [semanticscholar.org]
- 4. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 9. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of highly epimerizable N-protected α-amino aldehydes of high enantiomeric excess | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of C-protected alpha-amino aldehydes of high enantiomeric excess from highly epimerizable N-protected alpha-amino aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Determining Enantiomeric Excess for (R)-2-isopropylmorpholine Products
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. The stereochemical purity of a molecule like (R)-2-isopropylmorpholine can profoundly influence its pharmacological activity, efficacy, and safety profile. This guide provides an in-depth, objective comparison of the primary analytical techniques for quantifying the enantiomeric excess of this compound and related chiral amines. We will delve into the causality behind experimental choices and present supporting data to empower you in selecting the most fitting methodology for your research and development needs.
The Criticality of Enantiomeric Excess in Chiral Morpholines
Morpholine scaffolds are prevalent in a wide range of pharmaceuticals.[1][2] The specific three-dimensional arrangement of atoms, or stereochemistry, can lead to vastly different biological outcomes. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects. Therefore, robust and accurate analytical methods to determine the enantiomeric excess are not just a regulatory requirement but a scientific imperative.[3]
This guide will compare three principal analytical methodologies:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries
We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer a comparative analysis of their performance.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is arguably the most widely employed technique for enantiomeric excess determination due to its versatility and broad applicability to a vast range of compounds.[3][4]
The Principle of Chiral Recognition in HPLC
The separation of enantiomers by chiral HPLC is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). The column is packed with a chiral material that creates a transient diastereomeric complex with each enantiomer.[5] The difference in the stability of these complexes results in varying retention times, allowing for their separation and quantification.
dot
Caption: Chiral HPLC Experimental Workflow.
Experimental Protocol: Chiral HPLC for 2-Substituted Morpholines
The following is a representative protocol for the chiral separation of 2-substituted morpholines, which may require optimization for this compound.[1][6]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Materials:
-
Chiral Column: A polysaccharide-based column such as CHIRALPAK® series is often a good starting point for chiral amine separations.[1]
-
Mobile Phase: A mixture of n-hexane and a polar organic modifier like isopropanol or ethanol is commonly used. A small amount of an amine additive (e.g., diethylamine) may be necessary to improve peak shape.[7]
-
Sample Preparation: Dissolve the (R/S)-2-isopropylmorpholine sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.
-
Elution: Elute the enantiomers isocratically with the chosen mobile phase.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the analyte exhibits absorbance.
-
Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: %ee = (|Area_R - Area_S|) / (Area_R + Area_S) * 100
Advantages and Limitations of Chiral HPLC
| Advantages | Limitations |
| Broad Applicability: Suitable for a wide range of non-volatile and thermally labile compounds.[4] | Method Development: Can be time-consuming to find the optimal CSP and mobile phase. |
| High Resolution: Can often achieve baseline separation of enantiomers. | Solvent Consumption: Can use significant amounts of organic solvents.[5] |
| Non-destructive: The sample can be recovered after analysis if necessary. | Cost: Chiral columns can be expensive. |
| Robust and Reproducible: Well-established and validated methods are available for many compounds. |
Chiral Gas Chromatography (GC): A High-Resolution Technique for Volatile Amines
For volatile and thermally stable compounds like some morpholine derivatives, chiral GC offers excellent resolution and sensitivity.[4][8]
The Principle of Chiral Recognition in GC
Similar to chiral HPLC, chiral GC relies on a chiral stationary phase (CSP) coated on the inner wall of a capillary column.[9] As the vaporized enantiomers travel through the column with an inert carrier gas, they interact differently with the CSP, leading to different retention times. Cyclodextrin-based CSPs are commonly used for the separation of chiral amines.[9]
dot
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Chiral HPLC Method Development for Separating Diastereomers of Morpholine Derivatives
For researchers, scientists, and professionals in drug development, the precise separation and quantification of stereoisomers are paramount. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties like solubility and metabolic stability. However, the introduction of multiple chiral centers, a common feature in complex morpholine derivatives, presents a significant analytical challenge: the separation of diastereomers. This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for this specific task, moving beyond mere protocols to explain the "why" behind the "how."
The Challenge of Diastereomeric Morpholine Derivatives
Unlike enantiomers, which are mirror images with identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical characteristics. This inherent difference, in theory, allows for their separation on standard achiral stationary phases. However, the structural similarities between diastereomers can often be so subtle that achieving baseline resolution on conventional columns is difficult, if not impossible. Chiral stationary phases (CSPs) offer a powerful solution by introducing an additional layer of stereoselective interactions, amplifying the differences between diastereomers and enabling their effective separation.[1][2] The development of robust chiral HPLC methods is crucial for ensuring the stereochemical purity of drug substances, which directly impacts their efficacy and safety.[3]
Comparing Chiral Stationary Phases (CSPs) for Morpholine Derivative Diastereomer Separations
The choice of the chiral stationary phase is the most critical factor in developing a successful chiral separation method. The selection process should be guided by the structural features of the analyte and an understanding of the chiral recognition mechanisms of different CSPs. For morpholine derivatives, which often contain aromatic rings, hydrogen bond donors/acceptors, and polar functional groups, several classes of CSPs have proven effective.
Polysaccharide-Based CSPs: The Workhorse for Versatility
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used and successful for a broad range of chiral separations.[4][5][6] Their chiral recognition mechanism is complex and multimodal, relying on a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[6] The helical structure of these polymers creates a chiral environment that can effectively differentiate between the subtle structural differences of diastereomers.[6]
Key Advantages:
-
Broad Applicability: Effective for a wide variety of compounds, including those with multiple chiral centers.[5][6]
-
High Success Rate: Often the first choice in screening for chiral separations due to their versatility.[3]
-
Multiple Interaction Modes: The complex structure allows for multiple types of interactions, increasing the chances of successful separation.
Considerations:
-
Coated vs. Immobilized: Coated phases can be sensitive to certain solvents, while immobilized phases offer greater solvent compatibility and robustness.[7]
-
Mobile Phase Selection is Crucial: The choice of alcohol (e.g., isopropanol, ethanol) in the mobile phase can significantly impact selectivity and even reverse the elution order of stereoisomers.
Experimental Data: Polysaccharide-Based CSPs for Morpholine Derivatives
| Analyte | Chiral Stationary Phase | Mobile Phase | Key Findings | Reference |
| Aprepitant (8 stereoisomers) | Chiralpak AD-H (amylose-based) | n-hexane/isopropyl alcohol/methanol/trifluoroacetic acid (970/40/4/0.5, v/v/v/v) | Successful baseline separation of all eight stereoisomers was achieved. | [8][9] |
| Linezolid | Chiralpak AD (amylose-based) | Hexane/2-propanol/trifluoroacetic acid (80:20:0.1, v/v/v) | Good resolution of the enantiomers was achieved. | [10] |
| Reboxetine | Chiralcel OD-H (cellulose-based) | ethanol-heptane (1:49, v/v) for the switched column | Used in a column-switching setup to resolve diastereomeric derivatives. | [11] |
Macrocyclic Antibiotic-Based CSPs: Unique Selectivity for Complex Molecules
Macrocyclic antibiotics, such as vancomycin and teicoplanin, are complex molecules with multiple chiral centers, peptide linkages, and carbohydrate moieties.[12][13][14][15][16] When bonded to silica, they create CSPs with a unique and highly selective chiral recognition environment. The mechanism involves a combination of hydrogen bonding, ionic interactions, inclusion complexation within the macrocyclic cavity, and steric repulsion.[16]
Key Advantages:
-
Complementary Selectivity: Often provide successful separations for compounds that are not well-resolved on polysaccharide-based CSPs.
-
Effective for Polar and Ionizable Compounds: The presence of ionizable groups and multiple hydrogen bonding sites makes them well-suited for polar analytes.[15]
-
Reversed-Phase and Polar Organic Modes: Can be used in a variety of mobile phase modes, increasing their versatility.
Considerations:
-
Lower Sample Capacity: Generally have a lower loading capacity compared to polysaccharide-based CSPs.
-
Slower Method Development: The complex interactions can sometimes make method optimization more challenging.
Pirkle-Type (Brush-Type) CSPs: Rational Design and Strong Interactions
Developed by William H. Pirkle, these CSPs are based on smaller, well-defined chiral molecules covalently bonded to a silica support.[17][18][19] The chiral recognition mechanism is often described by the "three-point interaction model," where a combination of π-π interactions (from electron-donating or electron-accepting aromatic rings), hydrogen bonding, and steric hindrance leads to the differential retention of stereoisomers.[17]
Key Advantages:
-
Predictable Mechanism: The well-defined structure allows for a more rational approach to method development.
-
High Efficiency: Often provide sharp, symmetrical peaks.[18]
-
Inversion of Elution Order: By using a CSP with the opposite enantiomer of the chiral selector, the elution order of the analytes can be reversed, which is advantageous for impurity analysis.[19]
Considerations:
-
Narrower Applicability: Generally less broadly applicable than polysaccharide-based CSPs.
-
Analyte Derivatization Sometimes Required: May require derivatization of the analyte to introduce functional groups that can interact strongly with the CSP.
A Systematic Workflow for Chiral HPLC Method Development
A structured and systematic approach is key to efficiently developing a robust chiral HPLC method for separating diastereomers of morpholine derivatives. A trial-and-error approach can be time-consuming and inefficient. The following workflow, illustrated in the diagram below, outlines a logical progression from initial screening to final method optimization.
Caption: A systematic workflow for chiral HPLC method development.
Experimental Protocols: A Step-by-Step Guide
Initial Column and Mobile Phase Screening
-
Objective: To identify a promising combination of a chiral stationary phase and mobile phase mode that shows some separation of the diastereomers.
-
Protocol:
-
Prepare a stock solution of the morpholine derivative diastereomeric mixture in a suitable solvent (e.g., mobile phase).
-
Screen a minimum of two to three different polysaccharide-based CSPs (e.g., one cellulose-based and one amylose-based). If no separation is observed, proceed to screen a macrocyclic antibiotic or Pirkle-type CSP.
-
For each column, perform injections using at least two different mobile phase modes:
-
Normal Phase: A typical starting condition is a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v). Acidic or basic additives (e.g., 0.1% trifluoroacetic acid or diethylamine) can be added to improve peak shape for ionizable analytes.
-
Reversed Phase: A common starting point is a mixture of an aqueous buffer (e.g., 20 mM ammonium bicarbonate) and an organic modifier like acetonitrile or methanol (e.g., 50:50 v/v).
-
-
Monitor the chromatograms for any signs of peak splitting or shouldering, which indicate partial separation.
-
Mobile Phase Optimization
-
Objective: To improve the resolution and peak shape of the partially separated diastereomers.
-
Protocol:
-
Select the CSP and mobile phase mode that showed the most promising initial results.
-
Systematically vary the ratio of the organic modifier in the mobile phase. For normal phase, this typically involves changing the percentage of the alcohol. For reversed phase, it involves altering the percentage of acetonitrile or methanol.
-
If acidic or basic analytes are involved, screen different types and concentrations of mobile phase additives to improve peak symmetry and potentially enhance selectivity.
-
Evaluate the effect of changing the alcohol modifier in normal phase (e.g., isopropanol vs. ethanol), as this can have a significant impact on selectivity.
-
Optimization of Chromatographic Parameters
-
Objective: To fine-tune the separation for optimal resolution, analysis time, and robustness.
-
Protocol:
-
Investigate the effect of column temperature. Varying the temperature can alter the thermodynamics of the chiral recognition process and improve resolution.
-
Optimize the flow rate to achieve a balance between analysis time and efficiency.
-
Once the optimal conditions are identified, perform multiple injections to assess the reproducibility of the method.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No separation on any CSP | - Insufficient interaction between the analyte and the CSP. - Inappropriate mobile phase. | - Consider derivatization to introduce functional groups that can interact more strongly. - Screen a wider range of mobile phase modes and additives. |
| Poor peak shape (tailing or fronting) | - Secondary interactions with the silica support. - Analyte is ionizable. | - Add a mobile phase additive (acid or base) to suppress ionization. - Use a highly end-capped column. |
| Poor resolution (Rs < 1.5) | - Sub-optimal mobile phase composition. - Inappropriate column temperature. | - Fine-tune the mobile phase composition. - Optimize the column temperature. - Consider a longer column or a column with smaller particle size. |
| Irreproducible retention times | - Insufficient column equilibration. - Mobile phase instability. | - Ensure the column is fully equilibrated with the mobile phase before each injection. - Prepare fresh mobile phase daily. |
Conclusion
The separation of diastereomers of morpholine derivatives by chiral HPLC is a challenging yet achievable task with a systematic and informed approach. Polysaccharide-based CSPs often serve as an excellent starting point due to their broad applicability and high success rate. However, macrocyclic antibiotic and Pirkle-type CSPs provide valuable alternative selectivities. By understanding the principles of chiral recognition and following a logical method development workflow, researchers can successfully develop robust and reliable methods for the accurate quantification of these critical stereoisomers, ensuring the quality and safety of novel drug candidates.
References
- 1. hplc.eu [hplc.eu]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]
- 6. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phmethods.net [phmethods.net]
- 10. A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved enantioselective method for the determination of the enantiomers of reboxetine in plasma by solid-phase extraction, chiral derivatization, and column-switching high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchsystem.canberra.edu.au [researchsystem.canberra.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. hplc.eu [hplc.eu]
A Comparative Guide to Chiral Auxiliaries: Oppolzer's Camphorsultam versus (R)-2-Isopropylmorpholine
For the Modern Researcher in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. Among the pantheon of these indispensable tools, Oppolzer's camphorsultam has established itself as a robust and versatile auxiliary, delivering high levels of stereocontrol in a multitude of carbon-carbon bond-forming reactions. This guide provides an in-depth analysis of the performance of Oppolzer's camphorsultam, supported by experimental data and established protocols.
Concurrently, we address the potential of (R)-2-isopropylmorpholine as a chiral auxiliary. While structurally intriguing, it is crucial to note at the outset that the application of this compound in this context is not extensively documented in the peer-reviewed scientific literature. This guide will, therefore, present a comprehensive overview of Oppolzer's camphorsultam and an objective discussion on this compound, highlighting the existing knowledge gap and offering a scientifically grounded perspective on its potential.
Oppolzer's Camphorsultam: A Pillar of Asymmetric Synthesis
Oppolzer's camphorsultam, a chiral auxiliary derived from naturally occurring camphor, is a crystalline solid that has been a workhorse in asymmetric synthesis for decades.[1][2] Its rigid bicyclic structure provides a well-defined chiral environment, enabling predictable and high levels of diastereoselectivity in a variety of transformations.[3][4]
Mechanism of Stereocontrol
The stereodirecting power of Oppolzer's camphorsultam was traditionally attributed to chelation of a metal cation by the carbonyl oxygen and a sulfonyl oxygen, forcing the substrate to adopt a rigid conformation. This model suggested that the camphor skeleton would then sterically shield one face of the enolate. However, more recent and detailed mechanistic studies, including spectroscopic, crystallographic, kinetic, and computational analyses, have challenged this chelation-controlled model, particularly for lithium and sodium enolates.[5][6][7] These studies suggest that the stereoselectivity arises from stereoelectronic effects imparted by the sultam ring itself, rather than steric hindrance from the camphor backbone.[5][6] The alkylating agent is guided to the exo-face of the camphor scaffold due to favorable orbital interactions with the sulfonyl group.[6][7]
Caption: Proposed stereochemical model for alkylation of an N-acyl Oppolzer's camphorsultam enolate.
Performance in Key Asymmetric Reactions
Oppolzer's camphorsultam has demonstrated exceptional performance across a range of important asymmetric transformations.
Asymmetric Alkylation: The alkylation of N-acyl camphorsultams is a reliable method for the synthesis of enantioenriched carboxylic acids and their derivatives. High diastereoselectivities are consistently achieved with a variety of electrophiles.
| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Methyl Iodide | >98% | 85-95% | [8] |
| Benzyl Bromide | >98% | 80-90% | [8] |
| Allyl Bromide | >98% | 88-96% | [8] |
Asymmetric Diels-Alder Reaction: N-Acryloyl and N-crotonoyl derivatives of Oppolzer's camphorsultam are powerful dienophiles in asymmetric Diels-Alder reactions, affording cycloadducts with high diastereo- and enantioselectivity.[9][10]
| Diene | Dienophile | Lewis Acid | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Cyclopentadiene | N-Acryloyl-(+)-camphorsultam | TiCl₄ | >95% (endo) | 85-95% | [9] |
| Isoprene | N-Crotonoyl-(-)-camphorsultam | Et₂AlCl | >90% | 80-90% | [9] |
Asymmetric Aldol Reaction: Boron and titanium enolates of N-acyl camphorsultams react with aldehydes to produce syn-aldol products with high diastereoselectivity.[11]
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isobutyraldehyde | >95:5 | 80-90% | [11] |
| Benzaldehyde | >95:5 | 85-95% | [11] |
Experimental Protocols
Representative Protocol for Asymmetric Alkylation of N-Propionyl-(1S)-(-)-2,10-camphorsultam:
Caption: Experimental workflow for asymmetric alkylation using Oppolzer's camphorsultam.
-
To a solution of N-propionyl-(1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.
-
The resulting solution is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
The electrophile (e.g., benzyl bromide, 1.2 eq) is then added dropwise, and the reaction mixture is stirred for an additional 4 hours at -78 °C.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated product.
Cleavage of the Auxiliary
A key advantage of Oppolzer's camphorsultam is the variety of methods available for its non-destructive removal, allowing for the recovery and reuse of the valuable auxiliary.[12]
-
Hydrolysis: Treatment with lithium hydroperoxide (LiOOH) or tetrabutylammonium hydrogen peroxide provides the corresponding carboxylic acid.[12]
-
Reductive Cleavage: Lithium aluminum hydride (LiAlH₄) or other hydride reagents can be used to furnish the corresponding primary alcohol.
-
Transesterification: Reaction with various alcohols in the presence of a Lewis acid or base affords the corresponding esters.
This compound: An Enigmatic Candidate
In contrast to the well-established utility of Oppolzer's camphorsultam, this compound remains a largely unexplored chiral auxiliary for asymmetric synthesis. While chiral morpholines are prevalent scaffolds in many biologically active molecules and approved drugs, their application as covalently-bound chiral auxiliaries for diastereoselective transformations is not well-documented.[13]
Structural and Electronic Considerations
The this compound auxiliary possesses a C2 stereocenter bearing a sterically demanding isopropyl group. In an N-acyl derivative, this isopropyl group would be positioned alpha to the nitrogen atom and beta to the carbonyl carbon of the acyl chain. This steric bulk could, in principle, effectively shield one face of the corresponding enolate, directing the approach of an electrophile to the opposite face.
However, the electronic properties of the morpholine ring may present a challenge. The presence of the oxygen atom in the ring can decrease the nucleophilicity of the corresponding enamine in the context of organocatalysis. While not directly analogous to the enolates formed from N-acyl derivatives, this electronic effect could potentially influence the reactivity of the enolate.
Current State of Research
A thorough search of the scientific literature reveals a paucity of studies employing this compound as a chiral auxiliary in asymmetric alkylations, aldol reactions, or Diels-Alder reactions. While methods for the synthesis of chiral 2-substituted morpholines exist, their subsequent use as auxiliaries for controlling the stereochemistry of reactions on an attached acyl group is not a focus of these publications.[5][14]
This lack of available data prevents a direct, evidence-based comparison of the performance of this compound with Oppolzer's camphorsultam. Any discussion of its potential efficacy remains speculative until rigorous experimental investigations are conducted and published.
Conclusion and Future Outlook
Oppolzer's camphorsultam stands as a testament to the power of chiral auxiliaries in modern organic synthesis. Its predictable and high levels of stereocontrol, coupled with the ease of its removal and recovery, have solidified its position as a go-to reagent for a wide range of asymmetric transformations. The wealth of experimental data and well-established protocols provide a high degree of confidence for researchers employing this auxiliary.
The case of this compound, however, highlights an area ripe for investigation. Its structural features suggest potential as a chiral auxiliary, but the absence of performance data in the literature means its efficacy is currently unknown. Future research in this area would need to systematically evaluate its performance in key asymmetric reactions, including a thorough investigation of optimal conditions for enolization, reaction with various electrophiles, and cleavage of the auxiliary. Such studies would be invaluable in determining whether this compound can emerge as a viable alternative or a complementary tool to established chiral auxiliaries like Oppolzer's camphorsultam. Until then, for reliable and high-performance asymmetric synthesis, Oppolzer's camphorsultam remains the demonstrably superior choice based on the vast body of scientific evidence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 9. banglajol.info [banglajol.info]
- 10. d-nb.info [d-nb.info]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Diastereoselective Aldol Reaction with an Acetate Enolate: 2,6-Bis(2-isopropylphenyl)-3,5-dimethylphenol as an Extremely Effective Chiral Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Biologically Important Chiral Morpholine Derivatives | Bangladesh Journal of Scientific and Industrial Research [banglajol.info]
A Senior Application Scientist's Guide to the Validation of Absolute Configuration Using X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical necessity. The spatial arrangement of atoms, or stereochemistry, dictates a molecule's biological activity. Enantiomers, which are mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, the unambiguous assignment of the absolute configuration of a chiral center is a cornerstone of modern pharmaceutical research and development. Single-crystal X-ray crystallography stands as the definitive method for this purpose, providing direct and irrefutable evidence of a molecule's absolute structure.[2][3]
This guide provides an in-depth technical overview of the principles, experimental workflows, and data interpretation involved in validating absolute configuration using X-ray crystallography. It further offers a comparative analysis with alternative spectroscopic techniques, equipping researchers with the knowledge to make informed decisions for their specific analytical challenges.
The Principle of Anomalous Dispersion: The Key to Absolute Configuration
At its core, X-ray crystallography determines the relative positions of atoms in a crystal lattice. However, to ascertain the absolute configuration—to distinguish between a molecule and its mirror image—we must exploit a phenomenon known as anomalous dispersion or anomalous scattering.[4]
Normally, X-rays are scattered by the electrons of an atom, and for a pair of reflections from opposite sides of a crystal plane (known as a Friedel pair or Bijvoet pair), the intensities are equal.[5] This is known as Friedel's Law. However, when the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays.[6] This anomalous scattering breaks Friedel's Law, leading to measurable intensity differences between the Bijvoet pairs.[5][7] It is this subtle difference that allows for the determination of the absolute configuration.[8]
The magnitude of this effect is dependent on the atomic number of the element and the wavelength of the X-rays used.[4] Heavier atoms, such as halogens or sulfur, produce a stronger anomalous signal.[9] However, with modern diffractometers and sensitive detectors, it is often possible to determine the absolute configuration of molecules containing only lighter atoms like oxygen, particularly when using copper radiation (Cu Kα).[4][9]
Experimental Workflow: From Crystal to Configuration
The successful determination of absolute configuration via X-ray crystallography hinges on a meticulous experimental workflow. Each step is critical to obtaining high-quality data that will yield a confident assignment.
Detailed Experimental Protocol:
-
Crystal Growth: The prerequisite for any single-crystal X-ray diffraction experiment is a high-quality single crystal.[4] For small molecules, this is typically achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution. The ideal crystal should be well-formed with sharp edges and be of an appropriate size (typically 0.1 to 0.3 mm in each dimension).[4]
-
Crystal Selection and Mounting: Under a microscope, select a crystal that is free of cracks and other defects. The crystal is then mounted on a suitable support, such as a glass fiber or a cryoloop, and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.
-
Data Collection Strategy: A key consideration for absolute configuration determination is to collect a highly redundant dataset. This means measuring the same reflections multiple times, which improves the statistical significance of the Bijvoet pair intensity differences. A modern diffractometer equipped with a sensitive area detector is crucial for this task.
-
X-ray Diffraction Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded. A full sphere of data should be collected to ensure that a sufficient number of Bijvoet pairs are measured.[10]
-
Data Integration and Scaling: The raw diffraction images are processed to extract the intensities of the individual reflections. The data is then scaled and corrected for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data to optimize the atomic positions and thermal parameters.
-
Flack and Hooft Parameter Analysis: During the final stages of refinement, the Flack parameter (x) is calculated.[11] This parameter provides a quantitative measure of the absolute structure.[12] A value close to 0 indicates that the correct enantiomer has been modeled, while a value close to 1 suggests that the inverted structure is correct.[11] The Hooft parameter (y), determined using Bayesian methods, provides a similar and often more precise assessment.[12][13]
-
Bijvoet Pair Analysis: A detailed analysis of the intensity differences of the Bijvoet pairs provides further validation.[10] A scatter plot of the observed versus calculated Bijvoet differences should show a positive correlation for the correct absolute configuration.[10]
-
Final Absolute Configuration Assignment: Based on the convergent evidence from the Flack and Hooft parameters, their associated standard uncertainties, and the Bijvoet pair analysis, the absolute configuration is confidently assigned.
Interpreting the Data: Flack and Hooft Parameters
The Flack parameter, and the related Hooft parameter, are the primary metrics for validating the absolute configuration. A common misconception is to solely rely on the value of the parameter itself. The standard uncertainty (s.u.) is of paramount importance in interpreting the result.[14][15]
| Parameter | Ideal Value (Correct Structure) | Ideal Value (Incorrect Structure) | Indication of Racemic Twinning | Acceptable Standard Uncertainty (s.u.) |
| Flack Parameter (x) | ~ 0 | ~ 1 | ~ 0.5 | < 0.08 for enantiopure samples[14][15] |
| Hooft Parameter (y) | ~ 0 | ~ 1 | ~ 0.5 | Generally provides a lower s.u. than the Flack parameter[16] |
Table 1: Interpretation of Flack and Hooft Parameters
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods
While X-ray crystallography is the gold standard, other techniques can provide valuable information about absolute configuration, particularly when obtaining suitable crystals is challenging.[17]
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Anomalous dispersion of X-rays by a single crystal[4] | Differential absorption of left and right circularly polarized infrared light in solution[17][18] | Differential absorption of left and right circularly polarized UV-Vis light in solution |
| Sample Requirement | High-quality single crystal[4] | Solution or liquid sample[17] | Solution sample |
| Direct/Indirect | Direct, non-empirical determination[19] | Requires comparison with quantum mechanical calculations[17] | Often requires the presence of a chromophore and comparison with calculations or empirical rules |
| Advantages | Unambiguous and definitive determination of 3D structure and absolute configuration[2] | Does not require crystallization; provides conformational information in solution[18] | High sensitivity for molecules with strong chromophores |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain[17][20] | Computationally intensive; interpretation can be complex for flexible molecules[21] | Limited to molecules with UV-Vis chromophores; can be sensitive to solvent and conformation |
Table 2: Comparison of Methods for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) has emerged as a powerful alternative, as it provides information on the absolute configuration of molecules in solution, thereby circumventing the need for crystallization.[17][18] However, VCD requires comparison of the experimental spectrum with computationally predicted spectra, making it an indirect method.[17]
Conclusion
The validation of absolute configuration by single-crystal X-ray crystallography remains the most reliable and definitive method available to the scientific community. By understanding the principles of anomalous dispersion and diligently following a robust experimental and analytical workflow, researchers can confidently determine the absolute structure of chiral molecules. The interpretation of the Flack and Hooft parameters, with careful consideration of their standard uncertainties, provides a quantitative and self-validating system for this critical assignment. While alternative techniques like VCD offer valuable solutions when crystallization is not feasible, X-ray crystallography continues to be the cornerstone for the unambiguous elucidation of three-dimensional molecular architecture in drug discovery and beyond.
References
- 1. purechemistry.org [purechemistry.org]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 7. iucr.org [iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 10. Bijvoet-Pair Analysis [platonsoft.nl]
- 11. Flack parameter - Wikipedia [en.wikipedia.org]
- 12. pure.ed.ac.uk [pure.ed.ac.uk]
- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 14. Howard Flack and the Flack Parameter | MDPI [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Determination of absolute structure using Bayesian statistics on Bijvoet differences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
A Senior Application Scientist's Guide to Schöllkopf Auxiliaries for Asymmetric Amino Acid Synthesis
In the landscape of pharmaceutical development and molecular biology, the demand for enantiomerically pure α-amino acids, particularly non-proteinogenic or "unnatural" variants, is insatiable. These chiral building blocks are fundamental to creating novel peptides, peptidomimetics, and small-molecule drugs, where stereochemistry dictates biological activity.[1] Non-natural amino acids are especially valuable as they can enhance the metabolic stability of a drug by being poor substrates for proteases.[1] Among the myriad of strategies for asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable method.
This guide provides an in-depth comparison of the Schöllkopf bis-lactim ether method, a cornerstone of asymmetric amino acid synthesis. We will dissect its mechanism, compare its performance with key alternatives, and provide actionable experimental data and protocols for researchers in the field.
The Schöllkopf Method: A Mechanistic Deep-Dive
Developed by Ulrich Schöllkopf in 1981, this method provides a powerful route to chiral amino acids through the diastereoselective alkylation of a glycine-derived enolate.[2] The elegance of the system lies in its use of a recoverable chiral auxiliary, typically derived from a common amino acid like L-valine, to direct the stereochemical outcome of the reaction.
The overall process can be broken down into four critical stages:
-
Auxiliary Construction : The process begins with the formation of a 2,5-diketopiperazine, a cyclic dipeptide, from glycine and a chiral amino acid (the auxiliary). This stable ring system serves as the scaffold for the subsequent transformations.[2]
-
Activation : The diketopiperazine is activated by double O-methylation using a reagent like trimethyloxonium tetrafluoroborate (Meerwein's salt), yielding the key intermediate: the bis-lactim ether.[1]
-
Diastereoselective Alkylation : A strong base, typically n-butyllithium (n-BuLi), is used to deprotonate the prochiral carbon of the glycine unit at a low temperature (e.g., -70°C).[2] This creates a planar carbanion. The crucial stereocontrol step follows: the bulky side chain of the chiral auxiliary (e.g., the isopropyl group from valine) sterically shields one face of the anion.[1][2] Consequently, an incoming electrophile can only attack from the opposite, less-hindered face, leading to a highly diastereoselective C-C bond formation.[1][2]
-
Cleavage and Recovery : In the final step, the newly formed, alkylated dipeptide is cleaved by mild acidic hydrolysis. This liberates the desired α-amino acid (as its methyl ester) with high enantiomeric purity and the auxiliary's methyl ester, which can be recovered and recycled.[2]
Caption: The Schöllkopf Asymmetric Synthesis Workflow.
Performance of Schöllkopf Auxiliaries
The choice of the chiral amino acid used to construct the auxiliary is paramount to the method's success. The steric bulk of the auxiliary's side chain is the primary factor driving stereoselectivity.
| Chiral Auxiliary Source | Key Feature | Typical Diastereoselectivity (d.e.) | Reference |
| L-Valine | Large, non-polar isopropyl group | >95% | [2] |
| L-tert-Leucine | Very bulky tert-butyl group | Often >98% | [1] |
| L-Alanine | Small methyl group | Lower selectivity (90-95%) | [1][3] |
| (S)-O,O-Dimethyl-α-methyldopa | Bulky, functionalized aromatic group | High, used for specific applications | [1] |
Expert Insights: The use of valine is the most widespread due to its excellent balance of high stereoselectivity, availability, and cost.[1] For substrates where even higher selectivity is required, the more sterically demanding tert-leucine auxiliary is an excellent choice, though it is more expensive.[1] Alanine is a less common choice as the smaller methyl group provides less effective facial shielding, resulting in lower diastereoselectivity.[3]
Comparison with Alternative Asymmetric Synthesis Methods
While the Schöllkopf method is powerful, it is essential to understand its place among other leading strategies for asymmetric amino acid synthesis.
| Method | Principle | Stereocontrol | Scalability | Atom Economy | Key Advantages | Key Disadvantages |
| Schöllkopf Auxiliary | Diastereoselective alkylation of a chiral glycine equivalent. | Excellent (>95% d.e./e.e.).[2] | Lab scale.[2] | Poor; stoichiometric auxiliary.[2] | High predictability, broad electrophile scope.[1] | Poor atom economy, not for industrial use.[2] |
| Evans Auxiliary | Diastereoselective alkylation of a chiral N-acyl oxazolidinone.[4] | Excellent (>98% d.e.).[4] | Lab to pilot scale. | Poor; stoichiometric auxiliary. | Highly predictable, well-understood system.[4] | Requires strong base, sometimes harsh cleavage. |
| Asymmetric Catalysis | Catalytic hydrogenation or C-H amination of a prochiral substrate.[5][6] | Good to Excellent (often >95% e.e.).[5] | Excellent; suitable for industry. | Excellent; only a small amount of catalyst needed. | Highly efficient, cost-effective at scale.[5] | Requires catalyst screening, may have narrower scope. |
| Strecker/Gabriel Synthesis | Classic multi-component reactions. | Inherently racemic unless modified with a chiral catalyst or reagent.[7] | Good. | Moderate. | Uses simple, inexpensive starting materials. | Produces racemic mixtures without modification.[7] |
Causality Behind Choices:
-
For Novelty and Versatility (R&D): The Schöllkopf method is often superior in a research setting. Its tolerance for a vast range of electrophiles—from simple alkyl halides to complex epoxides and aldehydes—allows for the rapid synthesis of novel and exotic amino acids for screening purposes.[1][2]
-
For Process Development and Scale-Up: Asymmetric catalysis is the preferred route.[5] The high turnover numbers and low catalyst loading make it far more economical and sustainable for producing large quantities of a specific amino acid, justifying the initial investment in catalyst development and optimization.
-
For Predictability and Reliability: Both Schöllkopf and Evans auxiliary methods offer a high degree of predictability.[1][4] The stereochemical outcome is directly and reliably controlled by the known conformation of the auxiliary-enolate complex, making them go-to methods when a specific enantiomer is required without extensive optimization.
Experimental Protocol: Synthesis of (R)-Phenylalanine
This protocol details the synthesis of (R)-phenylalanine methyl ester using the commercially available (S)-valine-derived Schöllkopf auxiliary, (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine.
Caption: Experimental workflow for Schöllkopf synthesis.
Step-by-Step Methodology:
-
Deprotonation: To a solution of (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), cool the mixture to -78 °C. Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. Stir the resulting deep yellow/orange solution for 15 minutes at -78 °C.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the anion solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Workup and Isolation of Intermediate: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude alkylated intermediate can be purified by column chromatography if necessary.
-
Hydrolysis: Suspend the alkylated intermediate (1.0 eq) in 0.25 M aqueous HCl. Stir the suspension vigorously at room temperature for 3 to 5 days. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.[3]
-
Product Isolation and Auxiliary Recovery: After hydrolysis is complete, extract the aqueous solution with ether to remove any unreacted starting material.[3] Adjust the aqueous layer to pH 8-10 with concentrated aqueous ammonia.[3] Extract the product, (R)-phenylalanine methyl ester, and the auxiliary, (S)-valine methyl ester, into diethyl ether. Dry the combined organic layers over MgSO₄, filter, and concentrate. The two esters can then be separated by distillation or silica gel chromatography to yield the final product with high enantiomeric excess (>95% e.e.).[2][3]
Conclusion and Future Outlook
The Schöllkopf auxiliary method remains a highly reliable and versatile tool for the laboratory-scale asymmetric synthesis of α-amino acids.[2] Its primary strengths lie in its predictability and broad substrate scope, which allow for the creation of structurally diverse and novel amino acids with exceptional stereocontrol.[1] While its poor atom economy limits its use in industrial manufacturing, its value in academic research and early-stage drug discovery is undisputed.[2]
Modern advancements continue to build upon this robust foundation, such as the development of novel palladium catalysts that enable the diastereoselective arylation of Schöllkopf reagents with aryl chlorides, further expanding the synthetic utility of this classic method.[8] For the foreseeable future, the Schöllkopf synthesis will continue to be an indispensable technique for chemists pushing the boundaries of peptide and medicinal chemistry.
References
- 1. biosynth.com [biosynth.com]
- 2. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. communities.springernature.com [communities.springernature.com]
- 6. renyi.hu [renyi.hu]
- 7. m.youtube.com [m.youtube.com]
- 8. Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Auxiliaries: A Cost-Benefit Analysis for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, the synthetic chemist's toolbox is replete with strategies to control stereochemistry. Among these, the use of chiral auxiliaries remains a robust and highly reliable method for establishing stereocenters, particularly in the early stages of drug development and complex molecule synthesis.[1] A chiral auxiliary is a stereogenic molecule temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] After inducing chirality, the auxiliary is cleaved and can ideally be recovered for reuse.[1]
This guide provides an in-depth cost-benefit analysis of some of the most prevalent chiral auxiliaries, moving beyond simple declarations of efficacy to explore the practical considerations that influence their selection. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative literature.
The Core Principles of Chiral Auxiliary Selection: A Balancing Act
The "best" chiral auxiliary is not a one-size-fits-all designation. The optimal choice is a carefully considered balance of several key factors, each impacting the overall efficiency and economic viability of a synthetic route. The decision-making process can be visualized as follows:
Caption: Key decision-making factors for chiral auxiliary selection.
In-Depth Analysis of Common Chiral Auxiliaries
Here, we present a detailed analysis of three classes of widely used chiral auxiliaries, comparing their performance, cost-effectiveness, and practical handling.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and well-studied chiral auxiliaries, particularly for asymmetric alkylation and aldol reactions.[3][4] Their rigid structure and predictable chelation control lead to high levels of stereoselectivity.
Mechanism of Stereocontrol: The stereochemical outcome is dictated by the formation of a rigid, chelated (Z)-enolate, where one face of the enolate is effectively blocked by the substituent at the C4 position of the oxazolidinone ring, directing the electrophile to the opposite face.[2]
Cost-Benefit Analysis:
| Factor | Assessment | Supporting Data/Comments |
| Cost | Moderate to High | (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one can be priced at approximately $136.00 for 25g.[5] The cost is often justified by the high and predictable stereoselectivity. |
| Efficiency | Excellent | Diastereomeric ratios of >98:2 are commonly achieved in alkylation reactions.[2][6] For aldol reactions, diastereoselectivities can exceed >99:1.[7] |
| Versatility | High | Effective for a wide range of substrates in alkylation, aldol, and Diels-Alder reactions.[3][8] |
| Cleavage | Versatile but can be harsh | Multiple cleavage methods are available to yield carboxylic acids (LiOH/H₂O₂), alcohols (LiBH₄), or aldehydes.[9] However, the conditions can sometimes be harsh and may not be suitable for sensitive substrates.[10] |
| Recycling | Good to Excellent | The auxiliary can be recovered in high yields (>90%) after cleavage.[9] |
Experimental Workflow: Asymmetric Alkylation using an Evans' Oxazolidinone
Caption: General workflow for an Evans' asymmetric alkylation.
Detailed Protocol: Asymmetric Allylation of an N-Propionyl Oxazolidinone [2][6]
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in CH₂Cl₂ at 0 °C, add propionic anhydride (1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the N-propionyl oxazolidinone.
-
Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) dropwise and stir for 30 minutes to form the enolate. Add allyl iodide (1.5 eq) and stir at -78 °C for 4 hours.
-
Work-up and Purification: Quench the reaction with saturated NH₄Cl and extract with ethyl acetate. Wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to separate the diastereomers.
-
Cleavage: Dissolve the purified major diastereomer (1.0 eq) in a 4:1 mixture of THF and water at 0 °C. Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq). Stir at 0 °C for 1 hour.
-
Work-up and Recovery: Quench the reaction with aqueous Na₂SO₃. Acidify with 1 M HCl and extract with ethyl acetate. The organic layer contains the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Oppolzer's Sultams
Based on camphor, Oppolzer's sultams are highly effective chiral auxiliaries, particularly for asymmetric Diels-Alder reactions, but also find use in alkylation and aldol reactions.[11][12] The rigid bicyclic structure provides excellent facial shielding.
Mechanism of Stereocontrol: In Diels-Alder reactions, the sultam chelates to a Lewis acid, locking the conformation of the N-enoyl moiety and exposing one face of the dienophile to the incoming diene.[13]
Cost-Benefit Analysis:
| Factor | Assessment | Supporting Data/Comments |
| Cost | High | Camphorsultams are generally more expensive than Evans' oxazolidinones. The cost can be a limiting factor for large-scale synthesis. |
| Efficiency | Excellent | Diastereomeric excesses of >95% are common in Diels-Alder reactions.[13] Aldol reactions also show high diastereoselectivity.[11] |
| Versatility | High | Widely used for Diels-Alder, aldol, and alkylation reactions. |
| Cleavage | Generally Mild | Cleavage can be achieved under a variety of conditions, including hydrolysis and reduction, often milder than those required for oxazolidinones. |
| Recycling | Excellent | The auxiliary is highly crystalline and can be recovered in excellent yields (>95%) by recrystallization.[14][15] |
Experimental Workflow: Asymmetric Diels-Alder Reaction using an Oppolzer's Sultam
Caption: General workflow for an Oppolzer's sultam-mediated Diels-Alder reaction.
Detailed Protocol: Asymmetric Diels-Alder Reaction of an N-Acryloyl Sultam [16][17]
-
Acylation: To a solution of (2R)-bornane-10,2-sultam (1.0 eq) and triethylamine (1.5 eq) in CH₂Cl₂ at 0 °C, add acryloyl chloride (1.2 eq) dropwise. Stir at 0 °C for 1 hour.
-
Work-up: Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the N-acryloyl sultam.
-
Diels-Alder Reaction: Dissolve the N-acryloyl sultam (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C. Add TiCl₄ (1.1 eq) dropwise and stir for 30 minutes. Add freshly cracked cyclopentadiene (3.0 eq) and stir at -78 °C for 3 hours.
-
Work-up and Purification: Quench the reaction with saturated NH₄Cl and extract with CH₂Cl₂. Wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Cleavage: Dissolve the purified cycloadduct (1.0 eq) in a 3:1 mixture of THF and water. Add LiOH (3.0 eq) and 30% H₂O₂ (5.0 eq) and stir at room temperature for 12 hours.
-
Work-up and Recovery: Quench with Na₂SO₃. Separate the layers and extract the aqueous layer with CH₂Cl₂. The combined organic layers contain the chiral product. The aqueous layer can be acidified and extracted to recover the sultam.
Pseudoephedrine Amides
Developed by Andrew G. Myers, pseudoephedrine amides are a cost-effective and highly practical class of chiral auxiliaries for the asymmetric alkylation of enolates.[18][19] Both enantiomers of pseudoephedrine are readily available and inexpensive.
Mechanism of Stereocontrol: The enolate of the pseudoephedrine amide forms a rigid chelate with a lithium cation, and the phenyl group of the auxiliary effectively blocks one face of the enolate, leading to high diastereoselectivity.[1]
Cost-Benefit Analysis:
| Factor | Assessment | Supporting Data/Comments |
| Cost | Low | Pseudoephedrine is an inexpensive commodity chemical. However, its availability can be restricted due to its use in illicit drug manufacturing.[5] |
| Efficiency | Excellent | Diastereomeric ratios of ≥99:1 are achievable for the alkylation of a wide range of substrates.[7][18] |
| Versatility | High (for alkylation) | Primarily used for the asymmetric alkylation of a broad range of electrophiles.[18] |
| Cleavage | Facile | The auxiliary can be cleaved under acidic or basic conditions to yield carboxylic acids, or reduced to provide alcohols or aldehydes.[20] |
| Recycling | Good | The auxiliary can be recovered in good yields after cleavage.[21] |
Experimental Workflow: Asymmetric Alkylation using a Pseudoephedrine Amide
Caption: General workflow for a Myers' asymmetric alkylation.
Detailed Protocol: Asymmetric Benzylation of a Pseudoephedrine Propionamide [18][20]
-
Amide Formation: To a solution of (+)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in CH₂Cl₂ at 0 °C, add propionyl chloride (1.2 eq) dropwise. Stir at room temperature for 2 hours.
-
Work-up: Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the pseudoephedrine propionamide.
-
Alkylation: To a solution of the amide (1.0 eq) and anhydrous LiCl (6.0 eq) in THF at -78 °C, add a freshly prepared solution of lithium diisopropylamide (LDA, 2.2 eq) in THF. Stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes, and re-cool to -78 °C. Add benzyl bromide (1.5 eq) and stir at -78 °C for 4 hours.
-
Work-up and Purification: Quench with saturated NH₄Cl and extract with ethyl acetate. Wash with brine, dry over MgSO₄, filter, and concentrate. The product is often crystalline and can be purified by recrystallization.
-
Cleavage: Dissolve the purified product in a 1:1 mixture of dioxane and 9 N H₂SO₄ and heat at 115 °C for 12 hours.
-
Work-up and Recovery: Cool the reaction mixture and extract with diethyl ether to isolate the chiral carboxylic acid. Basify the aqueous layer with NaOH and extract with CH₂Cl₂ to recover the pseudoephedrine.
Comparative Summary and Concluding Remarks
| Chiral Auxiliary | Primary Applications | Cost | Typical Stereoselectivity | Key Advantages | Key Disadvantages |
| Evans' Oxazolidinones | Alkylation, Aldol, Diels-Alder | Moderate-High | >98:2 de | High reliability, well-studied, versatile cleavage | Cost, potentially harsh cleavage conditions |
| Oppolzer's Sultams | Diels-Alder, Aldol, Alkylation | High | >95% de | Excellent stereocontrol, highly crystalline, mild cleavage | High cost |
| Pseudoephedrine Amides | Alkylation | Low | ≥99:1 de | Low cost, high diastereoselectivity, crystalline products | Regulatory restrictions on pseudoephedrine |
The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While Evans' oxazolidinones and Oppolzer's sultams have a long and successful history of providing excellent stereocontrol in a variety of transformations, their cost can be a significant consideration. Pseudoephedrine amides offer a highly cost-effective alternative for asymmetric alkylations, delivering exceptional levels of stereoselectivity. Ultimately, the choice will depend on the specific requirements of the synthesis, including the scale, the nature of the desired transformation, and the economic constraints of the project. A thorough evaluation of the factors outlined in this guide will enable the researcher to make an informed decision and execute a successful and efficient asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. synarchive.com [synarchive.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Kinetic Studies of (R)-2-Isopropylmorpholine Catalyzed Reactions: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is perpetual. While proline and its derivatives have long held a prominent position, morpholine-based catalysts are emerging as a noteworthy class of organocatalysts. This guide provides an in-depth technical comparison of the kinetic profiles of reactions catalyzed by (R)-2-isopropylmorpholine complexes, contextualized against well-established alternatives. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights, offering a comprehensive resource for designing and interpreting kinetic studies in this domain.
The Rationale for Kinetic Analysis in Asymmetric Catalysis
Kinetic studies are fundamental to understanding and optimizing catalytic processes. They provide a quantitative lens through which we can dissect reaction mechanisms, identify rate-determining steps, and elucidate the influence of various reaction parameters. In asymmetric catalysis, kinetic analysis is not merely an academic exercise; it is a critical tool for catalyst development, process optimization, and scaling up for industrial applications. A thorough kinetic investigation can reveal subtle mechanistic details that govern enantioselectivity and catalytic efficiency.[1]
This compound: A Catalyst with Untapped Potential
This compound, a chiral secondary amine, shares structural similarities with the widely used proline and its derivatives. The morpholine scaffold, however, introduces unique electronic and steric properties. The oxygen atom in the morpholine ring can influence the catalyst's conformational rigidity and its interaction with substrates and transition states through hydrogen bonding. While extensive kinetic data for this compound is not as abundant in the literature as for proline, studies on related morpholine-based catalysts provide valuable insights into their expected behavior.
Comparative Kinetic Profiles: this compound Derivatives vs. Proline-Based Catalysts
To provide a clear comparison, we will examine the kinetic characteristics of morpholine-based catalysts in the context of a benchmark reaction: the Michael addition of aldehydes to nitroolefins. This reaction is a cornerstone of C-C bond formation in organic synthesis.
Performance of Morpholine-Based Catalysts
A recent study on β-morpholine amino acids as organocatalysts in the 1,4-addition of butanal to β-nitrostyrene provides crucial data for our comparison.[2][3] Although not this compound itself, the studied catalysts share the core morpholine structure and offer a valuable proxy.
| Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | dr (syn/anti) | ee (%) (syn) |
| (2S,5R)-5-benzyl-morpholine-2-carboxylic acid | iPrOH | -10 | 24 | >99 | 98:2 | 94 |
| (2S,5R)-5-benzyl-morpholine-2-carboxylic acid | CH2Cl2 | RT | 24 | 95 | 95:5 | 85 |
| (2S,5R)-5-benzyl-morpholine-2-carboxylic acid | Toluene | RT | 24 | 90 | 93:7 | 88 |
Table 1: Performance of a morpholine-based organocatalyst in the Michael addition of butanal to β-nitrostyrene. Data extracted from a study on related morpholine derivatives.[2]
These results demonstrate that morpholine-based catalysts can achieve excellent conversions, diastereoselectivities, and enantioselectivities. The choice of solvent significantly impacts the catalyst's performance, with isopropanol providing the best results in this case. This highlights the importance of solvent screening in kinetic studies.
Performance of Proline and Diarylprolinol Silyl Ether Catalysts
Proline and its derivatives, such as diarylprolinol silyl ethers, are workhorse catalysts in asymmetric synthesis.[1][4] For the same Michael addition reaction, these catalysts are known to provide high yields and enantioselectivities, often with lower catalyst loadings and shorter reaction times compared to first-generation organocatalysts.
| Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | dr (syn/anti) | ee (%) (syn) |
| L-Proline (20 mol%) | DMSO | RT | 96 | 95 | 93:7 | 99 |
| (S)-Diphenylprolinol silyl ether (5 mol%) | Toluene | RT | 2 | >99 | 95:5 | 99 |
Table 2: Representative performance of L-proline and a diarylprolinol silyl ether catalyst in the Michael addition of an aldehyde to a nitroolefin. Data compiled from established literature.
Comparative Analysis
From the available data, a few key points of comparison emerge:
-
Reactivity: Diarylprolinol silyl ethers generally exhibit higher turnover frequencies, leading to significantly shorter reaction times compared to both proline and the investigated morpholine-based catalysts. This is a critical factor in process efficiency.
-
Enantioselectivity: All three classes of catalysts are capable of achieving excellent enantioselectivities (>90% ee). The specific choice of catalyst and reaction conditions will determine the optimal outcome for a given substrate.
-
Catalyst Loading: Proline often requires higher catalyst loadings (10-30 mol%) to achieve high efficiency, whereas diarylprolinol silyl ethers and some morpholine derivatives can be effective at lower loadings (1-10 mol%).
It is important to note that a direct, side-by-side kinetic comparison of this compound with these established catalysts under identical conditions is not yet available in the literature. This represents a significant research opportunity.
Experimental Protocols for Kinetic Studies
To conduct a rigorous kinetic analysis of a reaction catalyzed by an this compound complex, a systematic approach is required. The following protocols outline the key experiments.
Determining Reaction Order
The order of a reaction with respect to each component (substrate, nucleophile, catalyst) provides insight into the rate-determining step.
Protocol for Determining Catalyst Order:
-
Setup: Prepare a series of reactions with identical concentrations of all reactants except for the this compound catalyst, which should be varied across a reasonable range (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%).
-
Monitoring: Monitor the reaction progress over time for each experiment. In-situ monitoring techniques such as ReactIR or automated HPLC sampling are highly recommended for generating high-quality kinetic data.
-
Analysis: Plot the initial rate of each reaction as a function of the catalyst concentration. A linear relationship suggests a first-order dependence on the catalyst. Alternatively, more advanced methods like Reaction Progress Kinetic Analysis (RPKA) can be employed.
Caption: Workflow for determining the kinetic order with respect to the catalyst.
Mechanistic Investigations
Kinetic isotope effect (KIE) studies and non-linear effect (NLE) studies are powerful tools for probing reaction mechanisms.
Protocol for a Deuterium Kinetic Isotope Effect Study:
-
Synthesis: Synthesize a deuterated version of the aldehyde substrate at the α-position.
-
Parallel Reactions: Run two parallel reactions under identical conditions, one with the non-deuterated aldehyde and one with the deuterated aldehyde.
-
Rate Measurement: Accurately measure the initial rates of both reactions.
-
KIE Calculation: The KIE is the ratio of the rate constant of the non-deuterated reaction to that of the deuterated reaction (kH/kD). A primary KIE greater than 1 suggests that the C-H bond is broken in the rate-determining step.
Caption: Experimental workflow for a kinetic isotope effect (KIE) study.
Proposed Catalytic Cycle for this compound in a Michael Addition
Based on the established mechanism for proline-catalyzed Michael additions and considering the structure of this compound, a plausible catalytic cycle can be proposed.
Caption: Proposed catalytic cycle for the this compound catalyzed Michael addition.
Conclusion and Future Outlook
While this compound and its derivatives show promise as effective organocatalysts, a comprehensive understanding of their kinetic behavior is still in its nascent stages. The available data suggests that they can be highly effective, but more detailed kinetic studies are necessary to fully elucidate their potential and to enable rational catalyst design and process optimization.
This guide provides a framework for conducting such studies, drawing on established methodologies and comparing with well-understood catalytic systems. Future research should focus on generating robust kinetic data for this compound catalyzed reactions, including determination of rate constants, activation parameters, and a thorough investigation of substrate scope. Such studies will be invaluable for the broader scientific community and will undoubtedly accelerate the adoption of this promising class of catalysts in both academic and industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Asymmetric Ketone Hydrogenation: A Comparative Yield Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the creation of enantiomerically pure chiral alcohols is a foundational requirement, particularly within pharmaceutical and fine chemical development. Asymmetric hydrogenation of prochiral ketones stands out as one of the most elegant, atom-economical, and scalable methods to achieve this. Among the premier catalysts for this transformation are the Ruthenium(II)-diphosphine-diamine complexes, famously pioneered by Nobel laureate Ryoji Noyori.
This guide moves beyond a simple recitation of literature results. As a senior application scientist, my objective is to provide an in-depth, comparative analysis of catalyst performance, grounded in mechanistic principles and experimental realities. We will dissect why certain catalysts outperform others and how subtle changes in ligand architecture can lead to dramatic shifts in yield and enantioselectivity. Our central case study will be the asymmetric hydrogenation of acetophenone, a widely accepted benchmark substrate that provides a clear lens through which to evaluate catalyst efficacy.
The Heart of the Matter: The Noyori-Type Catalyst
The power of the Noyori-type catalyst lies in its elegant "metal-ligand bifunctional" mechanism.[1][2] Unlike classical hydrogenation pathways where the substrate must directly coordinate to the metal center, this mechanism operates in the outer coordination sphere. The active catalyst, an 18-electron ruthenium dihydride species, engages the ketone in a six-membered pericyclic transition state. In this arrangement, a hydride (H⁻) from the ruthenium center and a proton (H⁺) from the amine ligand are transferred concertedly to the carbonyl oxygen and carbon, respectively.[1][2] This avoids substrate inhibition and contributes to the catalyst's remarkably broad scope and high activity.
The choice of the C₂-symmetric ligands—both the atropisomeric diphosphine (e.g., BINAP) and the chiral 1,2-diamine (e.g., DPEN)—is paramount. These ligands work in concert to create a rigid and well-defined chiral pocket around the metal center, which ultimately dictates the facial selectivity of the hydride attack on the prochiral ketone.
Comparative Performance Analysis: Hydrogenation of Acetophenone
To objectively assess catalyst performance, we will compare data for the asymmetric hydrogenation of acetophenone using several distinct Ru(II)-diphosphine-diamine complexes. Acetophenone is an ideal substrate for this comparison due to its simple structure, allowing the differences in catalyst performance to be attributed primarily to the ligand framework rather than substrate complexity.
The following table summarizes results culled from the literature, highlighting how modifications to both the diphosphine and diamine ligands influence conversion and enantiomeric excess (ee).
| Catalyst System (Diphosphine/Diamine) | S/C Ratio | H₂ Pressure | Temp. (°C) | Time (h) | Yield / Conv. (%) | ee (%) [Product Config.] | Reference |
| (S)-TolBINAP / (S,S)-DPEN | 2000:1 | 8 atm | 30 | 12 | >99 | 82 (R) | [3] |
| (S)-XylBINAP / (S,S)-DPEN | 100:1 | 100 psi | RT | - | >80 | 95 (R) | [4] |
| (S)-TolBINAP / (R)-DMAPEN | 2000:1 | 8 atm | 30 | 12 | >99 | 98 (S) | [5] |
| (R)-TolBINAP / (R)-MAB | 100:1 | 100 psi | RT | 20 | ~60 | 97 (R) | [4] |
| (R)-BINAP / (R)-MAB | 100:1 | 100 psi | RT | 20 | >80 | 88 (R) | [4] |
S/C = Substrate-to-Catalyst Ratio; RT = Room Temperature; TolBINAP = 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl; XylBINAP = 2,2'-Bis(di-3,5-xylylphosphino)-1,1'-binaphthyl; DPEN = 1,2-Diphenylethylenediamine; DMAPEN = N,N'-Dimethyl-1,2-diphenylethylenediamine; MAB = a chiral 1,4-diamine ligand.
Dissecting the Data: Causality and Field-Proven Insights
The data presented above is not merely a collection of numbers; it tells a story about catalyst design and optimization.
-
The Diphosphine's Role (Steric Effects): A primary driver of enantioselectivity is the steric environment created by the diphosphine ligand. Comparing the (S)-XylBINAP result (95% ee) with the (R)-BINAP result (88% ee) suggests that the increased steric bulk of the 3,5-xylyl groups on the XylBINAP ligand creates a more conformationally rigid and discriminating chiral pocket.[4] This enhanced rigidity more effectively blocks one face of the approaching ketone, leading to higher enantiomeric excess. Theoretical studies support this, showing a direct correlation between the activation energy barrier for the competing transition states and the resulting enantioselectivity.[6]
-
The Diamine's Influence (Electronic and Steric Tuning): The diamine ligand is not a passive component; it actively participates in the catalytic cycle and has a profound effect on both reactivity and selectivity.
-
Reactivity: The data shows that catalysts bearing the MAB diamine ligand can achieve high conversion (>80%), indicating this ligand framework is highly effective at facilitating the catalytic cycle.[4]
-
Enantioselectivity: The most striking result is the reversal of enantioselectivity seen with the (S)-TolBINAP / (R)-DMAPEN system, which produces the (S)-alcohol in 98% ee.[5] This is a classic example of a "mismatched" catalyst, where the chirality of the diamine overrides the preference of the diphosphine, yet results in exceptionally high selectivity for the opposite enantiomer. This demonstrates that researchers can tune the catalyst to produce either desired enantiomer by carefully selecting the combination of ligand configurations. The N-methyl groups on DMAPEN also play a crucial electronic and steric role, subtly altering the geometry of the transition state.[5]
-
-
The Interplay of Ligands: It is the synergistic combination of the diphosphine and diamine that determines the final outcome. The diamine ligand has been shown to have a major influence on the overall conversion rate, while the bisphosphine ligand appears to have a more dominant effect on the enantioselectivity.[4] This understanding allows for a modular approach to catalyst optimization.
Visualizing the Process
To better understand the practical and theoretical aspects of this transformation, the following diagrams illustrate the experimental workflow and the catalytic cycle.
Caption: Experimental workflow for Noyori asymmetric hydrogenation.
Caption: Simplified catalytic cycle for Noyori hydrogenation.
A Self-Validating Experimental Protocol
This protocol describes a representative procedure for the asymmetric hydrogenation of acetophenone using a Ru-XylBINAP-DPEN catalyst system, designed for high fidelity and reproducibility.
Materials & Equipment:
-
RuCl₂[(S)-xylbinap][(S,S)-dpen] (Catalyst Precursor)
-
Potassium tert-butoxide (KOtBu)
-
Acetophenone (Substrate)
-
Anhydrous, degassed 2-propanol (Solvent)
-
High-pressure autoclave reactor with a glass liner and magnetic stirring
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (Under Inert Atmosphere):
-
In a glovebox or under a stream of argon, charge the glass liner of the autoclave with RuCl₂[(S)-xylbinap][(S,S)-dpen] (e.g., 9.8 mg, 0.0087 mmol, for a 100:1 S/C ratio).
-
Add potassium tert-butoxide (e.g., 4.0 mg, 0.035 mmol, ~4 equivalents relative to Ru).
-
Add 1.0 mL of anhydrous, degassed 2-propanol and stir briefly to dissolve the catalyst and base.
-
-
Substrate Addition:
-
Add acetophenone (105 mg, 0.87 mmol) to the glass liner via syringe.
-
Add an additional 3.0 mL of anhydrous, degassed 2-propanol.
-
-
Reaction Execution:
-
Securely seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line in a well-ventilated fume hood.
-
Purge the system by pressurizing with H₂ to ~100 psi and then carefully venting. Repeat this process 3-5 times to ensure the removal of all air.
-
Pressurize the reactor to the final desired pressure (e.g., 100 psi / ~7 atm).
-
Begin vigorous magnetic stirring and maintain the reaction at room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by observing the pressure drop (as H₂ is consumed) or by taking aliquots for GC analysis (if the reactor is equipped for safe sampling).
-
Once the reaction is complete (typically >80% conversion within 20 hours), carefully vent the reactor to atmospheric pressure.
-
Open the reactor and quench the reaction mixture by adding 1 mL of water.
-
Filter the mixture through a short plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Analysis:
-
Determine the conversion (yield) by ¹H NMR spectroscopy or Gas Chromatography (GC) by comparing the signals of the starting material and the 1-phenylethanol product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column) and a mobile phase such as hexane/2-propanol.
-
Conclusion and Outlook
The Noyori-type asymmetric hydrogenation of ketones is a powerful and highly refined synthetic tool. This guide demonstrates that achieving optimal yields and enantioselectivity is not a matter of chance but a result of rational catalyst design. The steric and electronic properties of both the diphosphine and the diamine ligands are critically important and must be considered in concert. By understanding the underlying mechanistic principles, researchers can intelligently select or modify a catalyst system to meet the specific demands of their synthetic target. The use of sterically demanding diphosphines like XylBINAP often provides a direct path to higher enantioselectivity, while the careful selection of the diamine partner allows for fine-tuning of both reactivity and the absolute configuration of the final product. This modularity is the hallmark of a truly robust and versatile catalytic system, empowering chemists to construct complex chiral molecules with precision and efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric hydrogenation of aromatic ketones catalyzed by the TolBINAP/DMAPEN-ruthenium(II) complex: a significant effect of N-substituents of chiral 1,2-diamine ligands on enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Recyclability of (R)-2-isopropylmorpholine Auxiliary: A Comparative Guide
In the landscape of asymmetric synthesis, the economic and environmental viability of a process is increasingly critical for its translation from academic curiosity to industrial application. Chiral auxiliaries, while powerful tools for stereochemical control, can represent a significant cost and waste component if not efficiently recovered and reused.[1] This guide provides an in-depth assessment of the recyclability of the (R)-2-isopropylmorpholine auxiliary, a secondary amine-based chiral director. Due to a lack of specific literature on its recycling, we present a proposed, chemically sound protocol based on established methods for analogous auxiliaries. This is benchmarked against the well-documented recyclability of industry-standard auxiliaries: Oppolzer's camphorsultam and Evans' oxazolidinones.
The Central Role of Recyclability in Sustainable Asymmetric Synthesis
A chiral auxiliary is a stereogenic compound temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[1] The ideal auxiliary not only provides high diastereoselectivity but can also be cleaved from the product under mild conditions and recovered in high yield for subsequent reuse.[2] This efficiency is a key performance indicator, directly impacting the overall cost, sustainability, and scalability of a synthetic route. Effective recycling minimizes the consumption of often expensive chiral molecules and reduces chemical waste.[1]
Proposed Recycling Protocol for this compound Auxiliary
This compound, as a secondary amine, is typically attached to a carboxylic acid substrate via an amide bond. The recovery of the auxiliary therefore hinges on the effective cleavage of this robust linkage. The most common and effective method for cleaving such amide bonds to recover an amine auxiliary is through acidic or basic hydrolysis.[1]
Experimental Protocol: Hydrolytic Cleavage and Recovery
1. Hydrolysis of the N-Acyl Morpholine:
-
To a solution of the N-acyl-(R)-2-isopropylmorpholine adduct in a suitable solvent (e.g., methanol or ethanol), add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 3M NaOH).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
2. Workup and Extraction:
-
Cool the reaction mixture to room temperature. If acidic hydrolysis was performed, carefully basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12. If basic hydrolysis was performed, the solution will already be basic.
-
The free this compound is then extracted from the basic aqueous layer using an organic solvent such as dichloromethane or ethyl acetate. The chiral carboxylic acid product will remain in the aqueous layer as its carboxylate salt.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the crude recovered auxiliary.
3. Purification:
-
The recovered this compound can be further purified by distillation or column chromatography to ensure high purity for its reuse in subsequent reactions.
The following diagram illustrates the proposed workflow for the recycling of the this compound auxiliary.
Caption: Proposed workflow for the recovery and reuse of this compound.
Comparative Analysis of Chiral Auxiliary Recyclability
The viability of the proposed protocol for this compound can be assessed by comparing its expected efficiency with that of established chiral auxiliaries. The following table summarizes reported recovery yields and conditions for Oppolzer's camphorsultam and Evans' oxazolidinones.
| Chiral Auxiliary | Typical Linkage | Cleavage Method | Typical Recovery Yield | Remarks |
| This compound | Amide | Proposed: Acidic/Basic Hydrolysis | >90% (Expected) | Recovery is based on established methods for secondary amine auxiliaries. High yields are anticipated with careful workup and purification. |
| Oppolzer's Camphorsultam | Amide (Sulfonamide) | Hydrolysis (e.g., LiOH/H₂O₂) | 71-79% (crude), 48-56% (after recrystallization) | Can be recycled using continuous flow processes, which can improve overall efficiency.[3] |
| Evans' Oxazolidinone | Amide | Hydrolysis (e.g., LiOH/H₂O₂) | >92% to quantitative | Generally high recovery yields are achieved under mild hydrolytic conditions. |
In-Depth Look at Alternative Auxiliaries
Oppolzer's Camphorsultam
Oppolzer's camphorsultam is a versatile chiral auxiliary, but its recovery can be more challenging compared to other auxiliaries. While crude recovery yields can be respectable, purification via recrystallization often leads to a significant loss of material.[3] However, recent advancements have demonstrated the use of continuous flow chemistry to automate the recycling process, which can mitigate some of these losses and improve the overall atom economy.[3][4]
Evans' Oxazolidinones
Evans' oxazolidinones are renowned for their high diastereoselectivity in aldol reactions and their excellent recyclability.[2] The N-acyl adducts are readily cleaved under mild hydrolytic conditions, often using lithium hydroxide and hydrogen peroxide, to release the chiral carboxylic acid product and the intact auxiliary. The high crystallinity of the oxazolidinone often facilitates its recovery in high purity and yield through simple workup and recrystallization.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of (R)-2-isopropylmorpholine
Disclaimer: No specific Safety Data Sheet (SDS) for (R)-2-isopropylmorpholine was found in a comprehensive search. The following disposal procedures are therefore based on the known hazards of its parent compound, Morpholine . It is imperative that a qualified professional conduct a thorough, site-specific risk assessment for this compound, considering its unique properties and any potential reactions, before handling or disposal. This guide is intended to provide essential safety and logistical information based on the best available proxy data.
Core Hazard Assessment and Precautionary Data
Given the structural similarity, it is prudent to assume that this compound shares the hazardous characteristics of Morpholine, which is classified as a flammable, corrosive, and toxic substance.[1][2] All handling and disposal procedures must be predicated on this conservative assessment.
Table 1: Assumed Hazard Profile for this compound (based on Morpholine proxy)
| Hazard Classification | GHS Hazard Statement | Causality and Description |
|---|---|---|
| Flammable Liquid | H226: Flammable liquid and vapour[3] | The compound can be ignited by heat, sparks, or open flames.[4] Vapors are often heavier than air and may travel to an ignition source and flash back.[4][5] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[1][3] | Ingestion can lead to significant adverse health effects, including burns to the digestive tract.[6] |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin[3] | The substance can be absorbed through the skin, leading to systemic toxicity.[1] |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled[3] | Inhalation of vapors can cause severe respiratory irritation and toxicity.[1] |
| Skin & Eye Damage | H314: Causes severe skin burns and eye damage[3] | As a corrosive amine, direct contact can cause irreversible damage to skin and eyes.[6] |
Immediate Spill Response Protocol
An immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.
Step-by-Step Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately alert personnel in the area and evacuate non-essential staff. Increase ventilation to the maximum extent possible, preferably within a chemical fume hood.[7]
-
Remove Ignition Sources: Extinguish all nearby open flames and turn off spark-producing equipment.[5][7] this compound is assumed to be flammable.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves (check manufacturer compatibility charts), and chemical splash goggles. For significant spills, a face shield and respiratory protection may be necessary.[7][8]
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[5][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorb the Material: Cover and absorb the contained spill with the inert material. Use only non-sparking tools for this process to prevent ignition of flammable vapors.[7][9]
-
Collect Waste: Carefully scoop the absorbed material into a designated, robust, and sealable container. A high-density polyethylene (HDPE) container is often suitable.
-
Label the Waste Container: Affix a hazardous waste label to the container immediately. The label must clearly state "Hazardous Waste: this compound spill debris " and list the associated hazards (Flammable, Corrosive, Toxic).
-
Decontaminate the Area: Wipe the spill area with a suitable decontamination solution, followed by soap and water. Collect all cleaning materials (wipes, etc.) in the same hazardous waste container. Prevent runoff from entering drains.[7]
-
Final Disposal: The sealed container of spill debris must be disposed of through a licensed hazardous waste management company.[3][10]
Core Disposal Procedure for Unused and Waste Product
The disposal of bulk or residual this compound must be handled as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the sanitary sewer .[7][8][10] Federal and local regulations, such as the EPA's sewer ban on hazardous waste pharmaceuticals, strictly prohibit this practice.[11][12]
Step-by-Step Disposal Workflow:
-
Waste Identification and Segregation:
-
Containerization and Labeling:
-
Use only approved, compatible, and leak-proof containers. The original product container is often suitable if it is in good condition.
-
Ensure the container is tightly sealed to prevent the escape of flammable and toxic vapors.[3][10]
-
Label the container clearly as hazardous waste, specifying the full chemical name and associated hazards (e.g., "Flammable," "Corrosive," "Toxic").
-
-
On-Site Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
This area must be under the control of the operator, at or near the point of generation, and clearly marked.
-
The container must be kept closed except when actively adding waste.
-
-
Engage Professional Disposal Services:
-
The sole approved method for final disposal is to offer the material to a licensed hazardous waste disposal company.[3][10]
-
This company will provide the necessary documentation (e.g., hazardous waste manifest) and ensure the material is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Maintain meticulous records of all waste disposal activities as required by institutional and federal regulations.[10]
-
Disposal of Contaminated Materials
Any items that come into direct contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Contaminated Labware (e.g., glassware, plasticware): Attempt to decontaminate by rinsing with a suitable solvent (e.g., ethanol or isopropanol) in a fume hood. The rinsate is considered hazardous waste and must be collected. The triple-rinsed labware can then be managed as non-hazardous waste, though local regulations may vary.
-
Contaminated PPE (gloves, aprons): Place all contaminated, non-reusable PPE directly into a designated hazardous waste container for solid waste.
-
Sharps (needles, scalpels): Chemically contaminated sharps must be placed in a puncture-proof sharps container that is clearly labeled as hazardous waste with the chemical contaminant listed.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste streams.
Caption: Decision workflow for this compound waste management.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. redox.com [redox.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalds.com [chemicalds.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. epa.gov [epa.gov]
- 12. ashp.org [ashp.org]
Navigating the Safe Handling of (R)-2-isopropylmorpholine: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the ability to handle specialized chemical reagents with confidence and precision is paramount. (R)-2-isopropylmorpholine, a key building block in many synthetic pathways, requires a nuanced understanding of its properties to ensure both experimental integrity and, most importantly, personal safety. This guide moves beyond a simple checklist, offering a deep dive into the causality behind our recommended procedures, grounded in authoritative safety data for analogous compounds.
Understanding the Hazard Profile: A Synthesis of Morpholine Derivative Data
Key anticipated hazards include:
-
Flammability: Morpholine and its derivatives are often flammable liquids and vapors. It is crucial to keep them away from heat, sparks, open flames, and other ignition sources.[1][2][3][4]
-
Corrosivity: These substances can cause severe skin burns and serious eye damage.[4][5][6][7] Direct contact can lead to deep tissue damage.[7]
-
Toxicity: Exposure through inhalation, ingestion, or skin contact can be harmful or even toxic.[2][4] Some morpholine compounds are also suspected of causing cancer.[4][5]
Given these risks, a multi-layered approach to personal protection is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the chemical properties of morpholine derivatives.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[5] Given that morpholine derivatives can be readily absorbed through the skin, elbow-length impervious gloves provide an extra layer of protection against accidental splashes.[1][7] Always check gloves for integrity before use. |
| Eyes/Face | Tightly fitting safety goggles and a face shield | Due to the severe and potentially irreversible eye damage these chemicals can cause, both goggles and a full-face shield are mandatory.[1][2][3] This combination protects against both direct splashes and irritating vapors. |
| Body | Chemical-protection suit and rubber boots | To prevent skin contact, a chemical-resistant suit is necessary.[1] In case of larger spills, rubber boots will protect your feet. Contaminated clothing should be removed immediately and washed before reuse.[1][3] |
| Respiratory | Respirator with organic vapor cartridge or Self-Contained Breathing Apparatus (SCBA) | Work should always be conducted in a well-ventilated area, preferably a chemical fume hood.[2][4][8] For situations with inadequate ventilation or the potential for high vapor concentrations, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][3][9] For emergencies or long-duration tasks in high-concentration environments, an SCBA is the appropriate choice.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing risk. The following diagram and procedural steps outline a self-validating system for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Procedural Steps:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on all required PPE as detailed in the table above.
-
Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Collect all necessary equipment, including the this compound container, reaction vessels, and transfer tools.
-
Spill Kit: Confirm the location of the nearest spill kit and that it is fully stocked for organic bases.
-
-
Handling:
-
Chemical Transfer: All transfers of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[8] Use non-sparking tools and explosion-proof equipment.[1][3]
-
Container Sealing: Keep the primary container tightly sealed when not in immediate use to prevent the release of flammable and toxic vapors.[1][8]
-
Static Prevention: During transfer between containers, ensure both containers are grounded and bonded to prevent static discharge, which could ignite flammable vapors.[1][3]
-
-
Post-Handling:
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal not only poses a significant environmental risk but is also a violation of regulatory standards.
Waste Segregation and Collection:
-
Liquid Waste: All liquid waste containing this compound, including the first rinse of any empty containers, must be collected in a designated, properly labeled, and sealed hazardous waste container.[10] The container should be compatible with organic bases.[11]
-
Solid Waste: Contaminated solid waste, such as pipette tips, gloves, and absorbent materials from spill clean-ups, must be collected in a separate, clearly labeled hazardous waste container.[10]
Container Management:
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[10]
-
Capacity: Do not fill waste containers beyond 90% capacity to allow for expansion and prevent spills.[12]
Disposal Procedure:
Consult your institution's Environmental Health & Safety (EHS) office for specific procedures on hazardous waste pickup and disposal. Never dispose of this compound or related waste down the drain or in regular trash.[10]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][6] Seek immediate medical attention.[6]
-
Inhalation: Move the affected individual to fresh air.[3][6] If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.[6]
-
Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[3] For large spills, evacuate the area and contact your institution's EHS or emergency response team.
By integrating these principles of hazard awareness, meticulous planning, and responsible execution into your daily laboratory practices, you can confidently and safely unlock the synthetic potential of this compound.
References
- 1. redox.com [redox.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalds.com [chemicalds.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. chemos.de [chemos.de]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
